3-(Methylamino)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-(methylamino)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-10-12-6-11-8-5-3-2-4-7(8)9(12)13/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSIQISCRSIACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380368 | |
| Record name | 3-(Methylamino)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60512-86-9 | |
| Record name | 3-(Methylamino)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Methylamino)-3,4-dihydroquinazolin-4-one (CAS 60512-86-9): A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Methylamino)-3,4-dihydroquinazolin-4-one, a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications.[1] This document will delve into the chemical properties, a proposed synthetic route, and the potential biological significance of this specific derivative, framed within the broader context of the extensive research on the quinazolinone scaffold.
Introduction to the Quinazolinone Scaffold
The quinazolinone core, a fusion of benzene and pyrimidine rings, is a cornerstone in the development of new therapeutic agents.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] Their versatility and ability to interact with a wide array of biological targets have made them a focal point of intensive research and development in the pharmaceutical industry.[1][6]
This compound (CAS 60512-86-9) is a specific derivative characterized by a methylamino group at the 3-position of the quinazolinone ring system. This substitution is significant as it provides a handle for further chemical modifications, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.[3] While this specific molecule is primarily documented as a chemical intermediate, its structural similarity to known bioactive quinazolinones suggests a strong potential for pharmacological activity.[3]
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 60512-86-9 | [3][7][8] |
| Molecular Formula | C₉H₉N₃O | [3][8] |
| Molecular Weight | 175.19 g/mol | [3][8] |
| Appearance | Solid | [8] |
| Purity | ≥98% | [8] |
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on analogous syntheses of related quinazolinone derivatives.[9][10]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reactants: To a round-bottom flask, add anthranilic acid (1 equivalent) and acetic anhydride (2-3 equivalents).
-
Reaction: Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Rationale: The acetic anhydride acts as both a reactant and a dehydrating agent, facilitating the cyclization of anthranilic acid to form the benzoxazinone ring.
-
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-methyl-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of this compound
-
Reactants: In a separate round-bottom flask, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol.
-
Addition: To this solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Rationale: Methylhydrazine acts as a nucleophile, attacking the carbonyl group of the benzoxazinone, leading to ring-opening and subsequent recyclization to form the quinazolinone ring.
-
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture. The product is expected to precipitate from the solution.
-
Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.[11][12]
Potential Biological Activities and Mechanism of Action
Given the lack of specific biological data for this compound, its potential activities can be inferred from the extensive research on structurally similar quinazolinone derivatives.
Anticancer Potential: Many quinazolin-4(3H)-one derivatives have demonstrated significant anticancer activity.[4][6][13] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases (e.g., EGFR) and phosphoinositide 3-kinases (PI3Ks).[4][5] Some derivatives have also been shown to induce apoptosis and cell cycle arrest in cancer cells.[4]
Hypothetical Signaling Pathway: Targeting Tyrosine Kinase Signaling
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step Protocol for MTT Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions until they reach 70-80% confluency.
-
Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations. Remove the old media from the wells and add the media containing the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 2-4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: Carefully remove the media and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule within the pharmacologically significant quinazolinone family. While its primary current role appears to be as a synthetic intermediate, its structural characteristics warrant a thorough investigation into its potential biological activities.
Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic protocol and comprehensive spectral data.
-
Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes.
-
Mechanism of Action Studies: If activity is identified, elucidating the specific molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize for potency and selectivity.
References
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- 4. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(Methylamino)-3,4-dihydroquinazolin-4-one: Properties, Synthesis, and Medicinal Chemistry Context
Introduction: The Quinazolinone Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to diverse biological targets. The quinazolinone skeleton is a prominent member of this class.[1][2] Its rigid, bicyclic structure provides a versatile scaffold that can be functionalized at various positions to modulate pharmacological activity. Quinazolinone derivatives have been extensively investigated and are known to possess a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antihypertensive properties.[3][4][5]
This technical guide focuses on a specific derivative, 3-(Methylamino)-3,4-dihydroquinazolin-4-one (CAS 60512-86-9). We will delve into its core chemical properties, propose a robust synthetic pathway based on established methodologies for analogous compounds, and contextualize its significance within the broader field of drug discovery and development. This document is intended for researchers, chemists, and pharmacologists who require a detailed understanding of this compound for synthetic planning, analogue design, or biological screening.
Physicochemical and Structural Profile
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent research and development. It dictates formulation strategies, analytical method development, and interpretation of biological data.
2.1 Identity and Structure
-
Systematic Name: this compound
-
Common Synonyms: 3-(methylamino)-4(3H)-quinazolinone[6]
-
Chemical Structure:
2.2 Physicochemical Data
The key quantitative properties of this compound are summarized in the table below. This data is critical for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 175.19 g/mol | [6][8][9] |
| Appearance | Solid | [7] |
| Melting Point | 110 °C | [6] |
| Purity (Commercial) | ≥95-98% | [7] |
Synthesis and Purification
A reliable and reproducible synthetic route is paramount for obtaining high-purity material for biological testing and further chemical modification. While a direct published synthesis for this compound is not detailed in the available literature, a highly plausible and robust two-step protocol can be designed based on the well-established synthesis of its 3-amino analogues.[11][12][13]
3.1 Retrosynthetic Analysis and Proposed Route
The proposed synthesis proceeds via a common intermediate, a benzoxazinone, which is then cyclized with the appropriate substituted hydrazine.
-
Step 1: Benzoxazinone Formation. Anthranilic acid is cyclized with acetic anhydride. This is a standard and efficient method to form the 2-methyl-4H-3,1-benzoxazin-4-one intermediate.[11][13]
-
Step 2: Quinazolinone Ring Formation. The benzoxazinone intermediate undergoes nucleophilic attack and subsequent cyclization with methylhydrazine . The use of methylhydrazine, as opposed to hydrazine hydrate which yields the 3-amino analogue, is the key modification to install the required N-methylamino group at the 3-position.
This approach is mechanistically sound and leverages high-yielding, well-documented reactions.
3.2 Detailed Experimental Protocol
This protocol is a proposed methodology based on established chemical principles for analogous compounds.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate)
-
To a 250 mL round-bottom flask, add anthranilic acid (13.7 g, 100 mmol).
-
Carefully add acetic anhydride (30 mL, ~3 equiv.) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture gently under reflux for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture slowly into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum. The resulting solid is 2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step, often without further purification.
Step 2: Synthesis of this compound (Final Product)
-
In a 250 mL round-bottom flask, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one intermediate (16.1 g, 100 mmol) in ethanol (100 mL).
-
To this solution, add methylhydrazine (5.3 mL, 100 mmol) dropwise with stirring. Caution: Methylhydrazine is toxic and volatile; handle it in a well-ventilated fume hood.
-
Equip the flask with a reflux condenser and heat the mixture under reflux for 6-8 hours. Monitor the reaction by TLC.[11]
-
Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.
3.3 Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the proposed synthesis, from starting materials to the final, purified product.
Caption: Proposed two-step synthesis of this compound.
Biological Context and Therapeutic Potential
The true value of a compound like this compound lies in its potential as a building block or a bioactive agent itself. The quinazolinone core is a cornerstone of modern medicinal chemistry.
4.1 The Quinazolinone Scaffold in Drug Discovery
The N-3 position of the quinazolinone ring is a critical site for chemical modification. The methylamino group in the title compound is a versatile handle for further derivatization, for example, through acylation or reaction with aldehydes to form Schiff bases, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[12]
The broad therapeutic relevance of the quinazolinone scaffold is well-documented and spans numerous disease areas. This diversity underscores the "privileged" nature of the core structure.
Caption: Diverse biological activities associated with the quinazolinone scaffold.[1][2][5]
4.2 Future Research Directions
Given the established importance of this scaffold, this compound serves as an excellent starting point for new drug discovery campaigns. Future research could focus on:
-
Kinase Inhibition: The related 4-aminoquinazoline structure is the basis for several approved EGFR kinase inhibitors used in cancer therapy, such as gefitinib.[14] Exploring the potential of 3-amino substituted quinazolinones as inhibitors of various kinases is a logical and promising avenue.
-
Antimicrobial Agents: With the rise of antibiotic resistance, novel scaffolds are urgently needed. The quinazolinone core has shown promise as an antibacterial and antifungal agent, making this a valuable area for investigation.[5]
-
CNS Activity: The scaffold has also been linked to anticonvulsant and other CNS activities, warranting screening against neurological targets.[4]
Conclusion
This compound is a well-defined chemical entity belonging to the pharmacologically significant quinazolinone class. While detailed biological studies on this specific molecule are not widely published, its structural features and the robust, plausible synthetic route outlined in this guide make it an attractive compound for medicinal chemistry programs. Its true potential lies in its utility as a versatile intermediate for creating novel derivatives aimed at a wide array of therapeutic targets, from cancer to infectious diseases. The insights and protocols provided herein serve as a solid foundation for researchers to synthesize, characterize, and explore the full biological potential of this promising molecule.
References
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BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. (2022). MDPI. Retrieved January 11, 2026, from [Link]
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A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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A review on biological activity of quinazolinones. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2022). PubMed Central. Retrieved January 11, 2026, from [Link]
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BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). Innovare Academic Sciences. Retrieved January 11, 2026, from [Link]
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Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Synthesis of intermediate 3-amino-2-methyl quinozolin-4(3H)-one. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. (2020). PubMed Central. Retrieved January 11, 2026, from [Link]
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Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2020). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
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Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. (2020). ACS Publications. Retrieved January 11, 2026, from [Link]
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Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2019). ResearchGate. Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, quinazolinone derivatives stand out for their broad spectrum of biological activities. Among these, 3-(Methylamino)-3,4-dihydroquinazolin-4-one is a molecule of significant interest. Its structural confirmation is a critical first step in understanding its chemical behavior, potential therapeutic applications, and for ensuring quality and purity in synthetic processes. This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of this compound, moving beyond a simple recitation of methods to explain the underlying scientific rationale for each step.
The process of structure elucidation is akin to solving a molecular puzzle. Each analytical technique provides a unique piece of information, and only by logically assembling these pieces can the full, unambiguous structure be revealed. This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to definitively characterize this compound. The protocols described herein are designed to be self-validating, ensuring the reliability and reproducibility of the analytical results, a cornerstone of good scientific practice and regulatory compliance.[1][2][3][4][5]
The Elucidation Workflow: A Multi-faceted Approach
Caption: A logical workflow for the structure elucidation of this compound.
I. Synthesis and Purification: The Foundation of Accurate Analysis
A prerequisite for accurate structural analysis is a pure sample. The synthesis of this compound can be achieved through various reported methods, often involving the cyclization of an appropriately substituted anthranilamide derivative with a suitable reagent.[6] Following synthesis, rigorous purification is paramount to remove any starting materials, byproducts, or residual solvents that could interfere with spectroscopic analysis.
Typical Purification Protocol:
-
Initial Work-up: The crude reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities.
-
Chromatography: Column chromatography using silica gel is a common and effective method for separating the target compound from closely related impurities. The choice of solvent system (e.g., ethyl acetate/hexane) is crucial and should be optimized using thin-layer chromatography (TLC).
-
Recrystallization: For crystalline solids, recrystallization from a suitable solvent or solvent mixture is an excellent final purification step to obtain a highly pure, crystalline product. This process also provides well-formed crystals that may be suitable for single-crystal X-ray diffraction, the gold standard for structure determination, if required.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential, and 2D NMR techniques can further confirm assignments.
A. ¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, high-quality 5 mm NMR tube.[8][9][10][11] The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for quinazolinone derivatives due to its excellent solvating power.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10][12]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion. Key acquisition parameters to consider include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Expected ¹H NMR Spectral Data and Interpretation:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |
| Aromatic Protons (H-5, H-6, H-7, H-8) | 7.0 - 8.5 | m | 4H | The protons on the benzene ring of the quinazolinone core will appear in the aromatic region. Their specific chemical shifts and coupling patterns will depend on the electronic effects of the substituents. | |
| N-H (Amine) | Variable | br s | 1H | The chemical shift of the N-H proton is variable and can be concentration and solvent-dependent. It often appears as a broad singlet and may exchange with D₂O. | |
| N-CH₃ (Methylamino) | 2.5 - 3.5 | d or s | 3H | J ≈ 5 Hz (if coupled to N-H) | The methyl protons will appear as a doublet if coupled to the adjacent N-H proton, or as a singlet if this coupling is not resolved. |
| C-H (Position 2) | 7.5 - 8.5 | s | 1H | The proton at the 2-position of the quinazolinone ring is typically a singlet and appears in the downfield region. |
B. ¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (50-100 mg) is generally required for ¹³C NMR compared to ¹H NMR.[10] The same deuterated solvent and internal standard can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: Process the FID as described for ¹H NMR.
Expected ¹³C NMR Spectral Data and Interpretation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbonyl) | 160 - 170 | The carbonyl carbon of the quinazolinone ring is highly deshielded and appears far downfield. |
| Aromatic & Heteroaromatic Carbons | 110 - 150 | The eight carbon atoms of the quinazolinone ring system will appear in this region. Specific assignments can be aided by 2D NMR techniques. |
| N-CH₃ (Methylamino) | 25 - 35 | The methyl carbon will appear in the upfield aliphatic region. |
C. 2D NMR Spectroscopy: Confirming Connectivity
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.
-
COSY: Reveals proton-proton coupling relationships. For example, it can confirm the coupling between the N-H and N-CH₃ protons.
-
HSQC: Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]
Experimental Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method is common.[14][15] A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (100-200 mg) and pressed into a transparent pellet.[15] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal sample preparation.[15]
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Interpretation: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.
Expected FT-IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | Characteristic of the secondary amine group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Indicates the presence of the aromatic ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak | Corresponds to the methyl group. |
| C=O Stretch (Amide) | 1650 - 1690 | Strong | A strong, sharp absorption band characteristic of the quinazolinone carbonyl group. |
| C=N Stretch | 1610 - 1635 | Medium | Associated with the imine-like bond in the quinazolinone ring.[16] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected for the aromatic ring system. |
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[17] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the molecular formula.
Experimental Protocol:
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent, and ionized. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it often produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[17][18]
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap).
-
Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight of the compound. The isotopic pattern can also provide clues about the elemental composition.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak: For this compound (C₉H₉N₃O), the expected monoisotopic mass is 175.0746 g/mol . In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 176.0824. HRMS should confirm this mass to within a few parts per million (ppm).
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and study the resulting fragment ions, which can provide further structural information.[18] Common fragmentation pathways for quinazolinones involve the loss of small neutral molecules such as CO and HCN.[19]
V. Data Integration and Structure Confirmation: Assembling the Puzzle
The final and most critical step is the integration of all the spectroscopic data to build a cohesive and unambiguous picture of the molecular structure.
Caption: Integration of data from multiple spectroscopic techniques for final structure confirmation.
The Logic of Confirmation:
-
Molecular Formula: HRMS provides the exact molecular formula (C₉H₉N₃O).
-
Functional Groups: FT-IR confirms the presence of key functional groups: an amine (N-H), a carbonyl (C=O), aromatic rings (C=C), and aliphatic groups (C-H).
-
Carbon Skeleton and Proton Environment: ¹³C NMR shows the presence of nine distinct carbon atoms, including a carbonyl and aromatic/heteroaromatic carbons. ¹H NMR reveals the number and types of protons, including those on the aromatic ring, the methyl group, and the amine.
-
Connectivity: 2D NMR experiments (COSY and HSQC) definitively establish the connectivity between protons and carbons, confirming the arrangement of the methylamino group and its attachment to the quinazolinone core.
By systematically analyzing and cross-referencing the data from these techniques, the structure of this compound can be elucidated with a high degree of confidence.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. This guide has provided a detailed, technically-grounded framework for this process, emphasizing the importance of a logical workflow, robust experimental protocols, and the integrated interpretation of data. For researchers in drug discovery and development, a thorough and validated structural characterization is not merely a preliminary step but the very foundation upon which all subsequent biological and pharmacological studies are built. Adherence to these principles ensures the scientific integrity of the research and contributes to the development of safe and effective new medicines.
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An In-Depth Technical Guide to 3-(Methylamino)-3,4-dihydroquinazolin-4-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3] This guide focuses on a specific derivative, 3-(Methylamino)-3,4-dihydroquinazolin-4-one, providing a comprehensive overview of its chemical characteristics, synthesis, and potential biological significance within the broader context of quinazolinone-based drug discovery. While this particular molecule is not as extensively studied as some of its analogues, its structure embodies key features of this important class of compounds. This document will synthesize available data with established principles of quinazolinone chemistry and pharmacology to offer a valuable resource for researchers in the field.
Introduction to the Quinazolinone Scaffold
Quinazolinones are a class of heterocyclic compounds featuring a bicyclic system where a benzene ring is fused to a pyrimidine ring containing a ketone group.[4] This structural motif is found in over 150 naturally occurring alkaloids and has been a fertile ground for the development of synthetic therapeutic agents.[5] The versatility of the quinazolinone core allows for substitutions at various positions, leading to a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[2][4][5] The 4(3H)-quinazolinone isomer, to which this compound belongs, is particularly prominent in pharmacologically active molecules.[3]
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. For this compound, the key identifiers and known properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6][7][8] |
| CAS Number | 60512-86-9 | [6][7] |
| Molecular Formula | C₉H₉N₃O | [6][8] |
| Molecular Weight | 175.19 g/mol | [6][8] |
| Physical Form | Solid | [6] |
| Purity | Commercially available up to 98% | [6] |
While specific experimental data on properties like melting point, solubility, and spectral characteristics are not extensively reported in peer-reviewed literature for this exact compound, commercial suppliers indicate it is a solid.[6] For related quinazolinone derivatives, melting points can vary widely depending on substitution patterns.
Synthesis of this compound
The synthesis of quinazolinone derivatives is a well-established area of organic chemistry, with numerous methodologies reported.[9][10] For this compound, a plausible synthetic route involves the cyclization of an appropriately substituted anthranilamide derivative with a suitable one-carbon source, or the reaction of a benzoxazinone intermediate with methylhydrazine.
General Experimental Protocol for the Synthesis of 3-Amino-Substituted Quinazolin-4-ones
This protocol is a representative example for the synthesis of 3-amino-substituted quinazolin-4-ones and can be adapted for the synthesis of this compound by using methylhydrazine.
Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one
-
To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or dioxane, add an acyl chloride (e.g., acetyl chloride) (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.
Step 2: Synthesis of 3-(Methylamino)-2-substituted-quinazolin-4(3H)-one
-
Dissolve the 2-substituted-4H-3,1-benzoxazin-4-one intermediate (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.
-
Add methylhydrazine (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Diagram of a General Synthetic Workflow
Caption: General synthetic scheme for 3-amino-substituted quinazolin-4-ones.
Potential Biological Activities and Mechanism of Action
While specific biological data for this compound is scarce, the extensive research on analogous compounds provides a strong basis for predicting its potential therapeutic applications. The quinazolinone scaffold is known to interact with a variety of biological targets.
Potential Therapeutic Areas:
-
Anticancer: Many quinazolinone derivatives exhibit potent anticancer activity by targeting key enzymes in signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinases and phosphoinositide 3-kinases (PI3Ks).[1][11] The substitution pattern on the quinazolinone ring is crucial for this activity.
-
Antimicrobial: The quinazolinone nucleus is present in compounds with broad-spectrum antibacterial and antifungal activities.[12]
-
Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[13]
-
Anticonvulsant: The sedative and anticonvulsant properties of some quinazolinones have been well-documented.[5]
Postulated Mechanism of Action:
The biological activity of quinazolinones is highly dependent on the nature and position of their substituents. For this compound, the methylamino group at the N-3 position is a key feature. This substitution can influence the molecule's ability to form hydrogen bonds with biological targets, its lipophilicity, and its overall three-dimensional shape.
Diagram of Potential Kinase Inhibition Pathway
Caption: Postulated mechanism of anticancer action via EGFR and PI3K pathway inhibition.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, a series of in vitro assays can be employed, guided by the known activities of related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the anticancer potential of a compound.
-
Cell Culture: Plate human cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Kinase Inhibition Assay (e.g., EGFR Tyrosine Kinase)
This assay determines the direct inhibitory effect of the compound on a specific enzyme.
-
Assay Setup: In a 96-well plate, add the recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Kinase Reaction: Incubate the plate at 30 °C for 1 hour to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., in an ELISA format).
-
Data Analysis: Determine the IC₅₀ value for the inhibition of kinase activity.
Conclusion and Future Directions
This compound represents an intriguing yet understudied member of the pharmacologically significant quinazolinone family. Based on the extensive body of research on its structural analogues, this compound holds potential for development in various therapeutic areas, particularly oncology. Future research should focus on elucidating a detailed and optimized synthesis, comprehensive characterization of its physicochemical properties, and a thorough investigation of its biological activities against a panel of relevant targets. Such studies will be crucial in determining the true therapeutic potential of this and related quinazolinone derivatives.
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An In-depth Technical Guide to 3-(Methylamino)-3,4-dihydroquinazolin-4-one: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Methylamino)-3,4-dihydroquinazolin-4-one, a heterocyclic compound belonging to the quinazolinone class. While specific research on this particular molecule is limited, this document synthesizes available data on its physicochemical properties and explores the broader context of N-aminoquinazolinones, including their synthesis, characterization, and significant biological activities. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound and its analogues in medicinal chemistry and drug discovery.
Introduction to the Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This bicyclic heterocyclic system, composed of a benzene ring fused to a pyrimidine ring, has been extensively explored for its therapeutic potential. Derivatives of quinazolin-4-one are known to exhibit a broad spectrum of pharmacological properties, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The substitution at various positions of the quinazolinone ring system allows for the fine-tuning of its biological effects, making it a versatile template for drug design.
Physicochemical Properties of this compound
This compound is a derivative of the quinazolin-4-one scaffold with a methylamino group at the N-3 position. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N₃O | [4][5] |
| Molecular Weight | 175.19 g/mol | [5][6] |
| CAS Number | 60512-86-9 | [4][6] |
| Physical Form | Solid | [4] |
| Purity | Typically >98% | [4] |
Synthesis of 3-Aminoquinazolinone Derivatives
A plausible synthetic route for this compound would start from anthranilic acid. The following diagram illustrates a generalized synthetic workflow for N-substituted 3-aminoquinazolinones.
Caption: Generalized synthesis of a 3-aminoquinazolinone derivative.
Experimental Protocol: A General Approach to 3-Aminoquinazolinone Synthesis
The following protocol is a generalized procedure based on the synthesis of related 3-aminoquinazolinone derivatives and should be optimized for the specific synthesis of this compound.
-
Step 1: Acetylation of Anthranilic Acid.
-
To a solution of anthranilic acid in a suitable solvent (e.g., pyridine), add an acylating agent such as acetic anhydride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for a specified period until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the N-acetylanthranilic acid.
-
-
Step 2: Cyclization to form the Benzoxazinone Intermediate.
-
Reflux the N-acetylanthranilic acid with a dehydrating/cyclizing agent like thionyl chloride or acetic anhydride.
-
Remove the excess reagent under reduced pressure to obtain the crude 2-substituted-3,1-benzoxazin-4-one.
-
-
Step 3: Formation of the 3-Aminoquinazolinone.
-
Dissolve the benzoxazinone intermediate in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Add an equimolar amount of methylhydrazine.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
-
Spectroscopic Characterization
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, based on the analysis of related quinazolinone structures, the following characteristic spectral features can be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons of the quinazolinone core, a singlet for the methyl group, and a signal for the N-H proton.
-
¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O (amide) stretching, and C=N stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ).
Biological Activities and Potential Applications
The quinazolinone scaffold is a cornerstone in the development of therapeutic agents.[1] While specific biological studies on this compound are lacking, the broader class of 3-aminoquinazolinones has demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Numerous quinazolinone derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[7][8] The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as tyrosine kinases. The structural similarity of this compound to known anticancer agents suggests it could be a candidate for further investigation in this area.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis and procedural framework for the spectroscopic characterization of 3-(Methylamino)-3,4-dihydroquinazolin-4-one (CAS: 60512-86-9). Quinazolinone scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] A thorough understanding of their spectroscopic properties is fundamental for structural elucidation, purity assessment, and the rational design of new therapeutic agents.[3] While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related analogs and foundational spectroscopic principles to present a robust, predictive profile. We will detail the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS), alongside field-proven, step-by-step protocols for data acquisition. This document is designed to empower researchers to confidently identify, characterize, and utilize this compound in their research and development endeavors.
Introduction and Molecular Overview
This compound belongs to the quinazolinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and antiviral properties.[2] The structural integrity and purity of such compounds are prerequisites for reliable biological evaluation. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and structure. This guide offers the foundational knowledge and practical protocols necessary to perform and interpret these critical analyses.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 60512-86-9 | [4][5][6] |
| Molecular Formula | C₉H₉N₃O | [4] |
| Molecular Weight | 175.19 g/mol | [5][6] |
| Appearance | Solid (predicted) | [4] |
Chemical Structure
The chemical structure of the title compound is foundational to interpreting its spectral data.
Caption: Chemical structure of this compound.
Predicted Spectroscopic Profile
The following sections detail the anticipated spectroscopic data based on the analysis of the parent 4(3H)-quinazolinone scaffold and related substituted derivatives.[7][8]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides precise information about the hydrogen framework of a molecule. The spectrum is predicted to be recorded in a deuterated solvent like DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| ~8.15 | d (J ≈ 8.0 Hz) | 1H | H-5 | The proton ortho to the carbonyl group is typically the most deshielded aromatic proton due to the anisotropic effect of the C=O bond. This assignment is consistent with data for the parent quinazolinone scaffold.[7] |
| ~7.85 | t (J ≈ 7.5 Hz) | 1H | H-7 | Aromatic proton expected to appear as a triplet due to coupling with H-6 and H-8. Its chemical shift is intermediate among the aromatic protons. |
| ~7.75 | d (J ≈ 8.0 Hz) | 1H | H-8 | Aromatic proton ortho to the ring nitrogen, appearing as a doublet. |
| ~7.55 | t (J ≈ 7.5 Hz) | 1H | H-6 | Aromatic proton expected to be the most shielded of the benzene ring protons, appearing as a triplet. |
| ~8.20 | s | 1H | H-2 | This proton is attached to an imine-like carbon (C2) and is expected to be a sharp singlet in the downfield region.[7] |
| ~5.0-6.0 | q (J ≈ 5.0 Hz) | 1H | NH -CH₃ | The N-H proton of the methylamino group is expected to be a broad quartet due to coupling with the methyl protons. Its chemical shift can vary significantly with concentration and solvent. |
| ~2.80 | d (J ≈ 5.0 Hz) | 3H | NH-CH₃ | The methyl protons are coupled to the adjacent N-H proton, resulting in a doublet. The chemical shift is characteristic of a methyl group attached to a nitrogen atom.[1] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy elucidates the carbon backbone of the molecule. The spectrum is predicted using proton broadband decoupling.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale & Comparative Insights |
| ~162.0 | C-4 (C=O) | The carbonyl carbon of the amide group is highly deshielded and typically appears in this region for quinazolinones.[7] |
| ~148.0 | C-8a | Aromatic quaternary carbon adjacent to the heteroatom (N1). |
| ~145.0 | C-2 | The iminic carbon is expected in the downfield region, characteristic of sp² carbons bonded to nitrogen. |
| ~134.5 | C-7 | Aromatic CH carbon. |
| ~127.0 | C-5 | Aromatic CH carbon. |
| ~126.5 | C-6 | Aromatic CH carbon. |
| ~126.0 | C-8 | Aromatic CH carbon. |
| ~120.0 | C-4a | Aromatic quaternary carbon ortho to the carbonyl group. |
| ~30.0 | -CH₃ | The aliphatic methyl carbon attached to nitrogen is expected in the upfield region, consistent with standard chemical shift values for methylamines.[9] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum is typically acquired from a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Rationale & Functional Group Correlation |
| ~3350 - 3300 | Medium | N-H Stretch | Corresponds to the stretching vibration of the secondary amine (N-H) in the methylamino group. Similar N-H stretches are observed in related amino-quinazolinones.[10] |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic stretching vibrations for C-H bonds on the benzene ring.[2] |
| ~2950 - 2850 | Weak | Aliphatic C-H Stretch | Corresponds to the C-H stretching vibrations of the methyl group.[2] |
| ~1680 - 1660 | Strong | C=O Stretch (Amide) | A very strong and characteristic absorption for the carbonyl group in the quinazolinone ring, often referred to as an amide I band.[7][10] |
| ~1620 - 1600 | Medium | C=N Stretch & C=C Stretch | Overlapping region for the stretching vibrations of the carbon-nitrogen double bond at C2 and the aromatic carbon-carbon double bonds.[2] |
| ~1470 | Medium | C-N Stretch | Stretching vibration of the carbon-nitrogen bonds within the heterocyclic system. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features. Electrospray ionization (ESI) is a common technique for such compounds.
-
Predicted Molecular Ion Peak (M+H)⁺: For C₉H₉N₃O, the expected monoisotopic mass is 175.0746 g/mol . In positive ion ESI-MS, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z ≈ 176.0824 .
-
Plausible Fragmentation Pathway: The quinazolinone ring is relatively stable, but fragmentation can be initiated by the loss of neutral molecules or radical cleavage.
Caption: A proposed ESI-MS fragmentation pathway for the title compound.
Standard Experimental Protocols
The following protocols represent industry-standard methodologies for acquiring high-quality spectroscopic data for quinazolinone derivatives.
NMR Spectroscopy Protocol
Causality: The choice of a high-field spectrometer enhances signal dispersion and resolution, which is critical for unambiguously assigning protons in the crowded aromatic region. DMSO-d₆ is selected for its excellent solvating power for polar heterocyclic compounds and for positioning the residual solvent peak away from most analyte signals.[7]
Workflow Diagram:
Caption: Workflow for NMR spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) within a clean, dry 5 mm NMR tube.[7]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) that has been properly tuned and shimmed for the sample.[11]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1. Use a spectral width of -2 to 12 ppm and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton broadband decoupling. A significantly larger number of scans will be required compared to the ¹H spectrum. Use a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds to ensure proper relaxation of quaternary carbons.[7]
-
Data Processing: Process the raw free induction decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO (¹H at δ 2.50 ppm; ¹³C at δ 39.52 ppm).[7]
FTIR Spectroscopy Protocol (ATR Method)
Causality: The ATR method is chosen for its simplicity, speed, and minimal sample preparation requirements, making it a highly efficient and reproducible technique for solid-state analysis.
Step-by-Step Methodology:
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure firm contact between the sample and the crystal. Co-add 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Perform baseline correction if necessary.
Conclusion
This guide establishes a detailed, predictive spectroscopic framework for this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data provide a reliable reference for researchers engaged in its synthesis or application. The provided protocols are robust, field-tested, and designed to yield high-quality, reproducible data. While predictive, this analysis provides a strong, theoretically grounded basis for the structural confirmation of the title compound. Empirical verification using the outlined methodologies is the essential final step for unequivocal structural assignment.
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An In-depth Technical Guide on the Physical Characteristics of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
A Foundational Resource for Drug Development Professionals
Introduction: 3-(Methylamino)-3,4-dihydroquinazolin-4-one, a derivative of the versatile quinazolinone scaffold, holds significant interest within the medicinal chemistry landscape. The quinazolinone core is a well-established pharmacophore present in numerous compounds with a wide array of biological activities. A comprehensive understanding of the physical characteristics of its derivatives is a cornerstone of the drug discovery and development pipeline, profoundly influencing formulation strategies, bioavailability, and overall therapeutic potential. This technical guide serves as a centralized repository of the key physicochemical properties of this compound, providing an essential dataset for researchers and scientists in the field.
Physicochemical Properties: A Quantitative Overview
The behavior of a drug candidate within a biological system is intrinsically linked to its physical and chemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.
Molecular Identity and Attributes
The fundamental identity of this compound is defined by its molecular structure and weight.
Molecular Formula: C₉H₉N₃O[1][2][3][4]
Molecular Weight: 175.19 g/mol [2][3][4]
Chemical Structure:
Caption: Chemical structure of this compound
Tabulated Physicochemical Data
This table provides a concise summary of the key experimentally determined and predicted physical properties of the title compound.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Melting Point | 110 °C | [5][6] |
| Purity | 95-98% (as commercially available) | [1] |
| CAS Number | 60512-86-9 | [1][5][7] |
Experimental Protocols for Physicochemical Characterization
The accurate determination of a compound's physical properties relies on standardized analytical methodologies. The following section details the workflows for key characterization experiments.
Melting Point Determination: A Purity Benchmark
The melting point is a critical physical constant that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance.
Workflow for Capillary Melting Point Determination:
Caption: Standard workflow for melting point determination by the capillary method.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of a synthesized compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Expected characteristic absorption bands for this compound would include vibrations corresponding to N-H, C=O (amide), C=N, and aromatic C=C bonds.
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and can offer structural insights through analysis of its fragmentation patterns.
General Workflow for Spectroscopic Characterization:
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information. General safe laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.
Conclusion
This technical guide provides a consolidated overview of the essential physical characteristics of this compound. The presented data and experimental workflows offer a valuable resource for researchers and professionals engaged in the design, synthesis, and evaluation of novel quinazolinone-based therapeutic agents. A thorough understanding of these foundational properties is a critical prerequisite for advancing drug discovery programs and developing safe and effective medicines.
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A Technical Guide to the Preliminary Biological Screening of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
This guide provides a comprehensive framework for the initial biological evaluation of 3-(Methylamino)-3,4-dihydroquinazolin-4-one, a novel derivative of the versatile quinazolinone scaffold. Quinazolinone-based compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to unveiling the therapeutic potential of this specific molecule.
Introduction: The Quinazolinone Core and Its Therapeutic Promise
The quinazolinone skeleton, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery.[3] Its derivatives have been extensively explored, leading to the development of numerous therapeutic agents with diverse applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4][5][6] Marketed drugs containing the quinazolinone moiety underscore the clinical significance of this heterocyclic system.[2] The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core structure.[1] This guide focuses on this compound, a compound whose specific biological profile remains to be fully elucidated. The proposed screening cascade is therefore designed to explore the most probable and impactful therapeutic avenues based on the well-established activities of its chemical congeners.
Part 1: In Silico Profiling - A Predictive Starting Point
Before embarking on resource-intensive wet-lab experiments, a preliminary in silico analysis can provide valuable insights into the potential biological activities and target interactions of this compound. This predictive step aids in prioritizing experimental efforts.
Molecular Docking
Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a small molecule within the active site of a target protein. Given that many quinazolinone derivatives exhibit their effects by inhibiting specific enzymes, this technique is a logical first step.
Key Potential Targets for Docking Studies:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A well-established target for anticancer quinazolinone derivatives.[7]
-
DNA Gyrase: An essential bacterial enzyme, the inhibition of which is a known mechanism for the antibacterial action of some quinazolinones.[8]
-
Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Key enzymes in the inflammatory cascade and targets for many anti-inflammatory drugs.[9]
Workflow for Molecular Docking:
Caption: Workflow for in silico molecular docking studies.
Part 2: In Vitro Screening - Experimental Validation
Following the insights gained from in silico analysis, a tiered in vitro screening approach is recommended to experimentally validate the predicted biological activities. The following protocols are foundational for a preliminary assessment of anticancer, antimicrobial, and anti-inflammatory potential.
Anticancer Activity Screening
The potential of quinazolinone derivatives as anticancer agents is well-documented, with mechanisms including the inhibition of tyrosine kinases and induction of apoptosis.[1][10][11][12] A primary screening against a panel of cancer cell lines is a crucial first step.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard preliminary test for cytotoxicity of potential anticancer compounds.[13][14]
Step-by-Step Methodology:
-
Cell Culture: Culture selected human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate) in appropriate media and conditions.[13]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Gefitinib).[13]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 | Experimental Value |
| MCF-7 | Experimental Value | |
| PC-3 | Experimental Value | |
| Gefitinib (Positive Control) | A549 | Reference Value |
| MCF-7 | Reference Value | |
| PC-3 | Reference Value |
Antimicrobial Activity Screening
Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][8][15]
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[16]
Step-by-Step Methodology:
-
Microbial Culture Preparation: Prepare fresh overnight broth cultures of test microorganisms (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative, Candida albicans - fungus).[8]
-
Agar Plate Inoculation: Spread a standardized inoculum of each microorganism onto the surface of sterile agar plates.
-
Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Application: Add a defined volume of a solution of this compound at a known concentration into the wells. Include a negative control (solvent) and a positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Data Presentation:
| Compound | Test Microorganism | Zone of Inhibition (mm) |
| This compound | Staphylococcus aureus | Experimental Value |
| Escherichia coli | Experimental Value | |
| Candida albicans | Experimental Value | |
| Ciprofloxacin (Positive Control) | Staphylococcus aureus | Reference Value |
| Escherichia coli | Reference Value | |
| Fluconazole (Positive Control) | Candida albicans | Reference Value |
Anti-inflammatory Activity Screening
Several quinazolinone derivatives have been reported to possess significant anti-inflammatory properties, often linked to the inhibition of COX enzymes.[5][9][17][18][19]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, providing an indication of its anti-inflammatory potential and its selectivity.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Obtain purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of this compound, a known non-selective NSAID (e.g., Ibuprofen), and a selective COX-2 inhibitor (e.g., Celecoxib).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2), a product of the COX reaction, using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 inhibition. The ratio of IC50 (COX-1)/IC50 (COX-2) indicates the selectivity for COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Positive Control) | Reference Value | Reference Value | Reference Value |
| Celecoxib (Positive Control) | Reference Value | Reference Value | Reference Value |
Part 3: Interpreting the Data and Charting the Path Forward
The preliminary screening will generate a profile of the biological activities of this compound. The interpretation of this data is critical for guiding subsequent research.
Caption: Decision-making workflow following preliminary biological screening.
A "hit" in any of these primary assays warrants further investigation. This would typically involve more extensive screening against a broader panel of cell lines or microbial strains, determination of the mechanism of action, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
Conclusion
This technical guide outlines a systematic and evidence-based approach to the preliminary biological screening of this compound. By leveraging the known pharmacological profile of the quinazolinone scaffold, researchers can efficiently probe the most probable therapeutic applications of this novel compound. The integration of in silico prediction with a tiered in vitro experimental workflow provides a robust foundation for making informed decisions in the early stages of the drug discovery process.
References
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Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. PubMed. [Link]
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Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]
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Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC - NIH. [Link]
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Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. PubMed. [Link]
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Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. PMC - NIH. [Link]
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Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]
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Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences. [Link]
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Synthesis and anticancer activity of novel quinazolinone-based rhodanines. PMC. [Link]
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Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PMC - NIH. [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]
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Design, synthesis and antibacterial activity of quinazolinone derivatives containing glycosides. Taylor & Francis Online. [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]
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In vitro Screening Systems. ResearchGate. [Link]
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Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC - NIH. [Link]
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Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC - NIH. [Link]
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The Important Role of in Vitro Screening Related Services in Drug. Labinsights. [Link]
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A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]
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Biological screening methods in the search for pharmacologilly active natural products. ResearchGate. [Link]
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Synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino2-thioxo-3H-quinazolin-4-one. ResearchGate. [Link]
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Synthesis and Antimicrobial Activities of Some 3,4-Dihydroquinazolinone-4-One, Quinoxaline, Benzoxazine, Benzothiazine, Pyran and Pyrrolidinedione Derivatives. Science Alert. [Link]
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Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]
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Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]
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Biologically active natural 3,4-dihydroquinazolines.. ResearchGate. [Link]
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stability studies of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
An In-depth Technical Guide to the Stability Studies of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
This guide provides a comprehensive framework for conducting stability studies on this compound. It is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed methodologies required to rigorously assess the chemical stability of this molecule. The protocols and insights are grounded in established regulatory principles and practical experience in pharmaceutical analysis.
Introduction: The Imperative for Stability Profiling
This compound belongs to the quinazolinone class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[1][2] As with any potential drug candidate, understanding its intrinsic chemical stability is a cornerstone of early-phase development. Stability studies are not merely a regulatory formality; they provide critical data that influence formulation development, manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product.[3]
Forced degradation, or stress testing, is the principal tool used to elucidate the likely degradation pathways and products of a drug substance.[4] By subjecting the molecule to conditions more severe than those it would encounter during storage or use, we can rapidly identify its vulnerabilities and develop analytical methods capable of detecting degradation products.[3][4] This guide will detail a systematic approach to performing these studies, in line with the principles outlined by the International Conference on Harmonisation (ICH) guidelines (ICH Q1A/Q1B).[4]
Physicochemical Properties of the Core Molecule
A foundational understanding of the molecule's basic properties is essential before commencing stability studies.
| Property | Value | Source |
| Chemical Formula | C₉H₉N₃O | [5][6] |
| Molecular Weight | 175.19 g/mol | [5][6][7] |
| Appearance | Solid | [5] |
| Melting Point | 110 °C | [8] |
| Purity (Typical) | 95-98% | [5][7] |
| CAS Number | 60512-86-9 | [6][8][9] |
Forced Degradation Studies: A Methodological Blueprint
Forced degradation studies are designed to accelerate the degradation process to predict the primary degradation pathways.[3] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the sample, which could lead to complex secondary degradation.[10]
General Experimental Workflow
The overall process follows a logical sequence from stress application to analysis. This workflow ensures that samples are systematically prepared, stressed, and analyzed to generate reliable and interpretable data.
Caption: General workflow for forced degradation studies.
Hydrolytic Degradation
Causality: Hydrolysis is a primary degradation pathway for many pharmaceuticals, particularly those containing labile functional groups like amides. The quinazolinone scaffold contains an amide bond within its heterocyclic ring system, which is a prime target for hydrolytic cleavage, especially under alkaline conditions.[11]
Protocol: Acidic Conditions
-
Preparation: Add 1 mL of the 1 mg/mL stock solution of this compound to a 10 mL volumetric flask.
-
Stress Application: Add 1 mL of 0.1 M Hydrochloric Acid (HCl). Keep the flask at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the sample by adding an equimolar amount of 0.1 M Sodium Hydroxide (NaOH).
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze by HPLC.
Protocol: Alkaline Conditions
-
Preparation: Add 1 mL of the stock solution to a 10 mL volumetric flask.
-
Stress Application: Add 1 mL of 0.1 M Sodium Hydroxide (NaOH). Keep the flask at room temperature (due to expected higher reactivity).
-
Sampling: Withdraw aliquots at shorter time points (e.g., 30 mins, 1, 2, 4 hours).
-
Quenching: Immediately neutralize the sample by adding an equimolar amount of 0.1 M HCl.
-
Analysis: Dilute and analyze by HPLC as described above.
Trustworthiness: A control sample (drug in solvent without stressor) must be run in parallel for each condition to ensure that observed degradation is due to the stressor and not simple solution instability.
Oxidative Degradation
Causality: The nitrogen atoms in the quinazolinone ring and the methylamino group can be susceptible to oxidation, potentially forming N-oxides or other related impurities. The study is typically performed using hydrogen peroxide.[11]
Protocol: Oxidative Conditions
-
Preparation: Add 1 mL of the stock solution to a 10 mL volumetric flask.
-
Stress Application: Add 1 mL of 3% Hydrogen Peroxide (H₂O₂). Keep the flask at room temperature, protected from light.
-
Sampling: Withdraw aliquots at time points such as 2, 6, and 24 hours.
-
Analysis: Dilute the sample directly with the mobile phase to the target concentration and analyze immediately by HPLC. No quenching step is typically required, but it must be confirmed that the peroxide does not interfere with the analysis.
Thermal and Photolytic Degradation
Causality: These studies simulate the effects of storage and handling under various temperature and light conditions, as mandated by ICH Q1B guidelines.[4] They are crucial for determining appropriate packaging and storage instructions.
Protocol: Thermal Degradation (Dry Heat)
-
Preparation: Place a known amount of the solid drug substance in a clear glass vial.
-
Stress Application: Store the vial in a calibrated oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[11]
-
Analysis: After the stress period, allow the sample to cool. Dissolve a precise amount in the solvent, dilute to the working concentration, and analyze by HPLC.
Protocol: Photodegradation
-
Preparation: Prepare two solutions of the drug substance (e.g., 100 µg/mL). Wrap one vial completely in aluminum foil to serve as the dark control.
-
Stress Application: Place both the sample and the dark control in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze both the exposed sample and the dark control by HPLC. The difference in degradation between the two indicates the extent of photodegradation.
Elucidation of Degradation Pathways
Based on the chemical structure and known reactivity of related quinazolinone compounds, a primary degradation pathway under hydrolytic conditions can be proposed. The most likely point of failure is the cyclic amide bond.
Caption: Proposed hydrolytic degradation pathway.
Expertise: In an alkaline medium, the hydroxide ion is expected to act as a nucleophile, attacking the carbonyl carbon of the amide group. This leads to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the ring to form a derivative of 2-aminobenzoic acid and a hydrazine-related species.[11] This hypothesis must be confirmed by structural elucidation of the degradation products using techniques like LC-MS/MS.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12] Crucially, it must also resolve the API peak from all potential degradation product peaks. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard for this purpose.[3][4]
Method Development Workflow
Caption: Workflow for stability-indicating HPLC method development.
Method Validation
Once the chromatographic conditions are optimized, the method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[12]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. | Peak purity index > 0.999; Baseline resolution (Rs > 2) between API and degradants. |
| Linearity | To demonstrate a direct proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | To measure the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD ≤ 2.0% after minor changes (e.g., pH ±0.2, flow rate ±10%). |
Conclusion
This guide outlines a robust and scientifically sound strategy for evaluating the stability of this compound. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively map the degradation profile of the molecule. The cornerstone of this entire process is the development and validation of a stability-indicating HPLC method, which serves as the ultimate arbiter of the molecule's stability. The resulting data package is indispensable for guiding downstream drug development activities, ensuring that a stable and reliable product is advanced toward clinical use.
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An In-depth Technical Guide to the Solubility of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Abstract
Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable pharmaceutical product. Poor aqueous solubility can severely limit oral bioavailability, hinder formulation development, and produce unreliable data in biological screening assays. This guide provides a comprehensive framework for characterizing the solubility of 3-(Methylamino)-3,4-dihydroquinazolin-4-one, a member of the quinazolinone class of heterocyclic compounds known for their broad pharmacological potential.[1][2] We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scientifically-grounded approach to solubility assessment.
Introduction to this compound
The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound (CAS No. 60512-86-9) is a specific derivative within this class.[4][5][6] Understanding its solubility is a fundamental first step in evaluating its potential as a drug candidate. This guide moves beyond simple data reporting to explain the causality behind experimental design, ensuring that the generated solubility data is not only accurate but also contextually meaningful for drug discovery and development milestones.
Physicochemical Properties & Theoretical Solubility Considerations
Before any experimental work, a theoretical assessment based on the molecule's structure provides critical insights into its expected solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | [4][6] |
| Molecular Weight | 175.19 g/mol | [4][6] |
| Appearance | Solid | [4] |
| Melting Point | 110 °C | [6][7] |
| Predicted pKa | Prediction required | |
| Predicted logP | Prediction required |
Note: Predicted pKa and logP values can be obtained using computational software (e.g., Marvin, ChemDraw) and are essential for anticipating solubility behavior.
Impact of Molecular Structure on Solubility
The structure of this compound contains several features that govern its solubility:
-
Aromatic Quinazolinone Core: The fused aromatic ring system is largely non-polar and hydrophobic, which tends to decrease aqueous solubility.
-
Polar Functionality: The ketone (=O) and amine (-NH-) groups are capable of acting as hydrogen bond acceptors and donors, respectively. These interactions with water molecules are crucial for dissolution.
-
Ionizable Group: The methylamino group is basic. At physiological pH, it can be protonated, forming a positively charged species. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.
The Critical Role of pH
For an ionizable compound like this compound, solubility is highly dependent on the pH of the medium.[8][9][10] The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[11][12][13]
For a weak base, the equation is: pH = pKa + log([Base] / [Acid]) Where:
-
[Base] is the concentration of the un-ionized form.
-
[Acid] is the concentration of the protonated, ionized (conjugate acid) form.
Causality: As the pH of the solution decreases (becomes more acidic) below the compound's pKa, the equilibrium shifts towards the protonated, charged form.[14][15] This charged species interacts more favorably with polar water molecules, leading to a significant increase in solubility.[8] Conversely, in basic media (pH > pKa), the compound will exist predominantly in its less soluble, neutral form.[15] Therefore, measuring solubility across a range of pH values (e.g., pH 2, 5, and 7.4) is essential.
Experimental Determination of Solubility
Two distinct types of solubility are measured in drug discovery: thermodynamic and kinetic.[16] Both provide valuable, albeit different, insights. Thermodynamic solubility is the true equilibrium value and is crucial for pre-formulation, while kinetic solubility is a high-throughput measure relevant for early screening.[16][17]
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the "gold standard" for determining equilibrium solubility.[18][19] It measures the saturation concentration of a compound in a specific solvent after a sufficient equilibration period.
Principle: An excess amount of the solid compound is agitated in the solvent for an extended period (typically 24-72 hours) to ensure equilibrium between the dissolved and un-dissolved states is reached.[20] The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the dissolved compound is quantified.[21]
Step-by-Step Methodology:
-
Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to a series of vials. Expert Insight: Using a 5-fold excess ensures that solid remains at the end of the experiment, a prerequisite for measuring saturation solubility.[22]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, pH 2.0 HCl buffer, water, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours.[20] Trustworthiness Check: To confirm equilibrium is reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Solubility should plateau when equilibrium is achieved.[20]
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality: Filtration is a critical step. Failure to remove all particulates will lead to an overestimation of solubility.[23]
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[23] A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
Workflow: Thermodynamic Solubility Determination
Caption: Gold-standard shake-flask workflow for thermodynamic solubility.
Protocol 2: Kinetic Solubility Screening
Kinetic solubility is a high-throughput method used in early drug discovery to quickly assess the solubility of compounds upon precipitation from a DMSO stock solution.[16][24] It measures the concentration of a compound that remains in solution under specific, non-equilibrium conditions.
Principle: A concentrated stock solution of the compound in Dimethyl Sulfoxide (DMSO) is added to an aqueous buffer.[25] If the compound's solubility limit is exceeded, it precipitates out of solution. The amount of dissolved compound is then measured after a short incubation period.[24][26]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[24]
-
Assay Plate Preparation: Dispense the aqueous buffer (e.g., pH 7.4 PBS) into the wells of a 96-well microtiter plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (e.g., 2 µL of stock into 198 µL of buffer for a 1:100 dilution). This introduces the compound and initiates potential precipitation. The final DMSO concentration should be kept low (1-2%) to minimize its co-solvent effects.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[26]
-
Precipitation Measurement: Determine the amount of precipitation. This can be done directly or indirectly:
-
Nephelometry (Direct): A nephelometer measures the light scattered by the suspended precipitate particles.[27] Higher scattering indicates lower solubility.
-
Filtration/Quantification (Indirect): The samples are filtered through a 96-well filter plate. The concentration of the compound in the clear filtrate is then quantified by HPLC-UV or LC-MS, similar to the thermodynamic method.[17]
-
Workflow: Kinetic Solubility via Nephelometry
Caption: High-throughput kinetic solubility screening workflow.
Data Presentation and Interpretation
Solubility data should be presented clearly and concisely. A summary table is highly effective for comparing solubility across different conditions.
Table 2: Example Solubility Data for this compound
| Method | Solvent / Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |
| Thermodynamic | pH 2.0 Buffer | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Thermodynamic | pH 7.4 PBS | 25 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Thermodynamic | Water | 25 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Thermodynamic | Ethanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Kinetic | pH 7.4 PBS (1% DMSO) | 25 | [Experimental Value] | [Calculated Value] | [e.g., Moderately Soluble] |
Interpreting the Results
-
pH-Dependence: A significantly higher solubility at pH 2.0 compared to pH 7.4 would confirm the expected behavior of a basic compound. This is a critical insight for predicting oral absorption, as the compound would readily dissolve in the acidic environment of the stomach.
-
Thermodynamic vs. Kinetic: The kinetic solubility value is often higher than the thermodynamic value. This is because the short incubation time may not be sufficient for the compound to fully precipitate and equilibrate, leading to a supersaturated solution.
-
Solvent Effects: High solubility in organic solvents like ethanol compared to aqueous buffers is typical for many drug-like molecules and provides options for formulation development.
-
Context for Drug Discovery: A common goal for aqueous solubility in early drug discovery is >60 µg/mL.[17] If the thermodynamic solubility at pH 7.4 is significantly below this, it may be a flag for potential bioavailability issues.
Conclusion
A thorough characterization of solubility is a non-negotiable step in the evaluation of any potential drug candidate. For this compound, its basic nature makes a pH-dependent solubility profile essential. By employing the gold-standard shake-flask method for thermodynamic solubility and a rapid kinetic assay for initial screening, researchers can generate high-quality, reliable data. This systematic approach, grounded in the principles of physical chemistry and guided by robust experimental design, provides the critical insights needed to make informed decisions, mitigate development risks, and ultimately advance promising compounds like this compound through the drug discovery pipeline.
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A Theoretical Investigation of 3-(Methylamino)-3,4-dihydroquinazolin-4-one: A Whitepaper for Drug Discovery and Development
Introduction: The Quinazolinone Scaffold and the Untapped Potential of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of compounds with a broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The versatility of the quinazolinone ring system, particularly its amenability to substitution at various positions, allows for the fine-tuning of its pharmacological profile. While extensive research has focused on 2- and 3-substituted quinazolinones, the specific derivative, this compound (CAS: 60512-86-9), remains a largely unexplored entity in the scientific literature.[4][5][6][7] This whitepaper presents a comprehensive theoretical framework for the systematic investigation of this promising molecule, leveraging computational chemistry to elucidate its structural, electronic, and potential biological properties. By establishing a robust in silico profile, we aim to provide a foundational guide for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this novel quinazolinone derivative.
Structural and Electronic Characterization: A Density Functional Theory (DFT) Approach
A thorough understanding of a molecule's three-dimensional structure and electronic landscape is paramount in predicting its reactivity and biological interactions. Density Functional Theory (DFT) has emerged as a powerful and accurate computational tool for this purpose, offering a balance between computational cost and accuracy.[8][9] For this compound, a systematic DFT study is proposed to elucidate its fundamental properties.
Proposed Computational Protocol:
-
Geometry Optimization: The initial step involves the optimization of the ground-state geometry of this compound. The B3LYP functional with a 6-311++G(d,p) basis set is recommended for its proven accuracy in predicting the geometries of organic molecules, including related quinazolinone derivatives.[8][10] This calculation will provide key structural parameters such as bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation at the same level of theory is crucial. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. A comparison of the theoretical spectra with experimental data, when available, provides a robust validation of the computational model.[11][12]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity.[8] The distribution of these orbitals will reveal the likely sites for electrophilic and nucleophilic attack.
Caption: Workflow for Frontier Molecular Orbital (FMO) Analysis.
Predicted Structural and Electronic Properties:
Based on the known properties of the quinazolinone scaffold, the following table summarizes the predicted outcomes of the DFT calculations for this compound.
| Parameter | Predicted Value/Characteristic | Significance |
| Optimized Geometry | Planar quinazolinone ring system with the methylamino group likely exhibiting some out-of-plane character. | Influences crystal packing and receptor binding. |
| Bond Lengths (Å) | C=O: ~1.22 Å; C-N (amide): ~1.37 Å; N-N: ~1.40 Å | Provides insight into bond strength and electronic delocalization. |
| Vibrational Frequencies (cm⁻¹) | C=O stretch: ~1680-1700 cm⁻¹; N-H stretch: ~3300-3400 cm⁻¹ | Key identifiers for experimental characterization (FT-IR, Raman). |
| HOMO Energy | Relatively high, localized on the fused benzene ring and the methylamino group. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relatively low, localized on the pyrimidinone ring, particularly the carbonyl carbon. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Moderate gap, suggesting good kinetic stability. | A key descriptor for predicting chemical reactivity. |
Synthesis Pathway and Characterization
While this guide focuses on theoretical studies, a plausible synthetic route provides context for experimental validation. The synthesis of 3-amino-quinazolin-4-one derivatives is well-established, typically involving the reaction of an appropriate anthranilic acid derivative or a 2-substituted-4H-3,1-benzoxazin-4-one with hydrazine or its derivatives.[11][13] For this compound, a likely synthetic pathway involves the reaction of a suitable precursor with methylhydrazine.[14]
Caption: Plausible Synthesis Route for the Target Compound.
Experimental characterization would rely on standard spectroscopic techniques. The predicted vibrational frequencies from DFT calculations would be invaluable in interpreting experimental FT-IR and Raman spectra. Furthermore, ¹H and ¹³C NMR spectroscopy would be essential for confirming the molecular structure, with chemical shifts predictable through more advanced computational methods.
Potential Pharmacological Activity: An In Silico Screening Approach
The diverse biological activities of quinazolinone derivatives suggest that this compound could be a valuable lead compound.[15][16][17] Molecular docking is a powerful computational technique to predict the binding affinity and mode of a small molecule to the active site of a biological target.[8][9]
Proposed Molecular Docking Workflow:
-
Target Selection: Based on the known activities of related quinazolinones, potential protein targets could include Epidermal Growth Factor Receptor (EGFR) kinase, Cyclooxygenase (COX) enzymes, or various microbial enzymes.[15][18]
-
Ligand and Receptor Preparation: The 3D structure of this compound, optimized by DFT, would be prepared for docking. The crystal structures of the target proteins would be obtained from the Protein Data Bank (PDB).
-
Docking Simulation: Using software such as AutoDock or Glide, the ligand would be docked into the active site of the receptor. The simulation would generate multiple binding poses, ranked by a scoring function that estimates the binding affinity.
-
Analysis of Interactions: The top-ranked poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the binding affinity.
Caption: General Workflow for Molecular Docking Studies.
Conclusion and Future Directions
This whitepaper outlines a comprehensive theoretical framework for the characterization of this compound. The proposed DFT and molecular docking studies will provide invaluable insights into its structural, electronic, and potential biological properties, thereby laying a solid foundation for future experimental investigations. The data generated from these theoretical studies will guide synthetic efforts, facilitate spectroscopic characterization, and prioritize biological screening assays. By systematically exploring this under-researched molecule, we can potentially uncover a novel lead compound for the development of new therapeutic agents. This in silico-first approach represents a time- and cost-effective strategy in modern drug discovery, accelerating the journey from molecular concept to clinical candidate.
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Unlocking the Therapeutic Potential of Quinazolinones: A Senior Application Scientist's Guide to Quantum Chemical Calculations
This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for leveraging quantum chemical calculations in the study of quinazolinone derivatives. As a class of heterocyclic compounds, quinazolinones are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Computational chemistry provides an indispensable toolkit for elucidating the structure-activity relationships (SAR) of these derivatives, predicting their biological activities, and optimizing their pharmacokinetic profiles, thereby accelerating the drug discovery process.
This document moves beyond a simple recitation of methods. It is designed to provide a strategic and practical understanding of why and how these powerful computational tools are applied, reflecting field-proven insights to ensure scientific integrity and robust, reproducible results.
The Strategic Imperative for Computational Chemistry in Quinazolinone Research
The traditional drug discovery pipeline is often a long and arduous journey, fraught with high attrition rates. Computational techniques, particularly quantum chemical calculations, offer a rational approach to navigate this complex landscape.[2] By simulating molecular properties and interactions at the atomic level, we can prioritize promising candidates, identify potential liabilities early on, and refine molecular designs for enhanced efficacy and safety. For quinazolinone derivatives, these methods are instrumental in understanding their interactions with various biological targets, such as kinases, DNA gyrase, and cyclooxygenase (COX) enzymes.[3][4]
Part 1: Foundational Quantum Chemical Calculations with Density Functional Theory (DFT)
Density Functional Theory (DFT) is a workhorse in computational chemistry, offering a favorable balance between accuracy and computational cost for studying organic molecules like quinazolinones.[5][6] It allows us to investigate the electronic structure and reactivity of these compounds, providing fundamental insights that underpin their biological activity.
The "Why": Causality in Method Selection
The choice of a DFT functional and basis set is a critical decision that directly impacts the quality of your results. For quinazolinone derivatives, the B3LYP functional combined with the 6-31G(d,p) basis set is a widely used and well-validated starting point for geometry optimization and electronic property calculations.[5][7]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of conjugated systems like the quinazolinone core.[8]
-
6-31G(d,p) Basis Set: This Pople-style basis set provides a good compromise between computational cost and accuracy. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic electron distribution in molecules with heteroatoms and multiple bonds, characteristic of quinazolinones.[9]
For more demanding calculations, such as predicting reaction barriers or excited states, larger basis sets (e.g., cc-pVTZ) and different functionals may be more appropriate.[10] It is always advisable to consult the literature for methods that have been benchmarked for systems similar to your own.[11]
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines a typical DFT workflow for a quinazolinone derivative using a computational chemistry package like Gaussian.
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of the quinazolinone derivative using a molecular builder (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force field) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Set up the Gaussian input file specifying the B3LYP functional and 6-31G(d,p) basis set.
-
The keyword Opt is used to request a geometry optimization.
-
Run the calculation to find the minimum energy conformation of the molecule.
-
-
Frequency Analysis:
-
Following a successful optimization, perform a frequency calculation at the same level of theory (Freq keyword).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.
-
The output provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Analysis of Electronic Properties:
-
From the optimized geometry, calculate key electronic properties. This is typically done as part of the optimization or a subsequent single-point energy calculation.
-
Analyze the output to extract valuable information.
-
Data Presentation: Key DFT-Derived Descriptors
The results of DFT calculations provide a wealth of quantitative data that can be used to understand the chemical behavior of quinazolinone derivatives.
| Descriptor | Description | Significance in Drug Design |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the propensity of a molecule to donate electrons. Higher EHOMO values are associated with greater reactivity towards electrophiles. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest energy orbital without electrons. | Indicates the propensity of a molecule to accept electrons. Lower ELUMO values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between EHOMO and ELUMO. | A smaller energy gap implies higher chemical reactivity and lower kinetic stability.[12] |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and interactions with polar biological targets. |
| Molecular Electrostatic Potential (MEP) Map | A 3D visualization of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding non-covalent interactions with biological targets.[13] |
| Global Reactivity Descriptors | Ionization Potential (I), Electron Affinity (A), Electronegativity (χ), Chemical Hardness (η), and Electrophilicity Index (ω). | These descriptors provide a quantitative measure of the overall reactivity and stability of the molecule.[14][15][16] |
Visualization: DFT Workflow
Caption: A generalized workflow for DFT calculations on quinazolinone derivatives.
Part 2: Molecular Docking - Simulating Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[17] For quinazolinone derivatives, this is crucial for understanding their mechanism of action at the molecular level.
The "Why": Justification for Target Selection
The choice of a protein target for docking studies should be driven by the therapeutic application of the quinazolinone derivatives. For example:
-
Anticancer Activity: Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), and Phosphoinositide 3-kinase (PI3K) are common targets.[3]
-
Antimicrobial Activity: DNA gyrase is a primary bacterial target.[3]
-
Anti-inflammatory Activity: Cyclooxygenase (COX) enzymes and NF-κB are relevant targets.[15]
The Protein Data Bank (PDB) is the primary resource for obtaining 3D structures of these protein targets.
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
The following protocol outlines a general molecular docking workflow using AutoDock, a widely used open-source docking software.
-
Protein Preparation:
-
Download the 3D structure of the target protein from the PDB.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges).
-
Define the grid box, which specifies the region of the protein where the docking will be performed, typically centered around the active site.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of the quinazolinone derivative.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
-
Running the Docking Simulation:
-
Use AutoGrid to pre-calculate grid maps for different atom types within the defined grid box.
-
Use AutoDock to perform the docking, which employs a genetic algorithm to explore different ligand conformations and orientations within the active site.
-
-
Analysis of Docking Results:
-
Analyze the docking output, which typically includes the binding energy (or docking score) and the root-mean-square deviation (RMSD) for each docked pose.
-
Visualize the lowest energy pose in complex with the protein to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Data Presentation: Interpreting Docking Results
The output of a molecular docking simulation provides valuable information for understanding ligand-protein interactions.
| Parameter | Description | Interpretation |
| Binding Energy (kcal/mol) | An estimate of the binding affinity between the ligand and the protein. | More negative values indicate stronger binding. |
| Key Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking, etc. | Identification of specific amino acid residues involved in binding provides insights into the SAR. |
| Docked Pose | The predicted 3D orientation of the ligand in the active site. | Comparison with the binding mode of known inhibitors can validate the docking protocol and guide lead optimization. |
Visualization: Molecular Docking Workflow
Caption: A comprehensive workflow for molecular docking of quinazolinone derivatives.
Part 3: Predictive Modeling - QSAR and ADMET
Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of compounds with their biological activity mathematically.[14] In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for assessing the drug-likeness of lead compounds.[18][19]
The "Why": The Need for Predictive Models
QSAR and ADMET predictions allow for the rapid screening of large virtual libraries of quinazolinone derivatives, helping to prioritize compounds for synthesis and experimental testing.[20] This significantly reduces the time and cost associated with drug discovery.[21]
Experimental Protocol: A General Predictive Modeling Workflow
-
Data Collection and Preparation:
-
Compile a dataset of quinazolinone derivatives with experimentally determined biological activity (for QSAR) or known ADMET properties.
-
Calculate molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., from DFT calculations).[20]
-
-
Model Building and Validation:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method (e.g., multiple linear regression, partial least squares) to build a QSAR model that correlates the descriptors with the biological activity.
-
Validate the model's predictive power using the test set and statistical metrics like R² and Q².
-
-
ADMET Prediction:
-
Use online tools or specialized software (e.g., SwissADME, admetSAR) to predict the ADMET properties of the quinazolinone derivatives.[19]
-
Data Presentation: Key QSAR and ADMET Parameters
| Parameter | Description | Significance |
| R² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. | A value closer to 1 indicates a better fit of the model to the training data. |
| Q² (Cross-validated R²) | A measure of the predictive power of the model. | A higher Q² value indicates a more robust and predictive model. |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | Helps to filter out compounds with poor pharmacokinetic properties. |
| ADMET Properties | Predictions for properties such as aqueous solubility, blood-brain barrier permeability, CYP450 inhibition, and toxicity. | Provides a comprehensive profile of the drug-likeness and potential liabilities of a compound.[18] |
Visualization: Predictive Modeling Workflow
Caption: A workflow for QSAR modeling and ADMET prediction of quinazolinone derivatives.
Part 4: Scientific Integrity & Reporting
The trustworthiness of computational results hinges on transparent and comprehensive reporting. As a Senior Application Scientist, I advocate for the following best practices:
-
Detailed Methodology: Clearly state the software used (including version numbers), the DFT functional and basis set, the docking protocol, and the methods for QSAR model development and ADMET prediction.
-
Data Availability: Whenever possible, provide supplementary information containing input files, output files, and the full dataset used for QSAR modeling.
-
Validation: For docking studies, validate the protocol by redocking the co-crystallized ligand. For QSAR models, report both internal and external validation statistics.
-
Clear Visualizations: Present data in well-structured tables and high-quality figures. Molecular visualizations should clearly label key interactions.
By adhering to these principles, we ensure the reproducibility and impact of our computational research in the quest for novel quinazolinone-based therapeutics.
References
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Lestari, D., & Arryanto, Y. (2018). Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. Oriental Journal of Chemistry, 34(3), 1403-1411. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives. Polycyclic Aromatic Compounds, 43(4), 3247-3266. [Link]
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Sittisombut, C., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega, 6(11), 7846-7856. [Link]
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El-Sayed, N. F., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(21), 7247. [Link]
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Singh, P., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry, 12. [Link]
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El-Gohary, A. R., & Al-Amshany, Z. M. (2015). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. International Journal of Photoenergy, 2015, 1-12. [Link]
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El-Azab, I. H., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. [Link]
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Kumar, R., et al. (2021). Molecular Docking Studies, Analgesic and Anti-inflammatory Screening of Some Novel Quinazolin-4-one Derivatives. ResearchGate. Retrieved January 11, 2026, from [Link]
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Yuliani, S., et al. (n.d.). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Retrieved January 11, 2026, from [Link]
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Al-Sultani, A. A. K., et al. (2024). Synthesis, Molecular Docking Study and Cytotoxicity Evaluation of some Quinazolinone Derivatives as Nonclassical Antifolates. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-12. [Link]
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Kumar, D., et al. (2019). Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction. Future Journal of Pharmaceutical Sciences, 5(1). [Link]
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Methodological & Application
detailed experimental protocol for 3-(Methylamino)-3,4-dihydroquinazolin-4-one synthesis
An Application Note for the Synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Abstract
This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazolinones are a class of fused heterocycles that are integral to numerous natural alkaloids and synthetic drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This guide details a reliable two-step synthetic pathway, commencing with the cyclization of anthranilic acid to form a benzoxazinone intermediate, followed by its reaction with methylhydrazine. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety guidelines, and detailed characterization methods to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities.[3] The core structure, a fusion of a benzene ring and a pyrimidinone ring, allows for extensive structural modifications, making it a fertile ground for the development of novel therapeutic agents.[5] The title compound, this compound (CAS: 60512-86-9), incorporates a key N-amino substitution at the 3-position, a modification known to influence the pharmacological profile of the quinazolinone core.
This protocol outlines a classic and highly efficient synthetic strategy. The methodology is divided into two primary stages:
-
Formation of the Benzoxazinone Intermediate: Anthranilic acid is cyclized using formic acid. This reaction, a variation of the Niementowski quinazolinone synthesis, forms the foundational 4H-3,1-benzoxazin-4-one ring system.[6][7]
-
Amination and Ring Transformation: The benzoxazinone intermediate undergoes nucleophilic acyl substitution with methylhydrazine. This step involves the opening of the oxazinone ring followed by an intramolecular cyclization (recyclization) to yield the final 3-(methylamino)-substituted quinazolinone product.
This approach is favored for its reliability, use of readily available starting materials, and generally good yields.
Reaction Mechanism and Rationale
Understanding the underlying mechanism is critical for troubleshooting and optimization.
-
Step 1: Benzoxazinone Formation: The synthesis begins with the N-formylation of the amino group of anthranilic acid by formic acid. The subsequent step is an intramolecular nucleophilic attack by the carboxylic acid's hydroxyl group onto the formyl carbon, followed by dehydration (loss of a water molecule), leading to the cyclized 4H-3,1-benzoxazin-4-one. The use of an excess of formic acid serves as both a reactant and a solvent.
-
Step 2: Quinazolinone Synthesis: Methylhydrazine acts as the key nucleophile. The more nucleophilic terminal nitrogen of methylhydrazine attacks the electrophilic carbonyl carbon (C4) of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an N-acyl-N'-(methyl)hydrazide intermediate. This intermediate then undergoes intramolecular cyclization as the terminal amino group attacks the other carbonyl carbon (C2), followed by dehydration to yield the stable, six-membered pyrimidinone ring of the final product.
Below is a diagram illustrating the overall synthetic pathway.
Caption: Overall two-step synthesis scheme.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Notes |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 118-92-3 | Sigma-Aldrich | Purity ≥ 99% |
| Formic Acid | CH₂O₂ | 46.03 | 64-18-6 | Sigma-Aldrich | Concentration ≥ 98%, Corrosive |
| Methylhydrazine | CH₆N₂ | 46.07 | 60-34-4 | Sigma-Aldrich | Toxic, Carcinogenic, Flammable |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific | Anhydrous, 200 proof |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | VWR | Saturated solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | VWR | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | VWR | ACS Grade |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | For drying |
3.2. Step-by-Step Procedure
The entire workflow should be performed in a well-ventilated fume hood due to the use of corrosive and toxic reagents.
Caption: Detailed experimental workflow diagram.
Part A: Synthesis of 4H-3,1-benzoxazin-4-one (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anthranilic acid (13.7 g, 0.1 mol).
-
Reagent Addition: Carefully add formic acid (98%, 40 mL) to the flask.
-
Reflux: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Isolation: After the reaction is complete, cool the flask to room temperature. A solid precipitate should form. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water (2 x 20 mL) to remove residual formic acid.
-
Drying: Dry the obtained white or off-white solid in a vacuum oven at 60 °C overnight. The expected yield is typically 80-90%.
Part B: Synthesis of this compound (Final Product)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the dried 4H-3,1-benzoxazin-4-one (14.7 g, 0.1 mol) in anhydrous ethanol (100 mL).
-
Reagent Addition: (CAUTION: Perform in a fume hood. Methylhydrazine is highly toxic and a suspected carcinogen). To the stirred solution, add methylhydrazine (5.1 g, ~5.8 mL, 0.11 mol) dropwise over 10-15 minutes. The addition may be slightly exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-5 hours. Monitor the reaction's completion by TLC (Eluent: 50% Ethyl Acetate in Hexane), observing the disappearance of the benzoxazinone spot.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any acidic byproducts, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
3.3. Purification and Characterization
-
Purification: The crude solid can be purified by one of two methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, perform silica gel column chromatography using a gradient eluent system, starting from 20% ethyl acetate in hexane and gradually increasing to 50-60% ethyl acetate.
-
-
Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to pale yellow solid[8] |
| Melting Point | To be determined experimentally and compared with literature values. |
| ¹H NMR (DMSO-d₆) | δ ~8.1 (s, 1H, N=CH), δ 7.5-7.9 (m, 4H, Ar-H), δ ~5.0 (q, 1H, NH), δ ~2.8 (d, 3H, N-CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~160 (C=O), δ ~148 (N=CH), δ ~147 (Ar-C), δ ~120-135 (Ar-CH), δ ~35 (N-CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1680 (C=O stretch, amide), ~1610 (C=N stretch) |
| HRMS (ESI) | m/z calculated for C₉H₉N₃O [M+H]⁺: 176.0767; found: 176.07xx |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable).
-
Fume Hood: All steps, especially those involving formic acid and methylhydrazine, must be performed in a certified chemical fume hood.
-
Reagent Hazards:
-
Formic Acid: Is highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care.
-
Methylhydrazine: Is highly toxic, flammable, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Use a dedicated syringe or cannula for transfer.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Quench any residual methylhydrazine with an oxidizing agent like bleach before disposal, following established laboratory safety protocols.
Trustworthiness and Self-Validation
This protocol's reliability is ensured through several checkpoints:
-
TLC Monitoring: In-process monitoring at each stage confirms the consumption of starting materials and the formation of products, preventing progression with an incomplete reaction.
-
Aqueous Workup: The inclusion of a sodium bicarbonate wash is crucial for removing acidic impurities that could interfere with purification and characterization.
-
Comprehensive Characterization: The final product's identity is unequivocally confirmed by a suite of orthogonal analytical methods (NMR, IR, MS). A match between the experimentally obtained data and the expected values validates the success of the synthesis.
By adhering to the detailed steps and rationale provided, researchers can confidently and safely synthesize this compound with high purity and in good yield.
References
-
Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Advanced Pharmaceutical Bulletin, 6(1), 93–99. [Link]
-
Ali, A. M., et al. (2012). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Medicinal Chemistry Research, 21(8), 1876-1885. [Link]
-
Glavaš, M., & Stilinović, V. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 85(1), 1-10. [Link]
-
Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemistry, 2014, 1-25. [Link]
-
Yuldashev, F. A., et al. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]
-
Zhou, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1047-1064. [Link]
-
Li, J., et al. (2022). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 12(3), 1545-1549. [Link]
-
Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6075. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. IJPRA, 6(3), 1-10. [Link]
-
Patil, A. D., et al. (2012). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Request PDF. (n.d.). Synthesis of 3-amino-3,4-dihydroquinazolin-4-one derivatives from anthranilic acid hydrazide and dicarboxylic acids. ResearchGate. [Link]
-
Sharma, P., & Kumar, V. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Medicinal Chemistry, 12(10), 1629-1654. [Link]
-
Al-Dhmani, A. A. S., et al. (2003). Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. Molecules, 8(11), 831-839. [Link]
-
Moghaddam, F. M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1045934. [Link]
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Application Note: Structural Elucidation of 3-(Methylamino)-3,4-dihydroquinazolin-4-one using 1H NMR Spectroscopy
Abstract: This technical guide provides a comprehensive methodology for the structural analysis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one using high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy. Quinazolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural confirmation is a critical step in the synthesis and characterization of novel derivatives. This document outlines detailed protocols for sample preparation, data acquisition, and an in-depth interpretation of the 1H NMR spectrum. As direct experimental data for the title compound is not widely published, this note presents a robust analysis based on predicted spectral data, supported by extensive references to analogous structures. This approach serves as a valuable roadmap for researchers in the synthesis, verification, and quality control of this and related heterocyclic compounds.
Introduction: The Role of NMR in Characterizing Novel Quinazolinones
The quinazolinone core is a privileged scaffold in pharmaceutical sciences, forming the backbone of numerous compounds with therapeutic potential.[1][2] The synthesis of new derivatives, such as this compound, is a key activity in drug discovery programs. Unambiguous structural characterization is paramount to ensure the identity and purity of these novel chemical entities.
1H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure by probing the chemical environment of hydrogen atoms. The chemical shift, multiplicity, coupling constants, and integration of the proton signals allow for a complete assignment of the molecule's proton framework.
Given the limited availability of published experimental spectra for this compound, this application note leverages predictive NMR models and comparative analysis with structurally similar, well-characterized quinazolinone derivatives. This in-silico guided approach provides a reliable framework for interpreting experimentally acquired data.
Molecular Structure and Proton Environments
The structure of this compound contains several distinct proton environments, which are expected to give rise to characteristic signals in the 1H NMR spectrum. The key structural features include a fused aromatic ring, a dihydro-pyrimidinone ring, and a methylamino substituent at the N-3 position.
To facilitate spectral assignment, the unique protons are systematically labeled as shown in the diagram below.
Caption: Labeled structure of this compound.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted 1H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule, assuming DMSO-d6 as the solvent. DMSO-d6 is recommended as it is an excellent solvent for quinazolinones and allows for the observation of exchangeable N-H protons.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted J (Hz) | Integration |
| H-5 | ~ 8.15 - 8.05 | dd | J = 7.8, 1.5 | 1H |
| H-8 | ~ 7.85 - 7.75 | d | J = 7.9 | 1H |
| H-7 | ~ 7.70 - 7.60 | ddd | J = 8.2, 7.2, 1.5 | 1H |
| H-6 | ~ 7.55 - 7.45 | ddd | J = 8.2, 7.2, 1.1 | 1H |
| H-2 | ~ 5.80 - 5.60 | s | - | 1H |
| NH | ~ 6.50 - 6.30 | q or br s | J = 4.8 | 1H |
| N-CH3 | ~ 2.80 - 2.70 | d | J = 4.8 | 3H |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). s=singlet, d=doublet, dd=doublet of doublets, ddd=doublet of doublet of doublets, q=quartet, br s=broad singlet.
Justification for Predictions:
-
Aromatic Protons (H-5, H-6, H-7, H-8): The chemical shifts for these protons are predicted based on data from various quinazolinone derivatives.[3][4] The H-5 proton, being adjacent to the electron-withdrawing carbonyl group, is expected to be the most deshielded. Its multiplicity is predicted as a doublet of doublets due to coupling with H-6 and a smaller four-bond coupling to H-7. The remaining aromatic protons are predicted in the range of 7.45-7.85 ppm, with multiplicities arising from ortho and meta couplings.
-
H-2 Proton: The proton at the C2 position in dihydroquinazolinones typically appears as a singlet in the range of 5.5-6.0 ppm.[5]
-
Methylamino Protons (NH and N-CH3): The N-H proton is expected to be a broad signal, exchangeable with D2O. It may show coupling to the methyl protons, resulting in a quartet. The N-CH3 protons would consequently appear as a doublet. In some cases, due to rapid exchange or quadrupole broadening, the N-H to C-H coupling is not resolved, leading to the N-H appearing as a broad singlet and the N-CH3 as a singlet.
Experimental Protocols
The following protocols provide a robust framework for obtaining high-quality 1H NMR data.
A. Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D).
-
Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution as an internal standard (δ = 0.00 ppm).
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter out any microparticles, transfer the solution into a standard 5 mm NMR tube.
-
Capping: Securely cap the NMR tube. Ensure the cap is properly seated to prevent solvent evaporation.
B. NMR Data Acquisition Workflow
Sources
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- 2. Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 13C NMR Characterization of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Introduction: The Role of NMR in Heterocyclic Drug Development
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For heterocyclic compounds, a class of molecules that form the backbone of a vast number of pharmaceuticals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique.[1][2] Among the various NMR methods, 13C NMR provides a direct and unambiguous fingerprint of the carbon skeleton of a molecule.[3] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, offering profound insights into the molecular structure, connectivity, and chemical environment.[1][3] This application note provides a comprehensive guide to the 13C NMR characterization of 3-(Methylamino)-3,4-dihydroquinazolin-4-one, a quinazolinone derivative of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present a self-validating protocol, and interpret the resulting spectral data with authoritative grounding.
Molecular Structure and Carbon Numbering
To facilitate a clear and systematic analysis of the 13C NMR spectrum, the carbon atoms of this compound are numbered as illustrated below. This numbering convention will be used throughout this document.
Caption: Molecular structure of this compound with carbon numbering.
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality 13C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is designed to yield a reliable and reproducible spectrum.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum. Therefore, careful attention to the following steps is crucial.
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: A deuterated solvent is used to provide a lock signal for the spectrometer and to avoid large solvent signals in the 1H spectrum, which is often acquired alongside the 13C spectrum.[4] Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for many quinazolinone derivatives due to its high solubilizing power.[5] Chloroform-d (CDCl3) is another common alternative.
-
Concentration: For a standard 5 mm NMR tube, dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4][6] While higher concentrations can reduce acquisition time, excessively viscous solutions may lead to broader spectral lines.[4]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[7]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4][8]
NMR Data Acquisition
The following parameters are recommended for a standard NMR spectrometer (e.g., 400-600 MHz).
| Parameter | Recommended Value | Rationale |
| Experiment | 1D 13C with proton decoupling | To obtain a spectrum with single lines for each unique carbon, simplifying interpretation. |
| Pulse Program | Standard single-pulse experiment (e.g., zgpg30) | A robust and widely used pulse sequence for routine 13C NMR. |
| Solvent | DMSO-d6 or CDCl3 | Chosen based on sample solubility. |
| Temperature | 298 K (25 °C) | Standard operating temperature for most routine NMR experiments. |
| Spectral Width | 0 to 220 ppm | This range encompasses the chemical shifts of most organic compounds.[2][8] |
| Acquisition Time | 1-2 seconds | A sufficient duration to ensure good digital resolution. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for the relaxation of the carbon nuclei between scans, leading to more quantitative signal intensities. |
| Number of Scans | 1024 to 4096 (or more) | Due to the low natural abundance of 13C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or by referencing the solvent peak (DMSO-d6 at δ ≈ 39.52 ppm; CDCl3 at δ ≈ 77.16 ppm).
DEPT (Distortionless Enhancement by Polarization Transfer) Experiments
To aid in the assignment of carbon signals, it is highly recommended to perform DEPT experiments.[9][10] These experiments differentiate between CH, CH2, and CH3 groups.[11][12]
-
DEPT-135: CH and CH3 signals appear as positive peaks, while CH2 signals are negative. Quaternary carbons are not observed.[11][12]
-
DEPT-90: Only CH signals are observed as positive peaks.[9][10]
By comparing the standard 13C spectrum with the DEPT spectra, the multiplicity of each carbon can be determined.
Caption: Experimental workflow for 13C NMR characterization.
Data Interpretation and Expected Chemical Shifts
The interpretation of the 13C NMR spectrum involves assigning each observed signal to a specific carbon atom in the molecule. The chemical shift of a carbon is influenced by its hybridization, the electronegativity of neighboring atoms, and steric effects.[13][14] Based on literature data for similar quinazolinone and related heterocyclic structures, the following chemical shifts are predicted for this compound.[5][15][16][17][18]
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Rationale for Assignment |
| C4 (C=O) | 160 - 165 | Quaternary (absent in DEPT) | The carbonyl carbon is significantly deshielded and typically appears in this region in quinazolinones.[5][17] |
| C2 | 148 - 155 | CH | This carbon is part of an amidine-like system and is deshielded by the adjacent nitrogen atoms. |
| C8a | 145 - 150 | Quaternary (absent in DEPT) | Aromatic carbon attached to a nitrogen atom, leading to a downfield shift. |
| C4a | 120 - 125 | Quaternary (absent in DEPT) | Aromatic carbon at a ring junction. |
| C6 | 130 - 135 | CH | Aromatic methine carbon. |
| C8 | 125 - 130 | CH | Aromatic methine carbon. |
| C5 | 115 - 120 | CH | Aromatic methine carbon. |
| C7 | 115 - 120 | CH | Aromatic methine carbon. |
| C9 (N-CH3) | 30 - 35 | CH3 | Aliphatic carbon attached to a nitrogen atom. |
Troubleshooting and Advanced Considerations
-
Low Signal-to-Noise: If the signal-to-noise ratio is poor, increase the number of scans. Doubling the number of scans will increase the signal-to-noise ratio by a factor of √2.
-
Broad Peaks: Broad spectral lines can be caused by high sample viscosity, the presence of paramagnetic impurities, or poor shimming of the magnetic field.[4] Ensure the sample is fully dissolved and free of solids.
-
Ambiguous Assignments: In cases of overlapping signals or ambiguous assignments, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate carbon atoms with their directly attached protons (HSQC) or protons that are two or three bonds away (HMBC).
Conclusion
13C NMR spectroscopy, in conjunction with DEPT experiments, provides a powerful and definitive method for the structural characterization of this compound. The detailed protocol and expected chemical shift data presented in this application note serve as a valuable resource for researchers and scientists engaged in the synthesis and analysis of novel heterocyclic compounds for drug development. The systematic approach outlined herein ensures the acquisition of high-quality, reproducible data, thereby upholding the principles of scientific integrity and trustworthiness.
References
- Fiveable. DEPT-135 Definition - Organic Chemistry Key Term.
- Heriot-Watt University.
- Iowa State University.
- Columbia University. DEPT | NMR Core Facility.
- Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry.
- University of Canterbury. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
- Patel, et al. Molecular Modeling of Some Novel 4(3h)
- Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy.
- Slideshare. C-13 NMR Spectroscopy.
- Semantic Scholar. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
- University of Maryland, Baltimore County. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry.
- University of Ottawa. DEPT and DEPTQ - University of Ottawa NMR Facility Blog.
- University of Cambridge.
- University College London.
- ResearchG
- Studylib.
- Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy.
- ResearchGate. Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).
- ESA-IPB.
- National Institutes of Health. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
- ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Royal Society of Chemistry. Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)
- Supporting Information for a chemistry public
- University of Wisconsin-Pl
- Organic Chemistry D
- Chemguide. interpreting C-13 NMR spectra.
- Chemistry Steps. 13C Carbon NMR Spectroscopy.
- ACS Publications. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
- Supporting Information for a medicinal chemistry public
- Semantic Scholar. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)
- ResearchGate.
- National Center for Biotechnology Information. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles.
- ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
Sources
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Application Note: Structural Elucidation of 3-(Methylamino)-3,4-dihydroquinazolin-4-one using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This application note provides a detailed protocol and theoretical framework for the analysis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one using Fourier-Transform Infrared (FT-IR) spectroscopy. Quinazolinone scaffolds are pivotal in medicinal chemistry and drug development, making robust analytical methods for their characterization essential.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive methodology from sample preparation to spectral interpretation. We delve into the causality behind experimental choices and provide a self-validating protocol grounded in established spectroscopic principles. The document outlines the expected vibrational frequencies for the target molecule's key functional groups, supported by authoritative references, and presents a clear workflow for achieving reliable and reproducible results.
Introduction: The Significance of Quinazolinone Core Structures
The quinazolinone moiety is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities.[3] Derivatives of this core structure are integral to numerous therapeutic agents, exhibiting properties ranging from anticancer and anti-inflammatory to anticonvulsant and antimicrobial.[2][3][4] The specific compound, this compound (CAS: 60512-86-9), incorporates a dihydro- aza-lactam structure with a methylamino substituent, presenting a unique combination of functional groups that dictate its chemical behavior and potential biological interactions.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of such molecules. By probing the vibrational modes of a molecule's covalent bonds, FT-IR provides a distinct "fingerprint," enabling the confirmation of synthesis, identification of functional groups, and assessment of sample purity. The rationale for employing FT-IR in this context is its ability to directly verify the presence of critical structural motifs, such as the cyclic amide (lactam) carbonyl group, the N-H bond of the secondary amine, and the aromatic system, which are all essential to the compound's identity.
Molecular Structure and Key Vibrational Groups
The chemical structure of this compound (Molecular Formula: C₉H₉N₃O, Molecular Weight: 175.19 g/mol ) is fundamental to its FT-IR spectrum.[5][6][7]

The primary functional groups that will yield characteristic absorption bands in the infrared spectrum are:
-
Amide Carbonyl (C=O): Part of the 4-oxo-quinazolinone core.
-
Secondary Amine (N-H): From the methylamino group at position 3.
-
Aromatic Ring (C=C and C-H): The fused benzene ring.
-
Imine/Amidine Moiety (C=N): Embedded within the dihydroquinazoline ring.
-
Aliphatic C-H: From the methyl group.
-
C-N Bonds: Various carbon-nitrogen single bonds throughout the structure.
Understanding the expected vibrational frequencies of these groups is paramount for accurate spectral interpretation.
Experimental Protocol: ATR-FT-IR Analysis
This protocol is optimized for Attenuated Total Reflectance (ATR) FT-IR, a technique chosen for its minimal sample preparation requirements and suitability for solid-state analysis. The direct contact of the sample with the ATR crystal (e.g., diamond or germanium) ensures high-quality, reproducible spectra without the need for KBr pellets.
Materials and Equipment
-
Sample: this compound, solid powder (purity ≥98%).[5]
-
Instrumentation: FT-IR Spectrometer equipped with a single-reflection ATR accessory.
-
Consumables: Isopropanol or ethanol for cleaning, laboratory wipes (e.g., Kimwipes).
Sample Preparation and Analysis Workflow
-
Crystal Cleaning (Self-Validation Step): Before any analysis, thoroughly clean the ATR crystal surface with a soft wipe soaked in isopropanol and allow it to dry completely. This step is critical to prevent cross-contamination.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the spectrometer software to subtract these signals from the sample spectrum. The causality here is to ensure that the final spectrum contains only information from the sample itself.
-
Sample Application: Place a small amount (typically 1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. This is crucial for achieving a strong, well-defined signal, as the ATR effect relies on the evanescent wave penetrating the sample.
-
Sample Spectrum Acquisition: Collect the sample spectrum. The parameters detailed below are recommended for high-quality data.
-
Post-Analysis Cleaning: After analysis, retract the pressure arm, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.
Recommended Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental molecular vibrations occur. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most characteristic bands without introducing excessive noise. |
| Number of Scans | 32-64 | Co-adding multiple scans improves the signal-to-noise ratio (S/N), leading to a cleaner spectrum. |
| Apodization | Happ-Genzel | A standard function that provides a good balance between peak shape and resolution. |
| Detector | DTGS or MCT | Standard detectors for mid-IR analysis. |
Data Processing
-
ATR Correction: Apply a software-based ATR correction algorithm. This is a crucial step that accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.
-
Baseline Correction: If the baseline is sloped or curved, apply a multi-point baseline correction to ensure accurate peak picking and integration.
Spectral Interpretation and Analysis
The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups. The following table summarizes the predicted wavenumbers for this compound based on established spectroscopic data for analogous structures.[3][8][9]
Table 1: Predicted Characteristic FT-IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group Origin |
| 3400 - 3300 | Medium, Sharp | N-H Stretch | Secondary Amine (-NH-CH₃) |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Benzene Ring |
| 2980 - 2850 | Medium to Weak | Aliphatic C-H Stretch | Methyl Group (-CH₃) |
| 1700 - 1660 | Strong, Sharp | C=O Stretch (Amide I Band) | Quinazolinone Carbonyl |
| 1620 - 1580 | Medium to Strong | C=N Stretch | Dihydroquinazoline Ring |
| 1600 - 1450 | Medium, Multiple Bands | C=C Aromatic Ring Stretch | Benzene Ring |
| 1580 - 1500 | Medium | N-H Bend | Secondary Amine (-NH-CH₃) |
| 1470 - 1430 | Medium | Aliphatic C-H Bend | Methyl Group (-CH₃) |
| 1350 - 1200 | Medium to Strong | C-N Stretch | Amine and Amide groups |
| 900 - 670 | Medium to Strong | Aromatic C-H Out-of-Plane Bend | Benzene Ring Substitution |
Causality Behind Key Spectral Features:
-
The Carbonyl Stretch (1700-1660 cm⁻¹): The position of this strong band is highly diagnostic. Its frequency, characteristic of a cyclic amide (lactam), confirms the presence of the 4-oxo moiety. Ring strain and conjugation within the heterocyclic system influence its precise location.[3]
-
N-H and C-H Stretching Region (>2800 cm⁻¹): This region clearly distinguishes the different types of X-H bonds. The secondary amine N-H stretch is expected to be a relatively sharp peak around 3350 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹, and the aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.[9][10][11]
-
The Fingerprint Region (<1500 cm⁻¹): This complex region contains a wealth of structural information from bending vibrations and C-N, C-C, and C-O single bond stretches. The out-of-plane C-H bending bands (900-670 cm⁻¹) are particularly useful for confirming the substitution pattern of the aromatic ring.
Visualization of the Experimental Workflow
The logical flow of the FT-IR analysis protocol is visualized below. This diagram illustrates the sequential and self-validating nature of the methodology, from instrument preparation to final data interpretation.
Caption: Experimental workflow for ATR-FT-IR analysis.
Applications in Research and Quality Control
This standardized FT-IR protocol is a valuable tool in various stages of the pharmaceutical pipeline:
-
Synthesis Confirmation: Rapidly verify the successful synthesis of the target compound by confirming the presence of key functional groups and comparing the obtained spectrum to the predicted pattern.
-
Purity Assessment: Detect the presence of impurities or unreacted starting materials, which would present their own characteristic absorption bands. For example, the absence of a broad O-H stretch around 3300 cm⁻¹ could confirm the full conversion of a carboxylic acid precursor.
-
Batch-to-Batch Consistency: Ensure the consistency and quality of different synthesis batches by overlaying their FT-IR spectra. Any significant deviation would indicate a potential issue in the manufacturing process.
-
Stability Studies: Monitor potential degradation of the compound over time or under stress conditions by looking for the appearance of new peaks (e.g., from oxidation) or the disappearance of characteristic bands.
Conclusion
FT-IR spectroscopy, when performed using a robust and well-understood protocol, is an indispensable technique for the characterization of this compound. By leveraging the ATR method, high-quality, reproducible spectra can be obtained with minimal effort. The detailed spectral interpretation guide, based on the compound's known structural motifs and supported by spectroscopic literature, provides a reliable framework for confirming molecular identity and assessing purity. This application note serves as a comprehensive guide for scientists, enabling them to confidently apply FT-IR analysis in their research and development workflows.
References
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This compound | cas: 60512-86-9. Finetech Industry Limited. [Link]
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Figure 4: FTIR Spectrum for compound (11). ResearchGate. [Link]
-
Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica. [Link]
-
Absorption and vibrational spectra of methylamine and its ions using quantum chemical methods. ResearchGate. [Link]
-
FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. ResearchGate. [Link]
-
Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. MDPI. [Link]
-
Vibrational Spectra of Primary and Secondary Aliphatic Amines. Journal of the American Chemical Society. [Link]
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Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC - PubMed Central. [Link]
-
Vibrational structures of methylamine isotopomers in the predissociative A ̃ states. AIP Publishing. [Link]
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Computations of Vibrational Infrared Frequencies of Selected Amines. DTIC. [Link]
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Infrared spectrum of methylamine. Doc Brown's Chemistry. [Link]
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FTIR of novel quinazoline‐derivative: (left) QPP I and (right) QPP II. ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. [Link]
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The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. PMC - NIH. [Link]
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Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. [Link]
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Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. ResearchGate. [Link]
-
Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. Journal of University of Babylon for Pure and Applied Sciences. [Link]
-
Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. RSC Publishing. [Link]
-
Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. -ORCA - Cardiff University. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Abstract
This application note presents a comprehensive guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3-(Methylamino)-3,4-dihydroquinazolin-4-one. The protocol is designed for researchers, scientists, and drug development professionals requiring high-purity samples of this quinazolinone derivative. We will explore the rationale behind method development, from analyte assessment to the selection of stationary and mobile phases, and provide a detailed, step-by-step protocol for preparative purification. This guide also includes sections on system suitability, post-purification analysis, and troubleshooting to ensure reliable and reproducible results.
Introduction
Quinazolinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals.[1] The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards in drug development. This compound (CAS: 60512-86-9) is a specific derivative whose biological and chemical properties are of interest to the scientific community.[2][3]
Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex mixtures, such as those resulting from synthetic reactions.[4] This document provides a foundational method developed from first principles, tailored to the specific physicochemical properties of this compound, ensuring a high degree of purity for downstream applications.
Method Development Rationale
Developing a successful HPLC purification method requires a systematic approach based on the analyte's chemical properties. The following sections detail the expert reasoning behind the chosen parameters.
Analyte Properties Assessment
-
Structure and Polarity: this compound has a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol .[5] Its structure contains a polar quinazolinone core with a methylamino group, rendering it a moderately polar compound. This polarity makes it an ideal candidate for reversed-phase chromatography, where a polar mobile phase is used with a non-polar stationary phase.[6]
-
Acidity/Basicity: The presence of nitrogen atoms in the quinazoline ring and the amino group suggests the compound is basic.[7] Basic compounds can exhibit poor peak shape (tailing) on standard silica-based C18 columns due to interactions with acidic residual silanol groups.[8] To counteract this, the mobile phase pH should be controlled. Using an acidic mobile phase (pH 2.5-3.5) protonates the basic nitrogens, minimizing silanol interactions and promoting sharp, symmetrical peaks.[8]
-
UV Absorbance: The quinazolinone core is an aromatic heterocycle, which typically exhibits strong UV absorbance.[9] Studies on similar quinazolinone derivatives show characteristic absorption bands in the range of 240-300 nm and 310-425 nm.[9][10] For method development, a preliminary UV scan of the crude material is recommended. A detection wavelength of 254 nm is a robust starting point, as it is commonly effective for aromatic compounds.
Column Selection
Based on the analyte's properties, a Reversed-Phase C18 column is the most appropriate choice.[4][11] To mitigate the peak tailing common with basic compounds, a modern, high-purity silica column with end-capping is strongly recommended. These columns have a reduced number of accessible silanol groups, leading to improved peak symmetry for basic analytes.[8] For preparative work, a column with a larger internal diameter (e.g., 10 mm or greater) and particle size (e.g., 5 µm) is necessary to handle higher sample loads.
Mobile Phase Selection
A gradient elution using a mixture of an aqueous phase and an organic solvent is optimal for separating the target compound from impurities with varying polarities.[4]
-
Aqueous Phase (Solvent A): Deionized water with an acidic modifier. 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid are excellent choices. They control the mobile phase pH to sharpen peaks of basic compounds and provide counter-ions that can improve retention and peak shape.[12] Formic acid is preferred if the collected fractions are to be analyzed by mass spectrometry.
-
Organic Phase (Solvent B): Acetonitrile is generally preferred over methanol for quinazolinone derivatives due to its lower viscosity and lower UV cutoff.[13][14] It often provides sharper peaks and better resolution.
-
Gradient: A scouting gradient, for example, from 10% to 90% Acetonitrile over 20-30 minutes, should be run on an analytical scale first to determine the approximate elution time of the target compound.[4] The preparative gradient can then be optimized to improve resolution around the target peak.
Detailed Purification Protocol
This protocol is a starting point and should be optimized based on the specific impurity profile of the crude sample.
Equipment and Reagents
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and UV-Vis detector.
-
Fraction collector.
-
Preparative C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile.[6]
-
HPLC-grade Water.
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA), HPLC grade.
-
Crude this compound.
-
Filtration apparatus with 0.45 µm or 0.22 µm membrane filters.[14][15]
Mobile Phase Preparation
-
Solvent A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA (or FA) for a 0.1% solution. Mix thoroughly.
-
Solvent B (Organic): HPLC-grade Acetonitrile.
-
Filtration and Degassing: Filter both mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[15] Degas both solvents using vacuum filtration, sonication, or helium sparging to prevent bubble formation in the pump.[14]
Sample Preparation
-
Dissolve the crude this compound in a suitable solvent. A small amount of DMSO followed by dilution with the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile) is a good starting point.
-
Ensure the sample is fully dissolved. Use sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]
HPLC Instrumentation & Conditions
The following table summarizes the recommended starting conditions for the preparative purification.
| Parameter | Recommended Setting |
| Column | Preparative C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient (Scouting) | 10% to 90% B over 20 min |
| Flow Rate | 4.0 mL/min (adjust based on column size) |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 100-500 µL (dependent on concentration) |
Optimized Gradient Example: After a scouting run, the gradient can be refined. If the target elutes at 40% B, a shallower gradient around this point will improve resolution.
| Time (min) | % A | % B |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 20.0 | 50 | 50 |
| 22.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 26.0 | 90 | 10 |
| 30.0 | 90 | 10 |
System Suitability Testing
Before injecting the preparative sample, perform a system suitability test (SST) to ensure the system is performing correctly. This is typically done by injecting a standard of the purified compound or a small amount of the crude material.
| SST Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Reproducibility (%RSD of RT) | < 2% over 5 injections |
Purification Run & Fraction Collection
-
Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.
-
Inject the filtered crude sample onto the column.
-
Monitor the chromatogram and begin collecting fractions just before the target peak begins to elute.
-
Collect fractions across the entire peak, using multiple tubes to isolate the peak front, apex, and tail.
Caption: Logic flow for HPLC method development.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
-
SIELC Technologies. (n.d.). Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Grinevich, O. I., et al. (2025). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate. [Link]
-
Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
Wode, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4345-4355. [Link]
-
ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B) pyrimidodiazepine 16c. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile. Retrieved from [Link]
-
Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4169. [Link]
-
Park, J. S., et al. (2020). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs, 18(11), 548. [Link]
-
de Oliveira, A. M., et al. (2001). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Journal of Pharmaceutical and Biomedical Analysis, 26(4), 589-595. [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to the Purification of Quinazolinone Derivatives by Column Chromatography
Abstract
Quinazolinone and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The efficacy and safety of these potential therapeutic agents are intrinsically linked to their purity. This comprehensive guide provides a detailed protocol for the purification of quinazolinone derivatives using column chromatography, a fundamental and widely used technique in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles, practical execution, and optimization of this purification method.
Introduction: The Significance of Purifying Quinazolinones
Column chromatography is a versatile and powerful technique for the separation and purification of individual components from a mixture.[5] The principle of this technique lies in the differential partitioning of the components between a stationary phase and a mobile phase. For quinazolinone derivatives, which often possess moderate to high polarity, silica gel column chromatography is the most commonly employed method.[6]
Foundational Principles of Quinazolinone Purification via Column Chromatography
The successful purification of quinazolinones by column chromatography hinges on a thorough understanding of the interplay between the analyte, the stationary phase, and the mobile phase.
-
The Stationary Phase: Silica Gel as the Preferred Adsorbent Silica gel, a porous form of silicon dioxide (SiO₂), is the most common stationary phase for the purification of quinazolinone derivatives due to its polar nature.[6] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups present in the quinazolinone scaffold, such as the carbonyl group and the nitrogen atoms. This interaction leads to the retention of the compounds on the column.
-
The Mobile Phase: Eluent Selection and Optimization The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the stationary phase, carrying the components of the mixture with it.[7] The choice of the mobile phase is critical for achieving good separation. For quinazolinone derivatives, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[6] The polarity of the mobile phase is adjusted to control the elution of the compounds. A more polar mobile phase will compete more effectively with the analyte for the active sites on the silica gel, leading to faster elution.
-
Thin-Layer Chromatography (TLC): The Indispensable Precursor Before performing column chromatography, it is essential to first develop a suitable solvent system using Thin-Layer Chromatography (TLC).[8] TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column. The goal is to find a solvent system that gives the target quinazolinone derivative a retention factor (Rf) value between 0.2 and 0.4.[6] An Rf in this range generally ensures that the compound will be well-retained on the column but will elute in a reasonable volume of solvent, allowing for good separation from impurities.
Detailed Protocol for Column Chromatography of Quinazolinones
This protocol outlines a standard procedure for the purification of a crude quinazolinone product using silica gel column chromatography.
Materials and Equipment
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh)[8]
-
Technical grade solvents (hexane, ethyl acetate, dichloromethane, methanol, etc.)
-
TLC plates (silica gel coated)
-
UV lamp for TLC visualization
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Test tubes or fraction collector vials
-
Rotary evaporator
-
Cotton or glass wool
-
Sand (acid-washed)
-
Crude quinazolinone product
Experimental Workflow
The overall workflow for the purification of quinazolinones via column chromatography is depicted in the following diagram:
Caption: Workflow for Quinazolinone Purification.
Step-by-Step Methodology
Step 1: TLC Analysis and Solvent System Optimization
-
Dissolve a small amount of the crude quinazolinone product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).[6]
-
Visualize the spots under a UV lamp.
-
Identify a solvent system that provides a well-separated spot for the target compound with an Rf value between 0.2 and 0.4.[6]
Step 2: Column Packing (Slurry Method)
-
Select an appropriately sized glass column. A general guideline is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.[6]
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[6]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.[6]
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove any air bubbles.[6]
-
Add another layer of sand on top of the settled silica gel to protect the surface.[6]
-
Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.
Step 3: Sample Loading There are two primary methods for loading the sample onto the column:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[9] Carefully load the solution onto the top of the silica gel bed using a pipette.[9]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[9] Carefully add this powder to the top of the column.[9]
Step 4: Elution
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
Isocratic Elution: Use a constant mobile phase composition throughout the separation.[8] This is suitable for simple mixtures where the components have similar polarities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[8] This is often preferred for complex mixtures containing compounds with a wide range of polarities, as it can improve separation and reduce elution times.[6]
Step 5: Fraction Collection
-
Collect the eluent in a series of test tubes or vials.
-
The size of the fractions will depend on the scale of the purification and the separation of the components.
Step 6: Fraction Analysis
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Spot a small amount from each fraction onto a TLC plate and develop it using the optimized solvent system.
Step 7: Combine Pure Fractions
-
Combine the fractions that contain the pure quinazolinone derivative.
Step 8: Solvent Removal
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified compound.[6]
Data Presentation: Key Parameters for Quinazolinone Purification
The following table summarizes typical parameters for the column chromatography of quinazolinone derivatives. These should be considered as starting points and may require optimization for specific compounds.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | The high surface area and polarity of silica gel provide good retention for moderately polar quinazolinones.[6] |
| Mobile Phase | Hexane/Ethyl Acetate | A versatile solvent system where the polarity can be easily adjusted to achieve the desired Rf value.[8] |
| Optimal Rf on TLC | 0.2 - 0.4 | This Rf range typically ensures good separation on the column without excessive elution volumes.[6] |
| Sample Loading | Dry loading for poorly soluble compounds | Prevents dissolution issues at the top of the column and can lead to better band sharpness.[9] |
| Elution Mode | Gradient elution for complex mixtures | Improves separation of compounds with a wide range of polarities and can shorten the overall purification time.[6] |
Troubleshooting and Optimization
Even with a well-defined protocol, challenges can arise during column chromatography. The following section addresses common issues encountered during the purification of quinazolinones and provides practical solutions.
Common Problems and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system. - Column overloading. - Improperly packed column (channeling). | - Optimize the solvent system using TLC. If Rf values are too high, decrease eluent polarity; if too low, increase polarity.[8] - Use a larger column or reduce the amount of sample loaded.[8] - Repack the column, ensuring uniform packing without air bubbles.[8] |
| Peak Tailing | - Interaction of basic nitrogen atoms in the quinazolinone with acidic silanol groups on silica gel. | - Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites.[6] |
| Compound Not Eluting | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[8] |
| Cracking of Silica Gel Bed | - The column ran dry. - Heat generated from the interaction of a polar solvent with silica gel. | - Always keep the solvent level above the top of the silica gel. - When switching to a more polar solvent system, do so gradually to avoid heat generation.[8] |
| Compound Decomposition on the Column | - The quinazolinone derivative is unstable on acidic silica gel. | - Deactivate the silica gel by treating it with a solution of triethylamine in the mobile phase before packing. Alternatively, use a different stationary phase like alumina.[6] |
Optimization Strategies
-
Shallow Gradients: For closely eluting compounds, a shallower gradient can significantly improve separation.[6]
-
Alternative Solvent Systems: If separation is not achieved with hexane/ethyl acetate, consider other solvent systems such as dichloromethane/methanol or toluene/acetone.
-
Alternative Stationary Phases: For highly basic or acid-sensitive quinazolinones, neutral or basic alumina can be a suitable alternative to silica gel. For very polar compounds, reversed-phase chromatography using a C18 stationary phase may be more effective.[8]
Safety Precautions
-
Always work in a well-ventilated fume hood, as many organic solvents are volatile and flammable.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10]
-
Handle silica gel with care, as fine particles can be a respiratory irritant.
-
Be aware of the specific hazards of the solvents and chemicals being used by consulting their Safety Data Sheets (SDS).
-
Ensure that all fittings and connections on the chromatography column are secure to prevent leaks.[10]
Conclusion
Column chromatography is an indispensable technique for obtaining high-purity quinazolinone derivatives, which is a prerequisite for their evaluation as potential therapeutic agents. By understanding the fundamental principles, adhering to a systematic protocol, and employing effective troubleshooting and optimization strategies, researchers can confidently and efficiently purify these valuable compounds. The guidelines presented in this application note provide a solid foundation for achieving successful separations and advancing research in the field of medicinal chemistry.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
- Benchchem. (n.d.). Technical Support Center: Column Chromatography Protocols for Purifying Quinazolinone Compounds.
- Chromatography Online. (n.d.). Chromatography Column Safety: Essential Tips for Safe Handling and Operation.
- Hawach Scientific. (2025, March 14). Precautions for Use and Maintenance of HPLC Columns.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives.
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Application Notes & Protocols: Recrystallization of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Introduction
3-(Methylamino)-3,4-dihydroquinazolin-4-one (CAS No. 60512-86-9) is a heterocyclic compound belonging to the quinazolinone class.[1][2] Quinazolinone derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[3][4] The purity of such active pharmaceutical ingredients (APIs) is paramount, as impurities can affect biological activity, toxicity, and stability.
Recrystallization is a fundamental and powerful technique for purifying solid organic compounds.[5][6][7] It leverages the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[7] This document provides a detailed guide for researchers and drug development professionals on the principles, protocols, and troubleshooting for the successful recrystallization of this compound, ensuring high purity for downstream applications.
The Principle of Recrystallization
Recrystallization is not merely precipitation; it is a controlled process of crystal lattice formation. The underlying principle is that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.[7]
The process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[5][6]
-
Filtration (Optional): If insoluble impurities are present, they are removed by filtering the hot solution.[8]
-
Crystallization: The hot, clear solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, and it crystallizes out of the solution.[5][8]
-
Exclusion of Impurities: During slow crystal growth, the molecules of the target compound selectively arrange themselves into a crystal lattice, effectively excluding dissimilar impurity molecules, which remain dissolved in the cold solvent (mother liquor).[6]
-
Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[6][9]
Critical Parameter: Solvent Selection
The choice of solvent is the most critical factor in recrystallization.[6] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at room temperature or below.[10] This ensures maximum recovery of the purified product.
For quinazolinone derivatives, several solvents have proven effective.[3][9][10] Small-scale solubility tests are highly recommended to determine the optimal solvent or solvent system for this compound.[10]
Table 1: Potential Solvents for Recrystallization of Quinazolinone Derivatives
| Solvent | Rationale & Common Use | Potential Issues |
| Ethanol (EtOH) | Frequently cited for recrystallizing quinazolinone derivatives.[3][9] Good balance of polarity. | May have moderate solubility at room temperature, potentially reducing yield. |
| Methanol (MeOH) | Similar to ethanol but can sometimes offer different solubility characteristics.[10] | Lower boiling point may be less effective for some less soluble compounds. |
| Ethyl Acetate (EtOAc) | A medium-polarity solvent often used for heterocyclic compounds.[10][11] | Can be flammable; ensure proper ventilation. |
| Ethanol/Water | A mixed-solvent system can be used if no single solvent is ideal.[10] Water acts as an anti-solvent. | Oiling out can occur if the solvent ratio is not optimized. |
| Petroleum Ether/Ethyl Acetate | Another mixed-solvent system where petroleum ether acts as the non-polar anti-solvent.[11] | Requires careful control of addition to prevent rapid precipitation. |
Logical Workflow for Solvent Selection
The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.
Caption: Decision tree for selecting a recrystallization solvent.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
This protocol is ideal when a single solvent with a high-temperature coefficient for solubility is identified.[6] Ethanol is a common and effective choice for many quinazolinone derivatives.[3][9]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Short-stem funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Boiling chips
Procedure:
-
Preparation: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a boiling chip.
-
Solvent Heating: In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point on a hot plate.[12]
-
Dissolution: Add the minimum amount of hot ethanol to the flask containing the crude solid, just enough to cover it.[12] Swirl the flask on the hot plate to facilitate dissolution. Continue adding the hot solvent dropwise until the solid completely dissolves. Causality: Using the minimum amount of solvent is crucial for maximizing yield, as any excess solvent will retain some of the product even after cooling.[5]
-
Decolorization (If Necessary): If the solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[6][13] Reheat the solution to boiling for a few minutes. Causality: Charcoal has a high surface area that adsorbs colored impurities.[13]
-
Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot filtration. Preheat a short-stem funnel and a clean receiving flask with hot solvent vapor to prevent premature crystallization.[10] Pour the hot solution through a fluted filter paper into the receiving flask.
-
Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop.[5] Slow cooling is essential for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[12]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces.[6] Causality: Using cold solvent for washing minimizes the loss of the purified product, which is less soluble at low temperatures.
-
Drying: Keep the vacuum on to pull air through the crystals for several minutes to partially dry them.[6] Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a temperature well below the compound's melting point.[10]
Protocol 2: Two-Solvent Recrystallization
This method is employed when no single solvent provides the desired solubility characteristics.[10] It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.
Procedure:
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add the "poor" anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Proceed from Step 6 of the Single-Solvent Protocol (Crystallization, Isolation, Drying).
General Recrystallization Workflow
Caption: Generalized workflow for purification by recrystallization.[10]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Too much solvent was used for dissolution.[10]Crystals were washed with solvent that was not cold.Premature crystallization during hot filtration.[10] | Evaporate some of the solvent from the mother liquor and re-cool to obtain a second crop of crystals.Ensure washing solvent is ice-cold.Preheat the filtration apparatus (funnel, flask) before hot filtration.[10] |
| Oiling Out | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.Cooling was too rapid. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| No Crystals Form | The solution is not saturated (too much solvent used).The solution is supersaturated but nucleation has not occurred. | Boil off some of the solvent to increase concentration and re-cool.Scratch the inside of the flask with a glass rod at the solvent line.Add a "seed crystal" (a tiny amount of the pure solid) to initiate crystallization.[5] |
| Colored Impurities Remain | Colored impurities co-crystallized with the product.[10] | Repeat the recrystallization, ensuring the use of activated charcoal during the dissolution step.[6][10] |
Purity Assessment
To validate the success of the recrystallization, the purity of the final product should be assessed. Common techniques include:
-
Thin Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should show a single, well-defined spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Spectroscopic Analysis (NMR, MS): For definitive structural confirmation and identification of any remaining impurities.[10]
Conclusion
Recrystallization is an indispensable technique for the purification of this compound. Careful selection of an appropriate solvent system, adherence to a systematic protocol, and methodical troubleshooting are key to achieving high purity and yield. The protocols and guidelines presented in this document provide a robust framework for researchers to obtain material of sufficient quality for demanding applications in drug discovery and development.
References
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- ResearchGate. Solvent free synthesis of some quinazolin-4(3H)-ones.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
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MIT Digital Lab Techniques Manual. Recrystallization. [Link]
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Vassar College. Organic Chemistry Lab: Recrystallization. [Link]
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Application Notes and Protocols for the Exploration of 3-(Methylamino)-3,4-dihydroquinazolin-4-one in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Quinazolinone Scaffold in Oncology
The quinazolinone core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2] This bicyclic heterocyclic system has proven to be a fertile ground for the discovery of potent anticancer agents, with several derivatives having been successfully translated into clinical use.[2] The therapeutic potential of quinazolinones stems from their ability to interact with a diverse array of molecular targets implicated in cancer progression, including protein kinases, tubulin, and enzymes involved in DNA repair.[3][4]
This guide provides a detailed framework for researchers embarking on the investigation of 3-(Methylamino)-3,4-dihydroquinazolin-4-one as a potential anticancer agent. While specific experimental data for this particular molecule is not extensively documented in publicly available literature, the protocols and insights presented herein are synthesized from studies on structurally related 3-substituted quinazolinone analogs. This document is designed to be a comprehensive resource, guiding the user from initial in vitro screening to more advanced mechanistic studies.
I. Synthesis and Characterization
The synthesis of this compound and its analogs is a critical first step. Various synthetic routes have been reported for the broader class of 3-substituted quinazolinones, often involving the reaction of an appropriate anthranilic acid derivative with a suitable amine or amide source. A general and adaptable synthetic approach is outlined below.
General Synthetic Strategy
A common method for the synthesis of 3-aminoquinazolin-4(3H)-ones involves the cyclization of N-acylanthranilic acids with hydrazines. For this compound, a plausible route involves the reaction of 2-aminobenzamide with a methylamino-containing reagent, or a multi-step synthesis starting from anthranilic acid.
Protocol 1: Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol is a generalized procedure based on established methods for similar compounds.[5]
Materials:
-
Anthranilic acid or 2-aminobenzamide
-
Appropriate acylating agent (e.g., acetic anhydride)
-
Methylhydrazine
-
Solvents (e.g., glacial acetic acid, ethanol)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Step 1: Formation of the Benzoxazinone Intermediate. Reflux anthranilic acid with an excess of acetic anhydride for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and collect the precipitated 2-methyl-4H-3,1-benzoxazin-4-one by filtration.
-
Step 2: Ring Opening and Recyclization. Dissolve the benzoxazinone intermediate in a suitable solvent such as glacial acetic acid or ethanol. Add a molar equivalent of methylhydrazine to the solution.
-
Step 3: Cyclization. Reflux the mixture for 4-6 hours, again monitoring by TLC. The reaction involves the nucleophilic attack of the hydrazine on the benzoxazinone, followed by cyclization to form the this compound.
-
Step 4: Purification. After completion, cool the reaction mixture and pour it into ice-cold water. Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization:
-
Confirm the structure of the synthesized compound using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the proton and carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).
-
II. In Vitro Anticancer Evaluation: A Tiered Approach
A systematic, tiered approach is recommended for the in vitro evaluation of a novel compound. This allows for efficient screening and resource allocation, with the most promising candidates progressing to more detailed studies.
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit the growth of a panel of cancer cell lines.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HeLa [cervical], A549 [lung])[2][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-methylenamino-4(3H)-quinazolone derivative | RD (rhabdomyosarcoma) | 14.65 | [6] |
| 3-methylenamino-4(3H)-quinazolone derivative | MDA-MB-231 (breast) | 8.79 | [6] |
| 6-iodo-2-methylquinazolin-4-(3H)-one derivative | HeLa (cervical) | 10 | [7] |
| Quinazolin-4(3H)-one hydrazide | MCF-7 (breast) | 0.20 | [8] |
Note: The data presented are for structurally related compounds and serve as a reference for expected potency.
Tier 2: Mechanistic Elucidation
Compounds exhibiting potent cytotoxicity in Tier 1 should be further investigated to understand their mechanism of action. Key areas to explore include effects on the cell cycle and induction of apoptosis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound at IC50 and 2x IC50 concentrations for 24-48 hours.
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest treated and control cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Expected Outcomes and Interpretation:
An increase in the percentage of cells in a specific phase of the cell cycle (e.g., G2/M arrest) suggests interference with cell cycle progression. An increase in the Annexin V-positive population indicates the induction of apoptosis.
III. Target Identification and Validation
A crucial aspect of anticancer drug development is identifying the molecular target(s) of the compound. For quinazolinone derivatives, common targets include:
-
Tubulin: Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.[4][9]
-
Protein Kinases: Many quinazolinones are potent inhibitors of kinases such as EGFR, VEGFR, and Aurora kinases, which are often dysregulated in cancer.[2][8]
Protocol 5: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of microtubules.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Test compound
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)[4]
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: Prepare the reaction mixture containing tubulin, GTP, and polymerization buffer in a 96-well plate.
-
Compound Addition: Add the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
Workflow for Target Identification:
Caption: A tiered workflow for anticancer drug discovery.
IV. ADME/Tox Profiling: Ensuring Drug-likeness
A promising anticancer compound must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties and an acceptable toxicity profile. In silico tools can provide early predictions.
In Silico ADME/Tox Prediction:
Several computational tools can predict the pharmacokinetic and toxicological properties of a compound. These predictions can guide the early stages of drug development.
Predicted ADME/Tox Properties of Representative Quinazolinones:
| Parameter | Prediction | Implication | Reference |
| Gastrointestinal Absorption | High | Good oral bioavailability | |
| CYP Inhibition | Potential inhibition of CYP1A2 and CYP2D6 | Potential for drug-drug interactions | |
| Hepatotoxicity | Potential risk | A key liability to monitor | |
| Mutagenicity | Potential risk | A critical safety concern |
Note: These are general predictions for the quinazolinone class and should be experimentally verified for this compound.
Signaling Pathway Visualization:
Caption: Inhibition of Receptor Tyrosine Kinase signaling.
V. Conclusion and Future Directions
This compound belongs to a class of compounds with demonstrated potential in anticancer research. The application notes and protocols outlined in this guide provide a robust framework for its systematic evaluation. The key to success lies in a methodical approach, starting with broad screening and progressively narrowing the focus to mechanistic studies and target identification for the most promising candidates. While the journey from a novel compound to a clinical candidate is long and challenging, the rich history of the quinazolinone scaffold in oncology offers a strong foundation for the exploration of new derivatives like this compound.
VI. References
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]
-
Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC. [Link]
-
Synthesis and biological evaluation of some amino- and sulfanyl-3H -quinazolin-4-one derivatives as potential anticancer agents. ResearchGate. [Link]
-
(PDF) Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. ResearchGate. [Link]
-
Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. NIH. [Link]
-
Synthesis of Aminoquinazoline Derivatives and Their Antiproliferative Activities Against Melanoma Cell Line. PubMed. [Link]
-
Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. PMC. [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH. [Link]
-
Substituted-3H-quinazolin-4-one derivatives active against the human breast cancer cell line (MCF-7). ResearchGate. [Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]
-
Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. ResearchGate. [Link]
-
Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line. ResearchGate. [Link]
-
4-Substituted 2-amino-3,4-dihydroquinazolines with a 3-hairpin turn side chain as novel inhibitors of BACE-1. PubMed. [Link]
-
(PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. ResearchGate. [Link]
-
(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. [Link]
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- 9. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Introduction: The Quinazolinone Scaffold as a Promising Antimicrobial Pharmacophore
The global challenge of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2][3][4] The quinazolinone core, a heterocyclic aromatic compound, has emerged as a versatile and privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and notably, antimicrobial effects.[3][5][6][7] The broad-spectrum potential of quinazolinones makes them a compelling starting point for the development of new drugs to combat pathogenic bacteria and fungi.[8]
This guide provides a comprehensive overview of the application of standard antimicrobial assays to a specific novel derivative, 3-(Methylamino)-3,4-dihydroquinazolin-4-one . While extensive research has been conducted on the quinazolinone family, the specific antimicrobial profile of this derivative is yet to be fully characterized. These protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for the initial screening and detailed evaluation of its potential as an antimicrobial agent. The methodologies described herein are grounded in established principles of microbiology and are designed to yield reliable and reproducible data.
Part 1: Initial Screening for Antimicrobial Activity
The initial phase of evaluating a novel compound involves broad screening to determine if it possesses any antimicrobial activity and to identify the spectrum of that activity. The two most common and effective methods for this are the agar disk diffusion assay and the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Agar Disk Diffusion Assay: A Qualitative Assessment
The agar disk diffusion method is a qualitative, cost-effective, and widely used technique for preliminary screening of antimicrobial activity. The principle lies in the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a specific microorganism. The presence of a "zone of inhibition" around the disk indicates the compound's ability to inhibit microbial growth.
Materials:
-
This compound (test compound)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (solvent used to dissolve the test compound, e.g., DMSO)
-
Sterile saline solution (0.85% NaCl)
-
McFarland standard (0.5)
-
Sterile swabs, Petri dishes, and micropipettes
-
Incubator
Procedure:
-
Preparation of Inoculum: From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Inoculation of Agar Plates: Dip a sterile swab into the microbial suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA or SDA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Aseptically place sterile paper disks onto the inoculated agar surface.
-
Loading of Compound: Pipette a known concentration of the dissolved this compound onto the disks. Also, apply the positive and negative controls to their respective disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Observation: Measure the diameter of the zone of inhibition (including the disk) in millimeters.
Interpretation of Results: A larger zone of inhibition generally suggests greater antimicrobial activity. However, this method is qualitative and influenced by factors such as the compound's solubility and diffusion rate in agar.
Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in vitro.[1] This is a crucial parameter for evaluating the potency of a potential antimicrobial drug.
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial and/or fungal strains
-
Positive control antibiotic (e.g., Gentamicin, Amphotericin B)
-
Negative control (broth and solvent)
-
Growth control (broth and inoculum)
-
Resazurin or similar viability indicator (optional)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate.
-
Preparation of Inoculum: Prepare a microbial suspension as described for the disk diffusion assay and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to all wells containing the compound dilutions, as well as the growth control well.
-
Controls: Include a positive control (a known antibiotic), a negative control (broth with the solvent used to dissolve the test compound), and a growth control (broth with inoculum only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). The use of a viability dye like resazurin can aid in the visual assessment.
Data Presentation:
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 16 |
| This compound | Escherichia coli | 64 |
| This compound | Candida albicans | 32 |
| Ciprofloxacin (Control) | Staphylococcus aureus | 0.5 |
| Ciprofloxacin (Control) | Escherichia coli | 0.25 |
| Fluconazole (Control) | Candida albicans | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Characterization of Antimicrobial Activity
Once initial activity is confirmed, further characterization is necessary to understand the nature of the antimicrobial effect (bacteriostatic vs. bactericidal) and to gain insights into the potential mechanism of action.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to distinguish between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill the bacteria).
Procedure:
-
Following the determination of the MIC from the broth microdilution assay, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spread the aliquot onto a fresh, drug-free agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing on antibiotic-free media.
Potential Mechanism of Action of Quinazolinones
The structural similarity of some quinazolinone derivatives to fluoroquinolones suggests a possible mode of action involving the inhibition of DNA gyrase (Topoisomerase II), an enzyme essential for bacterial DNA replication.[9] Additionally, some studies have shown that quinazolinones can act as non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs), which are crucial for bacterial cell wall synthesis.[10] This dual-target potential makes the quinazolinone scaffold particularly interesting.
Visualizing the Experimental Workflow
Caption: Workflow for the antimicrobial evaluation of a novel compound.
Part 3: Advanced Assays and Future Directions
For a comprehensive understanding of the antimicrobial potential of this compound, further studies are recommended:
-
Time-Kill Kinetic Assays: To assess the rate at which the compound kills bacteria over time.
-
Anti-Biofilm Assays: Many chronic infections are associated with biofilms, which are often more resistant to antibiotics. Evaluating the compound's ability to inhibit biofilm formation or eradicate existing biofilms is crucial.
-
In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in animal models of infection to assess the compound's efficacy and safety in a living organism.
-
Toxicity Assays: It is essential to evaluate the cytotoxicity of the compound against mammalian cell lines to ensure it has a favorable therapeutic index.
Conclusion
The protocols and application notes provided in this guide offer a systematic approach to evaluating the antimicrobial properties of this compound. The quinazolinone scaffold holds significant promise in the search for new antimicrobial agents, and a thorough and logical progression of assays is key to successfully identifying and characterizing novel drug candidates. By following these established methodologies, researchers can generate high-quality, reproducible data to support the further development of this and other promising compounds.
References
- Indian Chemical Society. (n.d.). Synthesis and biological evaluation of quinoline-quinazolinones for antimicrobial and antileishmanial potential.
- Dehbi, O., Riadi, Y., Geesi, M. H., Anouar, E. H., Ibnouf, E. O., & Azzallou, R. (n.d.). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Taylor & Francis Online.
- (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
- Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J.
- (n.d.). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. ResearchGate.
- (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
- (2019, October 9). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. PMC - NIH.
- (2025, August 7). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate.
- (2016, April 18). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry - ACS Publications.
- (2022, April 11). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Bentham Science.
- (2025, May 20). Assay development and efficacy testing of novel and established antimicrobials.
- CymitQuimica. (n.d.). This compound.
- American Chemical Society. (2025, Fall). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.
- (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
- (2023, July 22). This compound | 60512-86-9. ChemicalBook.
- (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
- (n.d.). Synthesis and Antimicrobial Activities of Some 3,4-Dihydroquinazolinone-4-One, Quinoxaline, Benzoxazine, Benzothiazine, Pyran and Pyrrolidinedione Derivatives. Science Alert.
- (n.d.). Synthesis and Antimicrobial Activity of Nove fused 4-(3H)quinazolinone Derivatives. IJSTM.
- (2025, August 9). (PDF) Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H).
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Application Note & Protocol: A Comprehensive Guide to Investigating the Anti-inflammatory Activity of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Abstract
This guide offers a detailed framework for researchers, scientists, and professionals in drug development to evaluate the anti-inflammatory potential of 3-(Methylamino)-3,4-dihydroquinazolin-4-one. The quinazolinone core structure is a well-established pharmacophore known for a range of biological activities, including significant anti-inflammatory effects.[1][2] This document outlines the scientific rationale, a structured experimental workflow, and comprehensive, step-by-step protocols for a tiered screening process. This process begins with foundational in vitro cell-based assays and progresses to in vivo models for validation. The methodologies provided are designed to be robust and reproducible, enabling a thorough investigation of the compound's mechanism of action and its therapeutic promise.
Introduction: The Scientific Rationale for Investigating Quinazolinone Derivatives
Chronic inflammation is a key pathological driver of numerous diseases, such as rheumatoid arthritis, inflammatory bowel disease, and various neurodegenerative conditions. Consequently, the discovery of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in pharmaceutical research. The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets.[1][2] Various derivatives of this scaffold have demonstrated potent inhibitory effects on crucial mediators of the inflammatory cascade, including cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.[3]
The specific analogue, this compound, presents a unique substitution pattern that necessitates a systematic evaluation of its capacity to modulate inflammatory pathways. This application note provides the necessary framework to assess its activity, beginning with its effects on cellular models of inflammation and advancing to its potential efficacy in a living organism.
A Tiered Experimental Strategy: From In Vitro Screening to In Vivo Validation
A hierarchical screening approach is crucial for the efficient and ethical assessment of a novel compound. This methodology prioritizes in vitro assays to establish a biological effect and elucidate a potential mechanism of action, thereby minimizing the reliance on animal models until sufficient evidence justifies their use.
Figure 1: A structured, tiered workflow for the comprehensive evaluation of anti-inflammatory compounds.
In Vitro Evaluation: Cellular Models of Inflammation
The initial testing phase employs cell-based assays to ascertain the compound's cytotoxicity profile and its direct impact on key inflammatory mediators. The murine macrophage cell line, RAW 264.7, is a widely accepted and robust model for these investigations due to its strong and reproducible inflammatory response to bacterial lipopolysaccharide (LPS).[4][5]
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
Causality: It is imperative to first identify a non-toxic concentration range for the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of living cells.[5] This ensures that any observed reduction in inflammatory markers is a true pharmacological effect and not a secondary consequence of cell death.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom plates
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentration of DMSO in the culture medium should not exceed 0.1% to prevent solvent-induced toxicity.
-
Incubation: Aspirate the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate the plate for an additional 24 hours.
-
MTT Reagent Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle control (0.1% DMSO-treated cells).
| Parameter | Description |
| Cell Line | RAW 264.7 (Murine Macrophage) |
| Seeding Density | 1 x 10⁵ cells/well |
| Compound Concentrations | A logarithmic range (e.g., 0.1 µM to 100 µM) is recommended for initial screening. |
| Incubation Time | 24 hours |
| Endpoint | Absorbance at 570 nm, which is directly proportional to the number of viable cells. |
Protocol: Nitric Oxide (NO) Production Inhibition Assay
Causality: In response to inflammatory stimuli like LPS, macrophages upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a surge in nitric oxide (NO) production. NO is a critical signaling molecule and a key mediator of inflammation. The Griess assay provides a straightforward and reliable method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[4][5]
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for generating a standard curve)
Step-by-Step Methodology:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described for the MTT assay. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of this compound and incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for 24 hours.
-
Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well for analysis.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of freshly prepared Griess reagent. Allow the reaction to proceed for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Mechanistic Elucidation: Investigating Key Signaling Pathways
If the compound demonstrates significant and non-toxic anti-inflammatory activity, the subsequent step is to explore its underlying mechanism of action. Many anti-inflammatory agents function by inhibiting key intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9]
Figure 2: Simplified representation of the NF-κB and MAPK signaling pathways, highlighting potential points of inhibition for an anti-inflammatory compound.
Protocol: Western Blot Analysis of NF-κB and MAPK Activation
Causality: Western blotting enables the detection and semi-quantitative analysis of specific proteins within these signaling cascades. A reduction in the phosphorylation of key proteins such as p38, JNK, and ERK (MAPKs), or the inhibition of IκBα degradation (a key step in NF-κB activation), in the presence of the test compound, would strongly indicate its mechanism of action involves these pathways.[6][10][11]
Materials:
-
RAW 264.7 cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with the compound and/or LPS for appropriate durations (e.g., 15-60 minutes for phosphorylation events). Lyse the cells using ice-cold RIPA buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with specific primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Signal Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometric Analysis: Quantify the intensity of the bands and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control like β-actin to ensure equal protein loading across all lanes.
In Vivo Validation: Assessing Efficacy in an Animal Model
Positive and compelling in vitro data provide the necessary justification to proceed with in vivo studies. The carrageenan-induced paw edema model in rodents is a classic, well-validated, and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[12][13][14][15][16][17] All animal experiments must be conducted in strict accordance with ethical guidelines, such as the ARRIVE guidelines[18][19][20][21][22], and must receive prior approval from an Institutional Animal Care and Use Committee (IACUC).
Protocol: Carrageenan-Induced Paw Edema in Rats
Causality: The sub-plantar injection of carrageenan, a sulfated polysaccharide, into a rat's paw elicits a localized, acute inflammatory response characterized by edema (swelling), which is quantifiable.[14][15][16] The ability of a pre-administered compound to reduce this swelling is a direct measure of its anti-inflammatory efficacy in a complex biological system.
Materials:
-
Wistar or Sprague-Dawley rats (male, 180-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin or Diclofenac)
-
Plethysmometer or digital calipers
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Randomly divide the rats into groups (n=6 per group): Vehicle Control, Positive Control, and at least three dose levels of the test compound. Administer the compounds or vehicle via oral gavage.
-
Baseline Paw Volume: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) following the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group at each time point relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
| Parameter | Description |
| Animal Model | Wistar or Sprague-Dawley rats |
| Inflammatory Agent | 1% Carrageenan solution |
| Test Compound Doses | At least three dose levels are recommended to establish a dose-response relationship. |
| Positive Control | Indomethacin (e.g., 10 mg/kg, p.o.) |
| Measurement Endpoint | Paw volume (edema) measured with a plethysmometer. |
| Ethical Compliance | All procedures must be approved by an IACUC and adhere to the ARRIVE guidelines.[18][19][20][21][22] |
Conclusion and Future Perspectives
This application note provides a systematic and scientifically grounded framework for the preclinical assessment of the anti-inflammatory properties of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data, progressing logically from in vitro screening to in vivo validation. Positive outcomes from this tiered evaluation would build a strong case for further development, including investigations into chronic inflammation models, pharmacokinetic and pharmacodynamic (PK/PD) studies, and comprehensive toxicological profiling as per OECD guidelines[23][24][25][26], to fully delineate its potential as a next-generation anti-inflammatory therapeutic agent.
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The ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). [Link]
-
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC - NIH. [Link]
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Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed. [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. [Link]
-
Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives - FABAD Journal of Pharmaceutical Sciences. [Link]
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ARRIVE Guidelines: Home. [Link]
-
NF-κB signaling in inflammation - PubMed - NIH. [Link]
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Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed. [Link]
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The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC - PubMed Central. [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. [Link]
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The ARRIVE guidelines 2.0. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
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NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. [Link]
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Mitogen-activated Protein Kinases in Inflammation - KoreaMed Synapse. [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. [Link]
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MAPK Signaling Links Autophagy and Inflammation - Bio-Techne. [Link]
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IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. [Link]
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OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). [Link]
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OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. [Link]
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The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC. [Link]
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NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC. [Link]
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ARRIVE: Animal Research Reporting In Vivo Experiments - NC3Rs. [Link]
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OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP). [Link]
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MAPK signaling pathway - Cusabio. [Link]
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(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
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Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
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NF-κB - Wikipedia. [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]
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Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH. [Link]
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Carrageenan Induced Paw Edema Model - Creative Biolabs. [Link]
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IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]
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COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. [Link]
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Nitric oxide assay performed on RAW 264.7 cell line using... - ResearchGate. [Link]
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Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research. [Link]
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In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. [Link]
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In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. [Link]
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Application Notes and Protocols for the Development of 3-(Methylamino)-3,4-dihydroquinazolin-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinazolinone Scaffold in Medicinal Chemistry
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects. The 3-(methylamino)-3,4-dihydroquinazolin-4-one core, in particular, presents a versatile platform for the development of novel therapeutic agents. The strategic modification of this core structure allows for the fine-tuning of its pharmacological properties, offering the potential to enhance potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive overview of the design, synthesis, and characterization of analogs of this compound. It is intended to serve as a practical resource for researchers in drug discovery and development, offering detailed protocols and the scientific rationale behind the experimental choices.
I. Design Principles for Analog Development
The design of novel analogs of this compound is guided by established principles of medicinal chemistry, primarily focusing on Structure-Activity Relationship (SAR) studies and bioisosteric replacements. The goal is to systematically modify the parent molecule to probe its interactions with biological targets and optimize its drug-like properties.
Key Areas for Modification:
-
The 3-Methylamino Group: This position is a primary site for modification to explore the impact on target binding and physicochemical properties.
-
The Quinazolinone Core: Substitutions on the benzene ring of the quinazolinone scaffold can significantly influence activity and selectivity.
-
The 2-Position: Introduction of various substituents at this position can modulate the overall shape and electronic properties of the molecule.
Structure-Activity Relationship (SAR) Insights
SAR studies of quinazolinone derivatives have revealed that substitutions at the 2 and 3-positions, as well as on the fused benzene ring, can significantly impact their biological activities. For instance, the introduction of halogen atoms at the 6 and 8-positions has been shown to enhance the antimicrobial properties of some quinazolinone analogs.[1] The nature of the substituent at the 3-position is also critical, with aromatic rings or substituted amino groups often being essential for activity.[1]
Bioisosteric Replacement Strategy
Bioisosteric replacement is a powerful tool in drug design, involving the substitution of a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological profile.[2] In the context of this compound, the N-methyl group is a key target for bioisosteric modification.
Table 1: Potential Bioisosteric Replacements for the N-Methyl Group
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Probes for additional hydrophobic interactions. |
| Cyclopropyl | Introduces conformational rigidity and can improve metabolic stability.[3][4] | |
| Fluoroethyl (-CH₂CH₂F) | Modulates lipophilicity and metabolic stability. | |
| Hydroxyethyl (-CH₂CH₂OH) | Introduces a hydrogen bond donor/acceptor to explore polar interactions. | |
| Methoxy (-OCH₃) | Alters electronic properties and hydrogen bonding capacity. |
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 1: A schematic overview of the analog design strategy.
II. Synthetic Protocols
The synthesis of this compound and its analogs typically proceeds through a multi-step sequence starting from readily available anthranilic acid derivatives. A common and efficient route involves the formation of a benzoxazinone intermediate, which is then reacted with a substituted hydrazine to yield the desired quinazolinone.
A. Synthesis of the Benzoxazinone Intermediate
The formation of the 2-substituted-4H-3,1-benzoxazin-4-one is a crucial step. The following protocol describes the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, a common precursor for many quinazolinone analogs.
Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (1 equivalent).
-
Acylation: Add acetic anhydride (2 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often crystallizes out upon cooling.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2-methyl-4H-3,1-benzoxazin-4-one.[5][6]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
}
Figure 2: Workflow for the synthesis of the benzoxazinone intermediate.
B. Synthesis of the Quinazolinone Core
The benzoxazinone intermediate is a versatile precursor that can be reacted with various hydrazines to generate a library of 3-aminoquinazolinone analogs.
Protocol 2: General Synthesis of 2-Methyl-3-(substituted amino)-quinazolin-4(3H)-ones
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[6][7]
-
Nucleophilic Addition: Add the desired substituted hydrazine (e.g., methylhydrazine, ethylhydrazine, cyclopropylhydrazine; 1.1 equivalents) to the solution.
-
Heating: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8][9]
Table 2: Representative Reaction Conditions for Analog Synthesis
| Analog | Hydrazine Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| 3-(Methylamino) | Methylhydrazine | Ethanol | 6 | 75-85 |
| 3-(Ethylamino) | Ethylhydrazine | Ethanol | 6-8 | 70-80 |
| 3-(Cyclopropylamino) | Cyclopropylhydrazine | Glacial Acetic Acid | 8 | 65-75 |
III. Purification and Characterization
Ensuring the purity and confirming the structure of the synthesized analogs are critical steps in the drug development process. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
A. Purification Techniques
1. Recrystallization: This is a primary technique for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[8]
Troubleshooting Recrystallization:
-
Oily Product: If an oil forms instead of crystals, try using a lower-boiling point solvent or cool the solution more slowly.[8]
-
Low Yield: Use the minimum amount of hot solvent for dissolution and ensure the filtration apparatus is preheated to prevent premature crystallization.[8]
-
Colored Impurities: Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling to remove colored impurities.[8]
2. Column Chromatography: For compounds that are difficult to crystallize or for separating mixtures, flash column chromatography using silica gel is a standard method. The solvent system (eluent) is typically determined by TLC analysis.[8]
3. Preparative High-Performance Liquid Chromatography (HPLC): For high-purity samples required for biological testing, reverse-phase preparative HPLC is often used. A C18 column with a water/acetonitrile or water/methanol gradient is commonly employed.[8]
B. Characterization Methods
The structure and purity of the final compounds should be confirmed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic absorption frequencies.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Table 3: Expected Spectroscopic Data for 3-(Methylamino)-2-methyl-3,4-dihydroquinazolin-4-one
| Technique | Expected Data |
| ¹H NMR (CDCl₃, ppm) | δ 8.2-7.2 (m, 4H, Ar-H), 4.9 (q, 1H, NH), 3.2 (d, 3H, N-CH₃), 2.4 (s, 3H, C2-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 164 (C=O), 162 (C=N), 148, 134, 127, 126, 120, 115 (Ar-C), 31 (N-CH₃), 22 (C2-CH₃) |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₀H₁₂N₃O: 190.10, found 190.12 |
| IR (KBr, cm⁻¹) | 3300 (N-H), 1680 (C=O), 1610 (C=N) |
IV. Conclusion
The development of analogs of this compound offers a promising avenue for the discovery of new therapeutic agents. By applying rational design principles, including SAR-guided modifications and bioisosteric replacements, researchers can systematically explore the chemical space around this versatile scaffold. The detailed synthetic and purification protocols provided in this guide, along with the principles of characterization, are intended to empower scientists to efficiently synthesize and evaluate novel quinazolinone derivatives. A thorough understanding of the underlying chemistry and a commitment to rigorous purification and characterization are paramount to the success of any drug discovery program built upon this important class of heterocyclic compounds.
V. References
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
-
Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Benchchem.
-
Synthesis of quinazolinones. Organic Chemistry Portal.
-
Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Taylor & Francis Online.
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC.
-
Comparative study of previous protocols for 2‐aryl quinazolinones synthesis. ResearchGate.
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC.
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
-
4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
-
Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. ResearchGate.
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
-
Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry.
-
Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica.
-
Bioisosteres of Common Functional Groups. University of Minnesota.
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Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate.
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
-
Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives. ResearchGate.
-
Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds. Organic & Biomolecular Chemistry.
-
Bioisosteric Replacements. Cambridge MedChem Consulting.
-
Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl. ResearchGate.
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Application Notes & Protocols for the In Vitro Cytotoxicity Assessment of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Authored by: Senior Application Scientist
Abstract
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Derivatives of quinazolinone have been extensively investigated for their anticancer properties, which are often exerted through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways like EGFR and PI3K.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the in vitro cytotoxic profile of a specific novel derivative, 3-(Methylamino)-3,4-dihydroquinazolin-4-one .
This application note details three robust, complementary assays to build a comprehensive cytotoxicity profile: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-3/7 activity assay for the specific detection of apoptosis. By employing this multi-assay strategy, researchers can obtain a more complete and validated understanding of the compound's cellular impact, moving beyond a single endpoint to elucidate the potential mechanism of cell death.
Guiding Principles for a Robust Cytotoxicity Assessment
A single cytotoxicity assay provides only one perspective on a compound's effect. A thorough evaluation relies on a multi-pronged approach to ensure data is not skewed by assay-specific artifacts. The rationale for our selected tripartite methodology is as follows:
-
Metabolic Activity (MTT Assay): This assay quantifies the mitochondrial reductase activity in living cells, serving as a proxy for cell viability and proliferation.[5][6] It is a foundational assay for initial screening.
-
Membrane Integrity (LDH Assay): This method measures the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[7] It directly quantifies cell death resulting from compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.
-
Apoptosis Induction (Caspase-3/7 Assay): This assay specifically measures the activity of executioner caspases 3 and 7, which are central to the apoptotic cascade.[8][9] A positive result strongly indicates that the compound induces programmed cell death.
By correlating the results from these three assays, a clearer picture emerges. For example, a decrease in MTT signal coupled with an increase in Caspase-3/7 activity suggests an apoptotic mechanism, while a concordant increase in LDH release would point towards a necrotic or lytic mode of cell death.
Caption: Points of detection for the three core cytotoxicity assays.
Pre-Experimental Preparation
Compound Handling
-
Stock Solution: Prepare a high-concentration stock solution of this compound, typically 10-50 mM, in sterile dimethyl sulfoxide (DMSO).[10] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Solubility Check: Visually confirm the compound's solubility in the stock solution and its final dilution in culture medium. Precipitates will lead to inaccurate results.
-
Vehicle Control: The final concentration of DMSO in the culture medium should be consistent across all wells and typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity. All experiments must include a "vehicle control" group treated with the same final concentration of DMSO as the compound-treated wells.[10]
Cell Line Selection and Culture
-
Selection: Choose cell lines relevant to the intended therapeutic area. For anticancer screening, common choices include MCF-7 (breast), HepG2 (liver), A549 (lung), and PC-3 (prostate).[11][12][13] It is also crucial to include a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to assess selectivity.[14]
-
Maintenance: Culture cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.[10]
-
Logarithmic Growth: Ensure cells are in the logarithmic growth phase for all experiments to guarantee consistent metabolic activity and response to stimuli.[10]
Protocol I: MTT Assay for Metabolic Viability
This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] The amount of formazan produced is proportional to the number of viable cells.
Materials
| Reagent | Supplier (Example) |
| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich |
| DMSO (Cell culture grade) | ATCC |
| 96-well flat-bottom plates | Corning |
| Complete cell culture medium | Gibco |
| Phosphate-Buffered Saline (PBS) | Gibco |
Step-by-Step Protocol
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.[10]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]
Protocol II: LDH Release Assay for Membrane Integrity
This assay quantifies the activity of LDH, a cytosolic enzyme released upon plasma membrane damage.[7][15] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce a tetrazolium salt to a colored formazan product.[16]
Materials
| Reagent | Supplier (Example) |
| Pierce LDH Cytotoxicity Assay Kit | Thermo Fisher Scientific |
| 96-well flat-bottom plates | Corning |
| Lysis Buffer (10X) | Provided in kit |
| Reaction Mixture | Provided in kit |
| Stop Solution | Provided in kit |
Step-by-Step Protocol
-
Cell Seeding & Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Section 3.2, Steps 1-3).
-
Setup of Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, to which 10 µL of 10X Lysis Buffer will be added 45 minutes before the end of incubation. This serves as the 100% cytotoxicity control.
-
Vehicle Control: Wells with cells treated with DMSO vehicle.
-
-
Sample Collection: After incubation, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatant.[16]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 490 nm and 680 nm (background).[16] Subtract the 680 nm absorbance from the 490 nm reading.
Protocol III: Caspase-3/7 Assay for Apoptosis
This assay utilizes a substrate containing the DEVD motif, which is specifically recognized and cleaved by activated caspases 3 and 7.[8] Upon cleavage, a fluorescent or luminescent signal is generated, which is proportional to the amount of active caspase-3/7 in the cell population.
Materials
| Reagent | Supplier (Example) |
| Caspase-Glo® 3/7 Assay System | Promega |
| 96-well solid white plates (for luminescence) | Corning |
| Positive Control (e.g., Staurosporine) | Cell Signaling Technology |
Step-by-Step Protocol
-
Cell Seeding & Treatment: Seed and treat cells in a white-walled 96-well plate suitable for luminescence. Include positive control wells (e.g., treated with 1 µM Staurosporine for 4-6 hours) to confirm assay performance.[17]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's protocol.
-
Assay Reaction: After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[9]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Caption: General workflow for in vitro cytotoxicity testing.
Data Analysis and Interpretation
Calculations
-
MTT Assay - Percent Viability:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
Corrected Abs = Abs_490nm - Abs_680nm
-
% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
-
Caspase-3/7 Assay - Fold Induction:
-
Fold Induction = (Luminescence_Sample) / (Luminescence_VehicleCtrl)
-
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro.[10][14] Plot the percent viability or cytotoxicity against the log of the compound concentration. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
Data Presentation
Summarize the calculated IC₅₀ values in a table for clear comparison across different cell lines and assays.
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) [Hypothetical] |
| MCF-7 | MTT | 48h | 15.2 |
| MCF-7 | LDH | 48h | 25.8 |
| MCF-7 | Caspase-3/7 | 24h | 12.5 |
| HEK293 | MTT | 48h | > 100 |
Conclusion
This application note provides a validated, multi-assay framework for the comprehensive in vitro cytotoxic evaluation of this compound. By integrating assessments of metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can generate robust and reliable data. This approach not only quantifies the compound's potency (IC₅₀) but also provides critical insights into its potential mechanism of action, which is an essential step in the early stages of anticancer drug discovery and development.
References
- Spandana International Foundation. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- Altogen Labs. (n.d.). Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen.
- Deng, Z., et al. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Deng, Z., et al. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Center for Biotechnology Information.
- Essen BioScience. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay.
- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
- Deng, Z., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210.
- Deng, Z., et al. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Nguyen, T. T. H., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. National Center for Biotechnology Information.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
- Abcam. (n.d.). MTT assay protocol.
- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
- Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Vietnam National University. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU Journal of Science: Medical and Pharmaceutical Sciences, 36(3).
- BioTechniques. (2003). One-Step Cellular Caspase-3/7 Assay. BioTechniques, 34(5), 1066.
- Nguyen, T. T. H., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3 H )-quinazolone derivatives. RSC Advances.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
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- ResearchGate. (n.d.). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs.
- Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
- Al-Suhaimi, K. S., et al. (n.d.). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. National Center for Biotechnology Information.
- Al-Ghorbani, M., et al. (n.d.). Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1853.
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Application Notes & Protocols: Elucidating the Mechanism of Action of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
For: Researchers, scientists, and drug development professionals.
Abstract
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide provides a comprehensive framework for researchers to investigate the mechanism of action (MoA) of a specific derivative, 3-(Methylamino)-3,4-dihydroquinazolin-4-one. Given the lack of specific literature for this compound, we present a hypothesis-driven approach, focusing on established MoAs for structurally related quinazolinones. This document outlines detailed protocols for a suite of in vitro and cellular assays designed to test these hypotheses, enabling a systematic elucidation of the compound's biological function.
Introduction: The Quinazolinone Scaffold and Rationale for MoA Investigation
Quinazolin-4(3H)-ones and their dihydro derivatives are versatile heterocyclic compounds known for their broad spectrum of pharmacological activities.[1][4] Various substitutions on the quinazolinone core have led to compounds with activities such as tubulin polymerization inhibition, kinase inhibition, and modulation of sirtuin activity.[6] For instance, certain 2,3-dihydroquinazolin-4(1H)-ones have been identified as broad-spectrum cytotoxic agents that impact tubulin polymerization.[6]
The specific compound, this compound, possesses a unique substitution at the 3-position. To elucidate its MoA, we propose a multi-pronged investigational strategy. This strategy begins with broad cellular phenotype screening to assess cytotoxicity and effects on cell cycle and apoptosis, followed by more targeted biochemical and biophysical assays to identify specific molecular targets.
Hypothesized Mechanisms of Action:
-
Cytotoxicity and Cell Cycle Arrest: Many quinazolinone derivatives exhibit anticancer properties by inducing cell death and halting cell proliferation.[2]
-
Tubulin Polymerization Inhibition: The quinazolinone scaffold has been shown to interact with the colchicine binding site of tubulin, leading to microtubule destabilization.[6]
-
Kinase Inhibition: The quinazoline core is present in several FDA-approved kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).[7][8]
-
Sirtuin Modulation: Some small molecules with heterocyclic cores have been found to modulate the activity of sirtuins, a class of NAD+-dependent deacetylases involved in various cellular processes.[9][10][11]
The following sections provide detailed protocols to systematically test these hypotheses.
General Cellular Effects: Foundational Assays
A logical first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays provide a quantitative measure of the compound's potency and serve as a basis for selecting concentrations for more detailed mechanistic studies.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[5][13][14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed 1-5 x 10^5 cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[5]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry.[4][9][10][15][16] The amount of PI fluorescence is proportional to the amount of DNA in the cell.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[15][16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA and ensure that PI only binds to DNA.[10][16]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
Target-Specific Biochemical and Biophysical Assays
Based on the results of the initial cellular assays, the following more specific assays can be employed to identify the molecular target of this compound.
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in vitro.[6] Compounds that inhibit tubulin polymerization will reduce the rate and extent of the fluorescence increase.
Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, a polymerization enhancer (e.g., glycerol), and a fluorescent reporter that binds to polymerized microtubules.[6][17]
-
Compound Preparation: Prepare serial dilutions of this compound. Include a known tubulin polymerization inhibitor (e.g., Nocodazole) as a positive control and a vehicle control.
-
Assay Initiation: In a pre-warmed 96-well plate, add the test compound, controls, and then the ice-cold tubulin reaction mix to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of the compound-treated samples to the controls to determine if the compound inhibits tubulin polymerization.
Kinase Inhibition Assay (Example: EGFR)
Given that the quinazoline scaffold is common in EGFR inhibitors, assessing the compound's activity against this kinase is a logical step.[7] A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[8][18][19]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing the EGFR kinase, a suitable substrate peptide, and kinase assay buffer.
-
Compound Pre-incubation: In a 96-well plate, add serially diluted this compound and the kinase. Incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[20]
-
Kinase Reaction Initiation: Add a mixture of ATP and the substrate to each well to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add an ADP detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.[19]
-
Luminescence Generation: Add a kinase detection reagent to convert the ADP to ATP and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Sirtuin Activity Assay (Fluorometric)
This assay measures the activity of sirtuins by detecting the deacetylation of a fluorogenic substrate.[21][22][23][24][25]
Protocol:
-
Reagent Preparation: Prepare a master mix containing sirtuin assay buffer, NAD+, and a fluorogenic acetylated peptide substrate.
-
Compound and Enzyme Addition: In a 96-well plate, add the test compound, a known sirtuin inhibitor (e.g., nicotinamide) as a control, and the sirtuin enzyme (e.g., SIRT1).
-
Reaction Initiation and Incubation: Add the master mix to initiate the reaction. Incubate at 37°C for 30-60 minutes.
-
Development: Add a developer solution that cleaves the deacetylated substrate to release a fluorescent group.[24] Incubate for 10-15 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 400 nm / λem = 505 nm).[24]
-
Data Analysis: Compare the fluorescence of the compound-treated wells to the controls to determine the effect on sirtuin activity.
Target Identification and Validation
If the above assays do not yield a clear mechanism, or to confirm a putative target, more advanced techniques can be employed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.[26][27][28][29][30] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein at each temperature using a method such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Affinity Chromatography
This technique can be used to "fish" for the protein targets of a small molecule from a cell lysate.[31][32][33][34][35]
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., by incorporating a linker and a reactive group).
-
Immobilization: Covalently attach the compound derivative to a chromatography resin (e.g., agarose beads).
-
Lysate Incubation: Incubate the immobilized compound with a cell lysate to allow for binding of target proteins.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by changing the buffer conditions (e.g., altering pH or salt concentration).
-
Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Parameter | This compound | Positive Control |
| MTT Cell Viability | IC50 (µM) | Experimental Value | e.g., Doxorubicin |
| Apoptosis Assay | % Apoptotic Cells at IC50 | Experimental Value | e.g., Staurosporine |
| Cell Cycle Analysis | % Cells in G2/M at IC50 | Experimental Value | e.g., Nocodazole |
| Tubulin Polymerization | IC50 (µM) | Experimental Value | e.g., Nocodazole |
| EGFR Kinase Assay | IC50 (µM) | Experimental Value | e.g., Gefitinib |
| SIRT1 Activity Assay | IC50 (µM) | Experimental Value | e.g., Nicotinamide |
Diagrams of Experimental Workflows and Pathways
Caption: Overall workflow for MoA elucidation.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Conclusion
The systematic approach detailed in these application notes provides a robust framework for elucidating the mechanism of action of this compound. By progressing from broad phenotypic assays to specific biochemical and target validation studies, researchers can efficiently identify and characterize the molecular basis of this compound's biological activity. The provided protocols are based on established and widely accepted methodologies, ensuring the generation of reliable and reproducible data.
References
-
ResearchGate. (2025). Synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino2-thioxo-3H-quinazolin-4-one | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
- Villalba, J. M., & Alcaín, F. J. (2012). Sirtuin activators and inhibitors. BioFactors, 38(5), 349–359.
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
ScienceDirect. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]
-
Bio-protocol. (2017). Tubulin Polymerization Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Retrieved from [Link]
-
Conduct Science. (2019). Affinity Chromatography Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
MDPI. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. Retrieved from [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]
-
Bio-protocol. (2014). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
-
Wikipedia. (n.d.). Affinity chromatography. Retrieved from [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Welcome to the technical support center for the synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The quinazolinone scaffold is a privileged structure in medicinal chemistry, making efficient and high-yield synthetic routes crucial for research and development.[1]
Core Synthesis Pathway: An Overview
The most prevalent and reliable method for synthesizing 3-substituted quinazolin-4-ones involves a two-step process starting from anthranilic acid. This approach offers a versatile and straightforward route to the desired product.[2]
-
Step 1: Formation of the Benzoxazinone Intermediate. Anthranilic acid is reacted with an acylating agent, typically acetic anhydride, to form the 2-methyl-4H-3,1-benzoxazin-4-one intermediate. This reaction is often facilitated by heating.[2][3]
-
Step 2: Ring Transformation to the Quinazolinone Core. The benzoxazinone intermediate is then reacted with a substituted hydrazine, in this case, methylhydrazine, to yield the final product, this compound. This step typically involves refluxing in a suitable solvent like ethanol.[3][4]
Below is a diagram illustrating this primary synthetic workflow.
Caption: Primary synthesis route for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing explanations grounded in chemical principles and offering actionable solutions.
Q1: Why is my overall yield consistently low?
Low yield can stem from issues in either of the two main synthetic steps. A systematic approach is required to pinpoint the problem.
| Potential Cause & Explanation | Recommended Solution & Rationale |
| Incomplete formation of the benzoxazinone intermediate (Step 1). The acylation of anthranilic acid may be sluggish or incomplete. | Optimize Step 1: Ensure an excess of acetic anhydride is used to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Microwave-assisted synthesis can also be explored to significantly reduce reaction time and potentially improve yield.[2][3] |
| Inefficient cyclocondensation (Step 2). The reaction between the benzoxazinone and methylhydrazine is sensitive to stoichiometry and reaction conditions. | Optimize Step 2: Carefully control the stoichiometry of methylhydrazine; a slight excess may be beneficial, but a large excess can lead to side products. Ensure the reflux is maintained at a steady temperature. Ethanol is a commonly used solvent, but exploring other high-boiling point alcohols could be beneficial if solubility is an issue.[3] |
| Product degradation during workup. Quinazolinones can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. | Refine Workup Protocol: After the reaction is complete, cool the mixture thoroughly, preferably in an ice bath, to induce precipitation before filtration. This minimizes the product's solubility in the mother liquor and reduces degradation.[3] |
| Side reactions. Unwanted side reactions can consume starting materials and complicate purification. | Control Reaction Conditions: Add methylhydrazine cautiously and maintain the recommended reaction temperature to avoid the formation of byproducts.[3] |
Q2: I'm seeing an unexpected peak in my NMR spectrum. What are the likely side products?
The formation of impurities is a common challenge. Understanding the potential side reactions is key to identifying and mitigating them.
| Potential Side Product | Formation Mechanism & Identification | Prevention Strategy |
| Unreacted 2-Methyl-4H-3,1-benzoxazin-4-one | Incomplete reaction in Step 2. This intermediate will have a distinct NMR spectrum, lacking the N-methyl and N-amino protons of the final product. | Increase reflux time for Step 2 and monitor via TLC until the starting benzoxazinone spot disappears. Ensure the quality and reactivity of the methylhydrazine. |
| Dimerization or polymerization products | Can occur if the reaction is overheated or if reactive intermediates are allowed to concentrate. These often present as complex, broad signals in the NMR and can lead to an oily or intractable product. | Maintain strict temperature control during the reaction. Ensure efficient stirring to prevent localized overheating. |
| Products from methylhydrazine decomposition | Methylhydrazine can be unstable, especially at high temperatures. Decomposition can lead to various small molecule impurities. | Use fresh, high-purity methylhydrazine. Add it to the reaction mixture at a controlled rate, avoiding a rapid exotherm. |
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I check?
A stalled reaction can be frustrating. The following troubleshooting workflow can help identify the root cause.
Caption: Decision workflow for troubleshooting a stalled reaction.
Q4: How can I effectively purify the final product?
Purification is critical to obtaining a high-quality final product.
-
Recrystallization: This is the most common and effective method for purifying this compound. Ethanol is a widely used solvent for this purpose.[3] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.
-
Column Chromatography: If the product is obtained as an oil or contains persistent impurities that cannot be removed by recrystallization, column chromatography is a viable alternative.[3] A silica gel column with an appropriate eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the desired compound from impurities.
-
Precipitation: In cases where the product does not readily crystallize from the reaction mixture upon cooling, adding ice-cold water can induce precipitation.[3]
Optimized Experimental Protocol
This protocol integrates best practices to maximize yield and purity.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reagents:
-
Anthranilic acid (1 equivalent)
-
Acetic anhydride (2-3 equivalents)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid and acetic anhydride.
-
Heat the mixture under reflux. The reaction progress should be monitored by TLC until the anthranilic acid is consumed.
-
After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the benzoxazinone intermediate.[3]
-
Filter the solid, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification if it is of sufficient purity.
-
Step 2: Synthesis of this compound
-
Reagents:
-
2-Methyl-4H-3,1-benzoxazin-4-one (1 equivalent)
-
Methylhydrazine (1.1-1.2 equivalents)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve the benzoxazinone intermediate in ethanol in a round-bottom flask with a reflux condenser.
-
Stir the solution and cautiously add methylhydrazine dropwise. An exothermic reaction may be observed.
-
Heat the resulting mixture to reflux and maintain for several hours. Monitor the reaction by TLC.[3]
-
Once the reaction is complete, cool the mixture to room temperature, and then in an ice bath to maximize precipitation of the product.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
For further purification, recrystallize the crude product from ethanol.[3]
-
References
-
Musiol R, Sajewicz M. Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. 2012;4(1):63-69. Available from: [Link]
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Lee H, et al. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals (Basel). 2022 Jul 4;15(7):827. Available from: [Link]
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Franco LA, et al. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. J. Braz. Chem. Soc. 2024;35(7). Available from: [Link]
-
Musiol R, et al. Optimization of solid phase synthesis of quinazolin-4-ones. ResearchGate. 2012. Available from: [Link]
-
Al-Suhaimi K, et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. 2024;29(1):1. Available from: [Link]
-
El-Sayed MA, et al. Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Journal of Molecular Structure. 2023;1275:134658. Available from: [Link]
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Franco LA, et al. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. 2024. Available from: [Link]
-
Chen Y, et al. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. 2022;27(23):8507. Available from: [Link]
-
Sharma R, et al. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. ChemistryOpen. 2021;10(11):1113-1144. Available from: [Link]
-
Lim F, et al. Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein J. Org. Chem. 2017;13:2866-2874. Available from: [Link]
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Singh S, et al. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Front. Chem. 2021;9:657534. Available from: [Link]
-
Patel P, et al. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. J. Med. Chem. 2020;63(15):8294-8317. Available from: [Link]
-
Stilinović V, et al. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Adv. 2017;7(77):48665-48677. Available from: [Link]
-
Karim MG, et al. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE. 2025;20(11):e0335707. Available from: [Link]
-
Orfi L, et al. Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Curr. Med. Chem. 2004;11(22):2945-50. Available from: [Link]
-
Al-Ostoot F, et al. Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals (Basel). 2023;16(1):127. Available from: [Link]
-
Farkaš J, et al. Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Chem. Zvesti. 1975;29(3):418-422. Available from: [Link]
-
Ershov A, et al. N-2-Aminobenzoyl-N-methylhydrazones of aldehydes and aldoses and their cyclization into benzo-1,3,4- triazepine derivatives. ResearchGate. 2012. Available from: [Link]
-
Christodoulou E, et al. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules. 2022;27(4):1346. Available from: [Link]
-
Reddy T, et al. Synthesis of 3-Aminoquinazolinones via a SnCl2-Mediated ANRORC-like Reductive Rearrangement of 1,3,4-Oxadiazoles. J. Org. Chem. 2023;88(24):17770-17778. Available from: [Link]
-
Lee S, et al. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. J. Org. Chem. 2020;85(15):9977-9988. Available from: [Link]
-
Haiba M, et al. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Sci Rep. 2017;7:43223. Available from: [Link]
-
Various Authors. Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]
-
Karim MG, et al. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed. 2025. Available from: [Link]
-
Rizk S. Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of NovelQuinazolinone Derivatives. ResearchGate. 2011. Available from: [Link]
-
Various Authors. Cyclization reactions of 2-azidobenzaldehyde 1 a with tertiary β-keto amides 5 a–f. Various Journals. Available from: [Link]
-
Karim MG, et al. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central. 2025. Available from: [Link]
-
Abbasi M, et al. Synthesis of certain 3-aminoquinazolinone Schiff's bases structurally related to some biologically active compounds. Farmaco. 1989;44(12):1141-9. Available from: [Link]
Sources
Technical Support Center: Synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this and related quinazolinone compounds. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate the common challenges and optimize your synthetic protocols.
I. Understanding the Core Synthesis
The most prevalent synthetic route to this compound involves a two-step process:
-
Formation of 2-amino-N-methylbenzohydrazide: This intermediate is typically synthesized from anthranilic acid or its derivatives.
-
Cyclization: The intermediate is then cyclized with a one-carbon source, such as triethyl orthoformate or formic acid, to form the desired quinazolinone ring.
This seemingly straightforward process can be prone to the formation of various side products, impacting yield and purity. Understanding the mechanisms behind their formation is key to effective troubleshooting.
II. Troubleshooting & FAQs: Common Side Products and Issues
This section addresses specific problems you may encounter during your synthesis, providing explanations and actionable solutions.
Q1: My reaction yields a significant amount of a dimeric quinazolinone species. What is it and how can I prevent its formation?
Answer:
The dimeric species you are observing is likely a quinazoline-4-one dimer. This side product can arise from the self-condensation of the 2-amino-N-methylbenzohydrazide intermediate or through a reaction between the intermediate and the final product under certain conditions.
Mechanism of Dimer Formation:
The formation of these dimers is often acid-catalyzed. In the presence of an acid, the amino group of one molecule of the anthranilic acid derivative can attack the activated carbonyl group of another, leading to a dimeric structure.
Troubleshooting Strategies:
-
Control of pH: Carefully control the pH of your reaction mixture. The cyclization step is often performed under acidic conditions, but excessive acidity can promote dimerization. A gradual addition of the acid or the use of a milder acidic catalyst can be beneficial.
-
Reaction Temperature: High temperatures can sometimes favor side reactions. Experiment with lowering the reaction temperature to see if it disfavors dimer formation while still allowing for efficient cyclization of the desired product.
-
Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of the anthranilic acid derivative can increase the probability of self-condensation.
Q2: I'm observing a byproduct with a mass corresponding to the loss of the methylamino group. What is this and why is it forming?
Answer:
This side product is likely 3,4-dihydroquinazolin-4-one, resulting from the cleavage of the N-N bond in your starting material or product.
Causative Factors:
-
Reductive Cleavage: Certain reagents or reaction conditions can lead to the reductive cleavage of the N-N bond. This is particularly a risk if you are using reducing agents in subsequent steps or if there are impurities in your starting materials that can act as reducing agents.
-
Hydrolysis: Under harsh acidic or basic conditions, the methylamino group can be hydrolyzed, although this is generally less common than reductive cleavage.
Preventative Measures:
-
Reagent Purity: Use high-purity starting materials and solvents to avoid introducing unwanted reducing agents.
-
Reaction Conditions: If possible, avoid strongly reductive conditions. If a reduction is necessary for another part of the molecule, consider a protecting group strategy for the quinazolinone nitrogen.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to strong acids or bases.
Q3: My final product is contaminated with unreacted 2-amino-N-methylbenzohydrazide. How can I drive the cyclization to completion?
Answer:
Incomplete cyclization is a common issue that can often be resolved by optimizing the reaction conditions.
Optimization Strategies:
-
Choice of Cyclizing Agent: Triethyl orthoformate is a common choice, but other reagents like formic acid or diethoxymethyl acetate can also be effective.[1] The reactivity of these reagents can vary, so it may be worth screening different options.
-
Catalyst: The cyclization is typically acid-catalyzed. If you are using a weak acid, switching to a stronger one (e.g., p-toluenesulfonic acid) might improve the reaction rate.[2]
-
Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time can often drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Water Removal: The cyclization reaction releases water. Removing this water, for instance by using a Dean-Stark apparatus, can shift the equilibrium towards the product.
Q4: I am seeing the formation of a benzoxazinone derivative. Why is this happening?
Answer:
The formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is a key step in some quinazolinone syntheses, particularly when starting from N-acyl anthranilic acid.[3][4] If your starting material is an anthranilic acid derivative and you are using an acylating agent, you might be isolating this intermediate.
Controlling the Reaction:
-
Subsequent Reaction with an Amine: The benzoxazinone is typically not a side product but an intermediate. To form the desired quinazolinone, this intermediate needs to react with an amine.[4][5] In your case, this would be methylhydrazine. Ensure that the methylhydrazine is added after the formation of the benzoxazinone and that the reaction conditions are suitable for the subsequent ring-opening and re-cyclization.
Q5: How does solvent polarity affect my reaction and what are the potential side products related to it?
Answer:
Solvent polarity can significantly influence the reaction pathway and the formation of side products.
Impact of Solvent Choice:
-
Polar Solvents: Polar aprotic solvents like DMF or DMSO can favor the desired C(sp²)-N bond formation, leading to higher yields of the quinazolinone.[6]
-
Non-Polar Solvents: In contrast, non-polar solvents such as toluene or THF may promote the formation of benzimidazole byproducts through an alternative cyclization pathway.[6]
Troubleshooting Solvent-Related Issues:
If you are observing low yields or the formation of unexpected byproducts, consider changing your solvent. A switch from a non-polar to a polar aprotic solvent is often a good starting point for optimization.[6]
Summary of Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Troubleshooting & Mitigation Strategies |
| Dimeric Quinazolinone | Excess acid, high temperature, incorrect stoichiometry | Control pH, lower reaction temperature, ensure accurate stoichiometry |
| 3,4-dihydroquinazolin-4-one | Reductive cleavage, harsh hydrolytic conditions | Use pure reagents, avoid strong reducing agents, gentle work-up |
| Unreacted Intermediate | Incomplete cyclization | Optimize cyclizing agent, catalyst, temperature, and reaction time; remove water |
| Benzoxazinone Derivative | Isolation of an intermediate | Ensure subsequent reaction with the appropriate amine under suitable conditions |
| Benzimidazole Byproducts | Use of non-polar solvents | Switch to a polar aprotic solvent (e.g., DMF, DMSO)[6] |
III. Analytical and Purification Protocols
Protocol 1: Analytical Identification of Side Products
Objective: To identify and quantify the main product and common side products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range that includes the expected masses of the product and potential side products.
-
-
Data Analysis: Correlate the retention times of the peaks in the UV chromatogram with the mass-to-charge ratios observed in the mass spectrum to identify the components of the mixture.
Protocol 2: Purification by Column Chromatography
Objective: To separate the desired this compound from side products.
Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
IV. Visualizing Reaction Pathways
Generalized Synthetic Pathway and Side Product Formation
Sources
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Quinazolinone Synthesis
Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of quinazolinone derivatives, a critical scaffold in medicinal chemistry. As a "privileged structure," quinazolinones are central to numerous therapeutic agents, particularly in oncology.[1] However, achieving high yields can be a significant hurdle.
This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the causality behind experimental choices. Our aim is to equip you with the knowledge to diagnose issues, optimize your reactions, and achieve reliable, high-yield syntheses.
Frequently Asked Questions (FAQs)
Q1: My quinazolinone synthesis is resulting in a very low yield. What are the most common initial factors I should investigate?
A1: Low yields in quinazolinone synthesis can often be traced back to a few fundamental factors. Before delving into complex optimization, start by assessing the following:
-
Purity of Starting Materials: This is the most common culprit. Impurities in your reactants, such as the anthranilic acid derivative or the amide source, can introduce side reactions that consume starting materials and complicate purification.[2]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.[3] Many traditional methods, like the Niementowski synthesis, require high temperatures (130-150°C) to proceed.[1][4] Insufficient heat can lead to an incomplete reaction, while excessive temperatures may cause degradation of your starting materials or product.[5]
-
Moisture and Atmosphere: Certain reagents and intermediates in quinazolinone synthesis are sensitive to moisture and air.[3][5] Unwanted hydrolysis or oxidation can significantly reduce your yield.[2][5]
Q2: I'm performing a classic Niementowski synthesis by heating an anthranilic acid and an amide, but my yields are poor. Are there common modifications or alternatives to this method?
A2: The Niementowski synthesis is a foundational method but is often plagued by harsh conditions and low yields.[5][6] Fortunately, several effective alternatives and modifications exist:
-
Microwave-Assisted Synthesis: This is a widely adopted alternative to conventional heating. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to a significant improvement in yield.[1][5][7][8][9]
-
Use of a Benzoxazinone Intermediate: A common and effective two-step approach involves first acylating the anthranilic acid and cyclizing it to a 1,3-benzoxazin-4-one intermediate. This stable intermediate can then be reacted with an amine or ammonia source to form the desired quinazolinone, often under milder conditions and with better yields.[10][11]
-
Catalysis: A vast array of catalytic systems, including those based on palladium, copper, and iron, have been developed to facilitate quinazolinone synthesis under milder conditions.[12][13][14] Organocatalytic methods are also gaining prominence as a greener alternative.[15]
Q3: How critical is the choice of solvent in quinazolinone synthesis?
A3: The solvent plays a pivotal role and can be the deciding factor between a low and high-yielding reaction. Its function extends beyond simply dissolving the reactants. The solvent's polarity and boiling point can influence reaction rates and the stability of intermediates.[2][3] For example, in certain syntheses of quinazoline-2,4(1H,3H)-diones, polar solvents like DMF and water give excellent yields, whereas non-polar solvents like toluene are ineffective.[2][3] A solvent screen using small-scale parallel reactions is a highly recommended optimization step.[2]
Q4: I see a complex mixture of byproducts in my crude reaction. What are the likely side reactions?
A4: Side product formation is a frequent issue, especially in high-temperature condensations.[5] Common side reactions can include:
-
Dimerization or polymerization of starting materials.
-
Incomplete cyclization , leaving N-acylanthranilic acid intermediates in the mixture.
-
Decarboxylation of the anthranilic acid starting material at high temperatures.
-
Side reactions involving functional groups on the starting materials.
Minimizing these can often be achieved by adjusting the reaction temperature and the stoichiometry of the reactants.[3]
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Formation
Your TLC or LC-MS analysis shows mostly unreacted starting materials or a complete absence of the desired product. This section provides a logical workflow to diagnose and resolve the issue.
Troubleshooting Workflow: Low Product Conversion
Caption: A systematic workflow for troubleshooting low product conversion.
Causality and Detailed Protocols
1. Poor Quality of Starting Materials
-
Why it Matters: Impurities can act as catalysts for side reactions or inhibit the desired reaction pathway. For instance, residual water can hydrolyze sensitive intermediates.[2][5]
-
Verification: Always verify the purity of your starting materials (e.g., anthranilic acid, amides, aldehydes) via NMR, GC-MS, or by confirming the melting point.[2]
-
Protocol: Purification of Solid Starting Materials (Recrystallization)
-
Solvent Selection: In a test tube, find a solvent that dissolves your compound when hot but in which it is poorly soluble when cold.[16]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent.[16]
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[16]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[16]
-
2. Suboptimal Reaction Conditions
-
Why it Matters: Chemical reactions have an activation energy barrier that must be overcome. For many quinazolinone syntheses, this requires thermal energy.[3] The reaction time must be sufficient for completion, but not so long that product degradation occurs.[5]
-
Protocol: Temperature and Solvent Screening
-
Set up several small-scale reactions in parallel (e.g., in a multi-well reaction block).
-
For temperature screening, keep the solvent and concentrations constant while running the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C).[2]
-
For solvent screening, keep the temperature and concentrations constant while using a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water).[2][3]
-
Monitor the progress of each reaction by TLC or LC-MS at set time points to identify the optimal conditions.[3]
-
3. Inactive or Poisoned Catalyst
-
Why it Matters: In catalyzed reactions, the catalyst's activity is paramount. Catalysts can degrade over time or be "poisoned" by impurities (e.g., sulfur compounds for palladium catalysts), rendering them inactive.[2][3]
-
Troubleshooting: Always use a fresh batch of catalyst when troubleshooting. Ensure solvents are of high purity (e.g., anhydrous grade). Consider optimizing the catalyst loading; sometimes, more is not better and can lead to side reactions.[2]
Issue 2: Product Loss During Workup and Purification
You've confirmed product formation by in-process monitoring (TLC/LC-MS), but the final isolated yield is disappointingly low. The problem likely lies in your workup or purification procedure.
Troubleshooting Purification Issues
| Problem | Possible Cause | Recommended Solution |
| Product precipitates out during extraction | The product has low solubility in the extraction solvent. | Use a larger volume of solvent or switch to a solvent in which the product is more soluble. |
| Formation of an emulsion during extraction | Soaps or other amphiphilic impurities are present. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
| Product streaks on TLC plate | The compound is highly polar or acidic/basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC mobile phase to improve the spot shape. |
| Poor separation on silica gel column | The chosen eluent system has incorrect polarity. The product is irreversibly adsorbing to the silica. | Optimize the eluent system using TLC. If streaking persists, consider switching to a different stationary phase (e.g., alumina) or using reverse-phase chromatography.[2][16] |
| Low recovery after recrystallization | The product has significant solubility in the cold solvent. Too much solvent was used for dissolution. | Re-cool the filtrate to try and recover more product. If unsuccessful, evaporate the solvent and attempt recrystallization with a different solvent system.[16] |
Protocol: Column Chromatography for Quinazolinone Purification
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Comparative Data and Protocols
Yield Comparison: Conventional vs. Microwave Synthesis
The Niementowski reaction provides a clear example of how modern techniques can dramatically improve outcomes over classical methods.[1]
| Method | Starting Materials | Conditions | Reported Yield | Reference |
| Conventional Heating | Anthranilic acid, Formamide | Neat, 130-135°C, 2 hours | 65-75% | [5] |
| Microwave-Assisted | Anthranilic acid, Formamide | Neat, Microwave (270W), 2 x 5 min | 85-95% | [5] |
| Conventional Heating | Anthranilic acid, Acetic Anhydride, then Ammonia | Two steps, conventional heating | Variable, often <60% | [3] |
| Microwave-Assisted | Anthranilic acid, Acetic Anhydride | Microwave irradiation | >90% (for benzoxazinone intermediate) | [3] |
Protocol 1: Conventional Niementowski Synthesis of Quinazolin-4(3H)-one[5]
-
Reaction Setup: In a round-bottom flask, add anthranilic acid (1.0 eq) and a significant excess of formamide (5-10 eq).
-
Heating: Heat the reaction mixture in a pre-heated oil or glycerin bath at 130-135°C for 2 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into crushed ice with stirring.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the solid with cold water and dry. Further purification can be achieved by recrystallization from methanol or ethanol.[5]
Protocol 2: Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-one[5]
-
Reaction Setup: In a microwave-safe vessel, thoroughly mix anthranilic acid (1.0 eq) and formamide (5.0 eq).
-
Irradiation: Place the open vessel in a domestic or laboratory microwave oven and irradiate at low power (e.g., 30% power, ~270W) for 5 minutes.
-
Standing Time: Allow the mixture to stand for 15 minutes.
-
Second Irradiation: Irradiate again at 30% power for an additional 5 minutes.
-
Workup & Isolation: After cooling, add crushed ice to the vessel and stir. Collect the precipitate by filtration, wash with cold water, and dry.
Visualizing the Core Reaction
A fundamental understanding of the reaction pathway can aid in troubleshooting. The Niementowski synthesis proceeds via an initial acylation followed by cyclization.
Caption: Simplified mechanism of the Niementowski quinazolinone synthesis.
By systematically addressing these common issues, from the purity of your starting materials to the optimization of your reaction and purification protocols, you can significantly improve the yield and reliability of your quinazolinone syntheses.
References
- Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
- (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW.
-
Darwish, K. M., & Dakhil, O. O. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi. Available from: [Link]
-
(2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Available from: [Link]
- Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Science & its applications.
-
(2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available from: [Link]
-
(n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available from: [Link]
-
(2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available from: [Link]
-
(2015). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. RSC Publishing. Available from: [Link]
-
(2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers. Available from: [Link]
-
(2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific. Available from: [Link]
-
(2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. Available from: [Link]
-
(n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]
-
(2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. PMC. Available from: [Link]
-
Al-Ostath, A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available from: [Link]
-
(2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]
-
(2025). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Available from: [Link]
-
Orfi, L., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. PubMed. Available from: [Link]
-
(n.d.). Niementowski quinoline synthesis. Wikipedia. Available from: [Link]
-
Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Available from: [Link]
-
(n.d.). Niementowski quinazoline synthesis. Wikipedia. Available from: [Link]
-
(2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available from: [Link]
-
(2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available from: [Link]
-
(2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available from: [Link]
-
(2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available from: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. actascientific.com [actascientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 14. Quinazolinone synthesis [organic-chemistry.org]
- 15. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Welcome to the technical support center for the synthesis and purification of 3-(Methylamino)-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this quinazolinone derivative, providing practical, field-tested solutions and the scientific rationale behind them. Our goal is to empower you to overcome experimental hurdles and achieve high purity for your target compound.
Troubleshooting Guide: Addressing Specific Purification Issues
This section is formatted in a question-and-answer style to directly tackle common problems you may face in the lab.
Issue 1: My crude product is a persistent oil and fails to crystallize.
Question: I've completed the synthesis of this compound, and after work-up and solvent removal, I'm left with a thick oil that won't solidify, even at low temperatures. How can I induce crystallization?
Answer: The oily nature of your crude product could be due to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice. Here is a systematic approach to induce crystallization:
Step-by-Step Protocol for Inducing Crystallization:
-
Ensure Complete Removal of Volatile Solvents: Initially, ensure all reaction and extraction solvents (like THF, DMF, or dichloromethane) are thoroughly removed under high vacuum. Even trace amounts can prevent solidification.
-
Solvent Titration (Antisolvent Crystallization):
-
Dissolve the oil in a minimum amount of a good solvent in which it is highly soluble (e.g., methanol or ethanol).
-
Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., cold water, hexane, or diethyl ether) dropwise with vigorous stirring.
-
Continue adding the anti-solvent until you observe persistent turbidity.
-
If no crystals form, try gently scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites.
-
Allow the mixture to stand, preferably at a reduced temperature (4 °C or -18 °C), overnight.[1]
-
-
Seed Crystal Introduction: If you have a small amount of pure, solid material from a previous successful batch, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Column Chromatography for Purification: If crystallization fails, it's likely due to significant impurities. Purifying the oil via column chromatography to remove these contaminants should yield a product that is more amenable to crystallization.
Issue 2: I'm observing significant tailing of my compound during silica gel column chromatography.
Question: I am attempting to purify this compound using silica gel chromatography, but the compound is streaking badly down the column, leading to poor separation and broad fractions. What is causing this and how can I fix it?
Answer: The tailing you are observing is a classic issue when purifying basic compounds on acidic silica gel. The free amine in your molecule interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the streaking. To mitigate this, you need to neutralize these interactions.
Strategies to Prevent Tailing on Silica Gel:
| Method | Description | Implementation |
| Amine Additive | Add a small amount of a volatile tertiary amine to the eluent. | Add 0.5-1% triethylamine (NEt₃) or pyridine to your mobile phase (e.g., hexane/ethyl acetate). The amine will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.[2] |
| Ammonia Treatment | Use a mobile phase saturated with ammonia. | Prepare the eluent by bubbling ammonia gas through it or by adding a small amount of concentrated ammonium hydroxide and then drying the solvent over a drying agent. This is particularly effective for highly basic compounds. |
| Alternative Stationary Phase | Use a different type of stationary phase. | Consider using neutral or basic alumina, or a C18-functionalized silica gel for reverse-phase chromatography. |
Experimental Workflow for Improved Chromatography:
Caption: Workflow for improved column chromatography of basic compounds.
Issue 3: My final product shows an extra peak in the NMR that I can't identify, and the yield is low.
Question: After purification, my ¹H NMR spectrum of this compound shows all the expected peaks, but also a significant singlet around 8.5 ppm. My overall yield is also lower than expected. What could this impurity be?
Answer: A common side reaction in the synthesis of N-substituted quinazolinones is the formation of the corresponding quinazolin-4(3H)-one, which lacks the N-substituent. In your case, this would be 3-amino-3,4-dihydroquinazolin-4-one, or potentially an oxidized quinazolinone species. The singlet around 8.5 ppm is characteristic of the H2 proton in the quinazolinone ring system.[3]
Potential Impurity Formation Pathway:
Caption: Potential pathway for impurity formation.
Troubleshooting and Resolution:
-
Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can lead to the formation of aromatic quinazolinone byproducts.[4]
-
Purification Strategy: The polarity of this side product is likely different from your target compound. Careful optimization of your column chromatography solvent system should allow for its separation. Try a shallower gradient if using automated chromatography, or test a range of solvent systems via TLC. For instance, systems like chloroform/methanol or hexane/diethyl ether have been reported for similar separations.[5][6]
-
Recrystallization: If the impurity is present in a small amount, a carefully chosen recrystallization solvent system may selectively precipitate your desired product, leaving the impurity in the mother liquor. Ethanol or a mixture of ethyl acetate and diethyl ether are good starting points.[5]
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral characteristics of pure this compound?
While specific shifts can vary with the solvent, you should generally expect:
-
¹H NMR: A singlet or doublet for the methyl group protons, signals for the aromatic protons of the quinazolinone core, and a broad signal for the NH proton. The proton at position 2 of the dihydroquinazolinone ring will also be present.
-
¹³C NMR: Resonances for the methyl carbon, aromatic carbons, and the carbonyl carbon (C4) typically above 160 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch around 1670-1690 cm⁻¹, and an N-H stretch around 3300-3400 cm⁻¹.[7]
-
Mass Spectrometry: The calculated molecular weight is 175.19 g/mol . Look for the [M+H]⁺ ion at m/z 176.2 in ESI-MS.[8]
Q2: Is this compound stable in solution?
Quinazolinone derivatives are generally stable under neutral conditions. However, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the amide bond in the heterocyclic ring. For long-term storage of solutions, it is advisable to use a non-protic solvent like DMSO and store at low temperatures (-20 °C) in the dark.[9]
Q3: What is the best general approach for purifying quinazolinone derivatives?
A combination of techniques is often most effective:
-
Initial Work-up: An aqueous work-up to remove water-soluble starting materials and reagents.
-
Crystallization/Precipitation: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is an excellent first step.[3] If it's an oil, precipitation by adding an anti-solvent can be effective.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel chromatography is the standard method. Remember to use an amine-modified eluent for basic compounds.[2][5]
By understanding the chemical properties of this compound and anticipating potential side products and purification challenges, you can develop a robust and efficient purification strategy.
References
-
Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available from: [Link]
-
El-Hiti, G. A., et al. (2015). Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. PMC - NIH. Available from: [Link]
-
Patel, B. A., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. Available from: [Link]
-
Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS One. Available from: [Link]
-
Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central. Available from: [Link]
-
Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed. Available from: [Link]
- Google Patents. CN102344438B - Crystallization of quinoline derivatives and its preparation method.
-
Sridevi, C., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available from: [Link]
-
Jorda, R., et al. (2016). Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. PMC. Available from: [Link]
-
Fathalla, O. A., et al. (2004). SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. Available from: [Link]
-
Kamal, A., et al. (2017). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Available from: [Link]
-
Kumar, A., et al. (2013). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. NIH. Available from: [Link]
-
El-Hashash, M. A., et al. (2007). Synthesis and Antimicrobial Activities of Some 3,4-Dihydroquinazolinone-4-One, Quinoxaline, Benzoxazine, Benzothiazine, Pyran and Pyrrolidinedione Derivatives. Science Alert. Available from: [Link]
-
Rizk, S. A. (2011). Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of NovelQuinazolinone Derivatives. ResearchGate. Available from: [Link]
-
Rizk, S. A. (2011). (PDF) Sythesis of some new quinazolin-4-one derivatives. ResearchGate. Available from: [Link]
-
Al-Obaid, A. M., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Available from: [Link]
-
Al-Obaid, A. M., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. Available from: [Link]
Sources
- 1. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors | PLOS One [journals.plos.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Dihydroquinazolinone Synthesis
Welcome to the technical support center for dihydroquinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in purifying these valuable heterocyclic scaffolds. Achieving high purity is paramount, as residual impurities can confound biological assays and impede drug development. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification hurdles.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific problems you may encounter during the workup and purification of your dihydroquinazolinone reaction. The advice is presented in a question-and-answer format to directly tackle common challenges.
Q1: My initial analysis (TLC/LC-MS) of the crude reaction mixture shows multiple components, including starting materials and unknown byproducts. What should be my primary purification strategy?
A1: A complex crude mixture is a common outcome, especially during reaction optimization. The presence of multiple spots on a Thin Layer Chromatography (TLC) plate with varied polarities indicates that a multi-step or a robust single-step purification method is required.
Causality: Dihydroquinazolinone syntheses, often multi-component reactions, can lead to various outcomes.[1][2] Common impurities include unreacted 2-aminobenzamide (or related aniline derivative), unreacted aldehyde/ketone, the over-oxidized quinazolinone product, and imine intermediates.[3][4]
Recommended Strategy: Flash Column Chromatography
Flash column chromatography is the most versatile and effective technique for separating compounds with different polarities.[5] It allows for the isolation of the desired product from both more polar and less polar impurities in a single run.
-
Expertise in Action: Before committing to a large-scale column, first develop a suitable solvent system using TLC. The ideal system will show good separation between your product spot and all impurity spots, with a target Rf (retention factor) for your product between 0.25 and 0.35. A common starting eluent system for dihydroquinazolinones is a mixture of hexane and ethyl acetate.[6][7]
Q2: I have a significant amount of unreacted 2-aminobenzamide, which is polar and streaks on my TLC plates. How can I remove it efficiently before chromatography?
A2: Unreacted 2-aminobenzamide or other basic starting amines are common impurities. Due to their basicity and high polarity, they can be selectively removed using an acid-base extraction. This liquid-liquid extraction technique simplifies the subsequent chromatographic purification by removing a major, often problematic, impurity.[8][9]
Causality: The separation relies on the differential solubility of the neutral compound versus its protonated salt form.[9] The basic nitrogen atoms in the starting amine can be protonated by an aqueous acid, forming a water-soluble salt. Your desired dihydroquinazolinone, being a weaker base, will remain in the organic layer under weakly acidic conditions.
Recommended Strategy: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic starting material will be protonated and move into the aqueous layer.
-
Separate the aqueous layer. Repeat the wash if necessary (monitor by TLC).
-
Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Evaporate the solvent to yield a cleaner crude product, now ready for chromatography or recrystallization.
Q3: My main byproduct is the corresponding quinazolinone, the over-oxidized version of my target compound. How can I separate these two?
A3: The oxidation of the dihydroquinazolinone to the more stable aromatic quinazolinone is a frequent side reaction, especially if the reaction is run in the presence of air at elevated temperatures.[10] These two compounds often have very similar polarities, making separation challenging.
Causality: The dihydroquinazolinone and the quinazolinone have similar core structures, but the fully aromatic quinazolinone is typically slightly more polar. This small difference in polarity can be exploited.
Recommended Strategy: Optimized Flash Column Chromatography
-
Shallow Gradient: A standard hexane/ethyl acetate gradient may not be sufficient. You will need to employ a very shallow gradient, increasing the polarity of the mobile phase very slowly. For example, you might run the column starting with 90:10 Hexane:EtOAc and increase the EtOAc percentage by only 1-2% per column volume.[11]
-
Alternative Solvent Systems: Sometimes, adding a different solvent can improve separation. Consider using a dichloromethane/methanol system or adding a small percentage of acetone to your hexane/ethyl acetate mixture. Always develop the method on a TLC plate first.
-
Recrystallization: If the product is solid and chromatography fails to give complete separation, recrystallization can be highly effective. The two compounds may have different solubilities in a specific solvent system, allowing the desired product to crystallize out while the oxidized impurity remains in the mother liquor.
Q4: My product has isolated as a thick oil that refuses to crystallize, making handling and further purification difficult. What steps can I take?
A4: Obtaining an oil instead of a solid is a common problem that can be caused by residual solvent or persistent impurities that inhibit crystal lattice formation.
Causality: Impurities can disrupt the ordered arrangement of molecules required for crystallization. Residual solvents can also plasticize the solid.
Recommended Strategies:
-
High Vacuum Drying: First, ensure all volatile solvents are removed by drying the oil under a high vacuum for several hours, possibly with gentle heating.
-
Trituration: Add a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes, diethyl ether, or pentane). Stir or sonicate the mixture. The product may solidify or precipitate, allowing you to collect it by filtration.
-
"Seeding": If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal (a "seed crystal") to the oil. This can initiate crystallization.
-
Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "antisolvent," in which it is insoluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[12]
Workflow for Purification Strategy Selection
The following diagram provides a logical workflow to help you decide on the most appropriate purification strategy based on your initial analysis of the crude reaction mixture.
Caption: Decision tree for selecting a purification method.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guide for purifying dihydroquinazolinones on silica gel.[5][6]
-
Solvent System Selection: On a TLC plate, test various ratios of hexane and ethyl acetate to find a system where your product has an Rf of ~0.3.
-
Column Packing:
-
Securely clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Allow the silica to settle.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Carefully remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your eluent to the column. Use air pressure to gently push the solvent through the column.
-
Begin with a non-polar mobile phase (e.g., 95:5 Hexane:EtOAc) and collect fractions.
-
Gradually increase the polarity by increasing the proportion of ethyl acetate. A shallow gradient is often best for separating closely related compounds.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and suitable for the moderate polarity of dihydroquinazolinones. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers a wide polarity range and good separation for many heterocyclic systems.[7] |
| Loading Method | Dry Loading | Provides sharper bands and better separation compared to wet loading, especially for less soluble compounds.[6][13] |
Protocol 2: Recrystallization
Recrystallization purifies solid compounds based on differences in solubility at varying temperatures.[14][15]
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.
-
Cooling:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight. Confirm purity by taking a melting point and comparing it to the literature value.
Protocol 3: Acid-Base Extraction Workflow
This diagram illustrates the separation of a weakly basic dihydroquinazolinone (DHQ) product from a neutral byproduct and an acidic starting material (e.g., 2-aminobenzoic acid derivative).
Caption: Workflow for purification via acid-base extraction.
Frequently Asked Questions (FAQs)
Q: What are the most common sources of impurities in dihydroquinazolinone reactions? A: Impurities typically arise from several sources:
-
Incomplete Reaction: Unreacted starting materials like 2-aminobenzamides and aldehydes are common.[1][2]
-
Side Reactions: Formation of imine intermediates or self-condensation of the aldehyde.
-
Over-oxidation: The dihydroquinazolinone product can oxidize to the corresponding quinazolinone, especially under heat and in the presence of air.[4]
-
Catalyst Residue: Incomplete removal of metal or solid-supported catalysts.
Q: How does the reaction scale influence my choice of purification method? A:
-
Small Scale (<1 g): Flash column chromatography is ideal for achieving high purity, even with difficult separations.
-
Medium Scale (1-20 g): Chromatography becomes more resource-intensive (solvent and silica). A combination of acid-base extraction or trituration to remove major impurities, followed by recrystallization, is often more practical and economical.
-
Large Scale (>20 g): Recrystallization is the preferred method for large-scale purification due to its efficiency, scalability, and lower cost. Column chromatography is generally avoided at this scale unless absolutely necessary.
Q: What analytical techniques are essential for confirming the purity of my final product? A: A combination of techniques should be used:
-
TLC: To show a single spot in multiple solvent systems.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.
-
LC-MS: To confirm the mass of the compound and assess purity (typically >95% by peak area is desired for biological screening).
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity for a solid compound.[15]
References
-
Cabrera-García, L., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Vallejos, G., et al. (2024). Synthesis of 2,3-Dihydroquinazolinones via Condensation of 2-Aminobenzamides with Aldehydes under Ball Milling Conditions. Polycyclic Aromatic Compounds. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-dihydroquinazolinones. Available at: [Link]
-
Bokale-Shivalea, S., et al. (2020). Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. RSC Advances. Available at: [Link]
-
Vallejos, G., et al. (2023). Synthesis of 2,3-Dihydroquinazolinones via Condensation of 2-Aminobenzamides with Aldehydes under Ball Milling Conditions. Polycyclic Aromatic Compounds. Available at: [Link]
-
Bokale-Shivalea, S., et al. (2020). Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. RSC Publishing. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. Available at: [Link]
-
Pu, X., et al. (2022). Dihydroquinazolinones as adaptative C(sp3) handles in arylations and alkylations via dual catalytic C–C bond-functionalization. Nature Communications. Available at: [Link]
-
Cabrera-García, L., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3-aryl derivatives with electron-withdrawing groups. ResearchGate. Available at: [Link]
-
Reddy, P. V. G., et al. (2013). Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, J., et al. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules. Available at: [Link]
-
Chen, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Wikipedia. Acid–base extraction. Available at: [Link]
-
Chen, J-R., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2022). Dihydroquinazolinones as sp³ handles via a C–C cleavage. Available at: [Link]
-
Supporting Information. The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4. Available at: [Link]
-
ChemTalk. Lab Procedure: Recrystallization. Available at: [Link]
-
University of California, Los Angeles. Recrystallization. Available at: [Link]
-
Chemistry Steps. Organic Acid-Base Extractions. Available at: [Link]
-
Chemistry LibreTexts. Acid-Base Extraction. (2022). Available at: [Link]
-
ResearchGate. Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]
-
Royal Society of Chemistry. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Available at: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). Available at: [Link]
-
Chem Help ASAP. column chromatography & purification of organic compounds. (2021). YouTube. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of Toronto. Recrystallization and Crystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
Chemistry LibreTexts. Recrystallization. (2023). Available at: [Link]
-
ResearchGate. Some marketed drugs and natural products with dihydroquinazolinone and quinazolinone core skeleton. Available at: [Link]
-
Frontiers in Chemistry. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Available at: [Link]
Sources
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- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 15. web.mnstate.edu [web.mnstate.edu]
Quinazolinone Synthesis: A Technical Support Center for Researchers
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Quinazolinones are prevalent in numerous biologically active compounds, making their efficient synthesis a critical aspect of medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in your experiments.
I. Understanding the Fundamentals: Common Synthetic Routes
A solid understanding of the reaction you are performing is the first step to effective troubleshooting. The majority of quinazolinone syntheses begin with anthranilic acid or its derivatives. Below are two of the most common pathways.
A. Two-Step Synthesis via Benzoxazinone Intermediate
This classic and reliable method involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one from anthranilic acid and an acid anhydride (e.g., acetic anhydride). This intermediate is then reacted with a primary amine to yield the desired 3-substituted-2-methyl-quinazolin-4(3H)-one.[1]
Experimental Protocol: Synthesis of 2-Methyl-3-aryl-quinazolin-4(3H)-one
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
In a round-bottom flask, suspend anthranilic acid (1 equivalent) in acetic anhydride (2 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid formed under reduced pressure to obtain the crude benzoxazinone intermediate. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 2-Methyl-3-aryl-quinazolin-4(3H)-one
-
To the crude benzoxazinone, add the desired primary amine (1-1.2 equivalents) and a suitable solvent such as ethanol or acetic acid.
-
Reflux the mixture for 4-8 hours, again monitoring by TLC.
-
After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone.
B. One-Pot Synthesis from Anthranilic Acid
One-pot syntheses are often favored for their efficiency and reduced waste. A common approach involves the condensation of anthranilic acid, an orthoester (such as trimethyl orthoformate), and a primary amine.[1][4] Microwave-assisted versions of this reaction can significantly reduce reaction times.[1][5]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
-
In a microwave-safe reaction vessel, combine anthranilic acid (1 equivalent), trimethyl orthoformate (1.2 equivalents), and the desired primary amine (1.2 equivalents) in ethanol (5-10 mL).
-
Seal the vessel and subject it to microwave irradiation at 120°C for 30 minutes.[1]
-
After cooling, pour the reaction mixture over crushed ice.
-
Collect the precipitated crude product by filtration.
-
Recrystallize from ethanol to yield the pure 3-substituted-quinazolin-4(3H)-one.
II. Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your quinazolinone synthesis experiments.
Low or No Yield
Q1: I'm getting a very low yield, or the reaction isn't proceeding at all. What are the likely causes?
A1: Low yields can stem from several factors, often related to reagent quality, reaction conditions, or the nature of your substrates.
-
Reagent Quality:
-
Anthranilic Acid/Derivatives: Ensure your starting material is pure and dry. The presence of impurities can inhibit the reaction.
-
Amines: Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines. Electron-withdrawing groups on aromatic amines can significantly decrease their nucleophilicity, requiring harsher reaction conditions (higher temperatures, longer reaction times, or the use of a catalyst).
-
Solvents: Ensure your solvents are anhydrous, especially for reactions involving water-sensitive intermediates like benzoxazinones.
-
-
Reaction Conditions:
-
Temperature: Many quinazolinone syntheses require elevated temperatures to overcome the activation energy of the cyclization step. If you are using conventional heating, ensure your reaction is reaching the target temperature. For microwave-assisted synthesis, be aware that the reported temperature is that of the bulk solution and localized heating can be more intense.[5]
-
Reaction Time: Monitor your reaction by TLC. Some substrate combinations, particularly with sterically hindered or electronically deactivated amines, may require significantly longer reaction times.
-
-
Catalysis:
-
For less reactive substrates, the addition of a catalyst may be necessary. A variety of catalysts have been employed, including Lewis acids (e.g., ZnCl₂, FeCl₃), Brønsted acids (e.g., p-toluenesulfonic acid), and metal catalysts (e.g., copper or palladium-based systems for more complex couplings).[6][7][8] For instance, phosphorous acid has been shown to be an effective catalyst for the cyclocondensation of β-ketoesters with o-aminobenzamides.[6]
-
Q2: My reaction to form the benzoxazinone intermediate is not working. What should I check?
A2: The formation of the benzoxazinone is a critical step in the two-step synthesis.
-
Decomposition of Benzoxazinone: The benzoxazinone intermediate can be susceptible to hydrolysis, especially if exposed to atmospheric moisture. This will revert it back to N-acetylanthranilic acid.[1] It is best to use the crude benzoxazinone immediately in the next step. If storage is necessary, ensure it is under an inert atmosphere.
-
Insufficient Dehydration: The cyclization of N-acetylanthranilic acid to the benzoxazinone involves the elimination of a water molecule.[1] Acetic anhydride serves as both the acetylating agent and a dehydrating agent. Ensure you are using a sufficient excess.
Side Product Formation
Q3: I'm seeing multiple spots on my TLC plate. What are the common side products?
A3: The formation of side products is a common issue. Identifying them is key to optimizing your reaction conditions.
-
N-acetylanthranilic acid: As mentioned, this is a common side product if the benzoxazinone intermediate hydrolyzes.[1] It can be minimized by ensuring anhydrous conditions.
-
Unreacted Starting Materials: This indicates an incomplete reaction. Consider increasing the temperature, extending the reaction time, or adding a catalyst.
-
Self-condensation of Anthranilic Acid: In some cases, particularly at high temperatures and in the presence of certain reagents like triethyl orthoformate, anthranilic acid can undergo self-cyclization to form 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid.[1]
-
Formation of Amides: In one-pot syntheses, the amine can react with the orthoester or other acylating agents present before cyclization, leading to the formation of formamides or other amides.
Q4: How can I minimize the formation of these side products?
A4:
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the amine and orthoester (e.g., 1.2 equivalents) is often used in one-pot syntheses to drive the reaction to completion.[1]
-
Order of Addition: In some cases, the order of addition of reagents can be critical. For example, pre-forming the intermediate from anthranilic acid and the orthoester before adding the amine can sometimes prevent the formation of unwanted amides.
-
Choice of Solvent: The solvent can influence the reaction pathway. For instance, using deep eutectic solvents (DES), a type of green solvent, has been shown to act as both the solvent and a catalyst, potentially leading to cleaner reactions.[1]
Purification Challenges
Q5: I'm having trouble purifying my quinazolinone product. What are some effective methods?
A5:
-
Recrystallization: This is the most common and often most effective method for purifying solid quinazolinone products. Ethanol is a frequently used solvent.[1] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for your specific compound.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. A common eluent system is a mixture of hexane and ethyl acetate.[9] The polarity of the eluent can be adjusted based on the polarity of your compound and the impurities present.
-
Washing: Sometimes, a simple wash with a suitable solvent can remove minor impurities. For example, washing the crude product with water can remove water-soluble starting materials or byproducts. Washing with a non-polar solvent like hexane can remove non-polar impurities.
III. Optimizing Reaction Conditions: A Tabulated Guide
The choice of reaction parameters can have a significant impact on the outcome of your synthesis. The following table summarizes key parameters for different synthetic approaches.
| Parameter | Conventional Heating | Microwave-Assisted | Catalytic Methods | Key Considerations |
| Temperature | 80-150°C | 120-170°C[1][10] | Varies widely depending on the catalyst | Higher temperatures can increase reaction rates but may also lead to side product formation. |
| Solvent | Ethanol, Acetic Acid, DMF, Toluene | Ethanol, Acetonitrile, Solvent-free[1][5] | Varies (e.g., Water, Anisole)[6] | The solvent can affect solubility, reaction rate, and even the reaction mechanism. Green solvents like deep eutectic solvents are gaining traction.[1] |
| Catalyst | Often not required for reactive substrates | Often not required | Lewis acids (FeCl₃, ZnCl₂), Brønsted acids (p-TSA), Metal catalysts (Cu, Pd)[6][7][8] | Catalysts can enable reactions with less reactive substrates and often allow for milder reaction conditions. |
| Reaction Time | 2-24 hours | 5-30 minutes[5] | Varies (can be significantly shorter than non-catalytic methods) | Monitor by TLC to determine the optimal reaction time. |
IV. Visualizing the Process
Diagrams can help clarify complex processes. Below are visualizations of a common synthetic pathway and a troubleshooting workflow.
Reaction Mechanism: One-Pot Synthesis
Caption: Proposed mechanism for one-pot quinazolinone synthesis.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Molnar, M., Jukić, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Khan, I., Ibrar, A., et al. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
Ghosh, C., et al. (2021). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]
-
Arote, R. B., et al. (2021). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]
-
Yar, M. S., et al. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. [Link]
-
Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
Asadi, A., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]
-
Kumar, A., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 3-Amino-Dihydroquinazolinone Synthesis
Welcome to the technical support center for the synthesis of 3-amino-dihydroquinazolinones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and frequently asked questions regarding catalyst selection and reaction optimization for this important class of heterocyclic compounds. Our goal is to provide you with the expertise and practical insights needed to navigate your synthetic challenges successfully.
I. Troubleshooting Guide: Overcoming Common Synthetic Hurdles
This section addresses specific issues you might encounter during the synthesis of 3-amino-dihydroquinazolinones, providing in-depth explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in 3-amino-dihydroquinazolinone synthesis can stem from several factors, ranging from suboptimal catalyst choice to inefficient reaction conditions. Let's break down the potential culprits and how to address them.
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: The chosen catalyst may not be sufficiently active to promote the desired transformation efficiently.
-
Solution: Consider screening a panel of catalysts known for their effectiveness in similar reactions. For the cyclocondensation of an anthranilamide with an aldehyde, a common route to dihydroquinazolinones, both Brønsted and Lewis acids are frequently employed.[1] Organocatalysts like p-toluenesulfonic acid (p-TSA), camphorsulfonic acid (CSA), and even simple acids like acetic acid have proven effective.[2] For instance, Jia et al. demonstrated the use of trifluoroacetic acid (TFA) as a catalyst for the synthesis of quinazolinone derivatives.[2] In some cases, metal catalysts such as copper or gold complexes can offer unique reactivity and higher yields.[3][4]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role in reaction outcomes.
-
Solution: A systematic optimization of reaction parameters is crucial. Start by evaluating the effect of temperature. While some reactions proceed well at room temperature, others may require heating to overcome activation barriers.[5] Solvent choice is also critical; polar aprotic solvents like DMF or DMSO can be effective, while greener options like ethanol or even water are increasingly being explored.[2][6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time and prevent product degradation from prolonged heating.[7]
-
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials (e.g., substituted anthranilamides or aldehydes) can significantly influence their reactivity.
-
Solution: If you suspect substrate-related issues, consider modifying your starting materials or choosing a more potent catalytic system. For electron-deficient aldehydes, a stronger Lewis acid catalyst might be necessary to activate the carbonyl group for nucleophilic attack. Conversely, for sterically hindered substrates, a less bulky catalyst may be required to avoid non-productive interactions.
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of your desired 3-amino-dihydroquinazolinone.
-
Solution: Carefully analyze your crude reaction mixture to identify any major byproducts. Common side reactions include the formation of Schiff bases that fail to cyclize or over-oxidation to the corresponding quinazolinone.[8] Adjusting the reaction conditions, such as lowering the temperature or using a milder catalyst, can often suppress these unwanted pathways.
-
Q2: I am observing the formation of an unexpected byproduct. How can I identify and suppress it?
A2: The appearance of unexpected byproducts is a common challenge in organic synthesis. A logical approach to identification and suppression is key.
Identification and Suppression Strategy:
-
Characterize the Byproduct: Isolate the byproduct using techniques like column chromatography and characterize it thoroughly using NMR, Mass Spectrometry, and IR spectroscopy. Understanding its structure is the first step to deducing its formation pathway.
-
Plausible Mechanistic Pathways: Once the structure is known, consider the plausible mechanistic pathways that could lead to its formation. For example, if you observe the corresponding quinazolinone, it suggests an in-situ oxidation of your desired dihydroquinazolinone. This could be facilitated by air or certain catalysts.
-
Targeted Troubleshooting:
-
Oxidation to Quinazolinone: If oxidation is the issue, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. Alternatively, choosing a catalyst that does not promote oxidation is a viable strategy.
-
Incomplete Cyclization: If you isolate an uncyclized intermediate, such as a Schiff base, it indicates that the final intramolecular cyclization step is the bottleneck. This can often be addressed by switching to a stronger acid catalyst or increasing the reaction temperature to facilitate the ring closure.
-
Formation of Dimers or Polymers: The formation of oligomeric species can occur, especially at high concentrations. Diluting the reaction mixture or adding the reagents slowly can sometimes mitigate this issue.
-
Q3: My catalyst seems to be deactivating during the reaction. What could be the cause, and how can I prevent it?
A3: Catalyst deactivation can be a frustrating problem, leading to stalled reactions and low conversions. Understanding the deactivation mechanism is crucial for finding a solution.
Common Causes of Catalyst Deactivation and Mitigation Strategies:
-
Poisoning by Impurities: Trace impurities in your starting materials or solvent can act as catalyst poisons.
-
Mitigation: Ensure the purity of your reagents and solvents. Purification of starting materials through recrystallization or chromatography may be necessary. Using freshly distilled solvents can also be beneficial.
-
-
Product Inhibition: The desired product or a byproduct may coordinate to the catalyst's active site more strongly than the starting materials, effectively inhibiting the catalytic cycle.
-
Mitigation: If product inhibition is suspected, running the reaction at a lower concentration or continuously removing the product (if feasible) can help. In some cases, a different catalyst that is less susceptible to product inhibition may be required.
-
-
Thermal Decomposition: Some catalysts are not stable at elevated temperatures and can decompose over the course of the reaction.
-
Mitigation: If you are running your reaction at high temperatures, consider screening for a more thermally robust catalyst. Alternatively, explore if the reaction can be performed at a lower temperature, perhaps with a more active catalyst or by using microwave irradiation to accelerate the reaction at a lower bulk temperature.[9]
-
-
Formation of Inactive Species: The catalyst may be converted into an inactive form under the reaction conditions. For example, a Lewis acidic metal catalyst could be hydrolyzed by trace amounts of water.
-
Mitigation: Running the reaction under anhydrous conditions, using dried solvents and reagents, can prevent the deactivation of water-sensitive catalysts. The addition of a dehydrating agent, such as molecular sieves, can also be effective.[4]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection and application of catalysts for 3-amino-dihydroquinazolinone synthesis.
Q4: What are the most common and effective catalysts for 3-amino-dihydroquinazolinone synthesis?
A4: A wide range of catalysts have been successfully employed for the synthesis of 3-amino-dihydroquinazolinones. The choice of catalyst often depends on the specific synthetic route and the nature of the substrates.
-
Brønsted Acids: These are among the most common and cost-effective catalysts. Examples include:
-
Lewis Acids: Lewis acids can activate carbonyl groups towards nucleophilic attack and are effective for this transformation. Common examples include:
-
Heterogeneous Catalysts: These catalysts offer the advantage of easy separation and recyclability. Examples include:
-
Metal Catalysts: Transition metal catalysts can enable novel reaction pathways.
Q5: How do I choose the optimal catalyst for my specific substrates?
A5: The optimal catalyst choice is highly dependent on the specific substrates you are using. Here's a decision-making workflow to guide your selection:
Caption: A decision-making workflow for catalyst selection.
Q6: Are there any green or sustainable catalyst options for this synthesis?
A6: Yes, there is a growing interest in developing more environmentally friendly synthetic methods for dihydroquinazolinones.
-
Water as a Solvent: Several catalytic systems have been developed that work efficiently in water, reducing the need for volatile organic solvents.[2][6]
-
Organocatalysts: Catalysts like L-proline and taurine are derived from natural sources and are generally considered to be more environmentally benign than heavy metal catalysts.[3][6]
-
Heterogeneous and Recyclable Catalysts: Solid-supported catalysts, such as sulfonic acid-functionalized silica or biodegradable cellulose-SO₃H, can be easily recovered and reused, minimizing waste.[11]
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, allowing for shorter reaction times and potentially lower energy consumption compared to conventional heating.[9] A tandem microwave-assisted green process has been developed for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones.[9]
III. Catalyst Performance Comparison
The following table summarizes the performance of various catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from an anthranilamide and an aldehyde, providing a quick reference for catalyst selection.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Brønsted Acids | |||||
| p-TSA | Ethanol | Reflux | 2-4 h | 85-95 | [2] |
| Lactic Acid | Solvent-free | 70 | 15-45 min | 88-96 | [10] |
| Acetic Acid | Solvent-free | 100 | 1-2 h | 81-97 | [2] |
| Lewis Acids | |||||
| ZnCl₂ | Solvent-free | 120 | 30-60 min | 80-92 | [11] |
| Y(OTf)₃ | Acetonitrile | Reflux | 3-5 h | 82-94 | [10] |
| Heterogeneous Catalysts | |||||
| nano-SiO₂-SO₃H | Solvent-free | 80 | 5-20 min | 85-98 | [11] |
| Cellulose-SO₃H | Ethanol | Reflux | 1-2 h | 85-95 | [11] |
| Metal Catalysts | |||||
| (PPh₃)AuCl/AgOTf | DCE | 60 | 1-10 h | 52-80 | [4] |
| Cu(OAc)₂ | DMSO | 100 | 12 h | up to 85 | [3] |
IV. Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-one using a Heterogeneous Acid Catalyst (nano-SiO₂-SO₃H)
This protocol is adapted from the work of Naeemi et al. and offers a green and efficient method.[11]
-
Catalyst Preparation: Prepare or obtain nano-SiO₂-SO₃H.
-
Reaction Setup: In a round-bottom flask, combine anthranilamide (1 mmol), the desired aromatic aldehyde (1 mmol), and nano-SiO₂-SO₃H (as optimized, e.g., 10 mol%).
-
Reaction Conditions: Heat the mixture at 80 °C under solvent-free conditions.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 5-20 minutes).
-
Workup: After completion, add ethanol to the reaction mixture and heat to dissolve the product.
-
Catalyst Recovery: Filter the hot solution to recover the nano-SiO₂-SO₃H catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Product Isolation: Allow the filtrate to cool to room temperature. The product will precipitate out.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-2,3-dihydroquinazolin-4(1H)-one.
Caption: Experimental workflow for dihydroquinazolinone synthesis.
V. References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2016). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-amino-3,4-dihydroquinazolin-4-one derivatives from anthranilic acid hydrazide and dicarboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of dihydroquinazolinone. Retrieved from [Link]
-
National Institutes of Health. (2021). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Retrieved from [Link]
-
MDPI. (2019). Gold(I)-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones. Retrieved from [Link]
-
ACS Publications. (2023). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Retrieved from [Link]
-
National Institutes of Health. (2024). Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. Retrieved from [Link]
-
PubMed Central. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]
-
National Institutes of Health. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
PubMed. (1975). Synthesis of certain 3-aminoquinazolinone Schiff's bases structurally related to some biologically active compounds. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). Retrieved from [Link]
Sources
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 3. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Methylamino)-3,4-dihydroquinazolin-4-one Formation
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound?
The formation of this compound typically proceeds through a two-step sequence involving condensation and subsequent intramolecular cyclization. The most common synthetic routes start from 2-aminobenzamide or a related precursor. A plausible mechanism involves the reaction of 2-aminobenzohydrazide with a suitable one-carbon electrophile, such as formaldehyde or an orthoformate. The initial step is the formation of a hydrazone or a related intermediate, which then undergoes an intramolecular nucleophilic attack of the amide nitrogen onto the imine or related carbon, followed by dehydration to yield the final 3,4-dihydroquinazolin-4-one ring system.[1]
Q2: Why is the choice of solvent so critical in this synthesis?
The solvent plays a multifaceted role in the synthesis of this compound, influencing reaction rates, yields, and even the product distribution. Key functions of the solvent in this context include:
-
Solubilization of Reactants: Ensuring that the starting materials are adequately dissolved is crucial for the reaction to proceed efficiently.
-
Stabilization of Intermediates and Transition States: The polarity of the solvent can significantly affect the stability of charged or polar intermediates and transition states, thereby influencing the reaction kinetics.
-
Facilitating Proton Transfer: In steps that involve protonation or deprotonation, the solvent can act as a proton shuttle.
-
Influencing Reaction Equilibrium: The solvent can impact the position of reversible reaction steps, such as the initial condensation.
Q3: How do different types of solvents (polar protic, polar aprotic, nonpolar) affect the reaction?
The choice between polar protic, polar aprotic, and nonpolar solvents can have a profound impact on the outcome of the synthesis.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally favored for the intramolecular cyclization step.[2] They can effectively solvate charged intermediates and facilitate the nucleophilic attack without interfering through hydrogen bonding. Studies on related quinazolinone syntheses have shown that polar aprotic solvents can lead to higher yields.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): While these solvents can be effective for the initial condensation step, they may hinder the intramolecular cyclization by solvating the nucleophilic amide nitrogen through hydrogen bonding, thus reducing its reactivity. However, in some cases, they can be used successfully, particularly if the reaction is catalyzed by an acid.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for this reaction as they are often unable to effectively dissolve the polar starting materials and intermediates, leading to slow reaction rates and low yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Diagnostic Check | Suggested Solution |
| Poor Solubility of Starting Materials | Visually inspect the reaction mixture for undissolved solids. | Switch to a more polar aprotic solvent such as DMF or DMSO. Gentle heating may also improve solubility. |
| Inefficient Intramolecular Cyclization | Use TLC or LC-MS to check for the presence of the uncyclized intermediate (e.g., the corresponding hydrazone). | Change to a polar aprotic solvent (DMF, DMSO) to favor the cyclization step. The addition of a catalytic amount of a mild acid or base might also promote cyclization. |
| Decomposition of Reactants or Product | Analyze the crude reaction mixture by LC-MS or NMR for the presence of degradation products. | Lower the reaction temperature and/or shorten the reaction time. Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to oxidation. |
| Suboptimal Reaction Temperature | Run small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition. |
Issue 2: Formation of Impurities/Side Products
| Possible Cause | Diagnostic Check | Suggested Solution |
| Formation of N-Oxides | Check the mass spectrum for peaks corresponding to the desired product +16 amu. | If the reaction is sensitive to air, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). |
| Dimerization or Polymerization | Look for high molecular weight species in the mass spectrum and complex mixtures in the NMR spectrum. | Lower the concentration of the reactants. Add the reactants slowly to the reaction mixture. |
| Side reactions involving the methylamino group | Characterize impurities by NMR and MS to identify potential side products such as N-formylation if DMF is used as a solvent at high temperatures. | Use a non-reactive solvent or lower the reaction temperature. If DMF is necessary, consider using it at the lowest effective temperature. |
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues.
Data Presentation
Table 1: Influence of Solvent Polarity on Theoretical Reaction Yield
| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected Yield | Rationale |
| Toluene | Nonpolar | 2.4 | Low | Poor solubility of polar reactants and intermediates. |
| Dichloromethane | Polar Aprotic (borderline) | 9.1 | Low to Moderate | Moderate solubility, but may not sufficiently stabilize polar intermediates. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate | Good general-purpose solvent, but may be less effective than more polar aprotic solvents for this reaction.[2] |
| Acetonitrile | Polar Aprotic | 37.5 | Good | High polarity favors the stabilization of intermediates in the cyclization step.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.3 | High | Excellent solubilizing power and high polarity strongly favor the intramolecular cyclization.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | High | Similar to DMF, its high polarity is beneficial for the reaction. |
| Ethanol | Polar Protic | 24.6 | Moderate to Low | Can solvate reactants but may hinder cyclization through hydrogen bonding with the nucleophilic nitrogen. |
| Water | Polar Protic | 80.1 | Low | While highly polar, it can lead to hydrolysis of intermediates and strongly solvates the nucleophile. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Aminobenzohydrazide and Formaldehyde
-
To a solution of 2-aminobenzohydrazide (1.0 eq) in a suitable polar aprotic solvent (e.g., THF or DMF, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an aqueous solution of formaldehyde (37%, 1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Reaction Mechanism Overview
Caption: A simplified overview of the reaction mechanism.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the quinazolinone ring system, a singlet for the N-methyl group, and a signal for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the N-methyl carbon.
-
Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the product (C₉H₉N₃O, MW: 175.19 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O (amide) and N-H stretching vibrations.
References
-
ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect. Retrieved from [Link]
-
PubMed Central. (2019). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]
Sources
preventing byproduct formation in quinazolinone synthesis
Quinazolinone Synthesis Technical Support Center
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing byproduct formation during the synthesis of this critical heterocyclic scaffold. Our goal is to move beyond simple protocols and explain the causality behind common synthetic challenges, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Byproduct Issues
This section addresses specific, frequently encountered problems in quinazolinone synthesis. Each entry details the mechanistic origin of the byproduct and provides actionable protocols for its mitigation.
Issue 1: Predominance of Uncyclized N-Acylanthranilamide in Niementowski-Type Reactions
Question: I am attempting a Niementowski synthesis of a 4(3H)-quinazolinone from anthranilic acid and an amide, but my primary product is the uncyclized N-acylanthranilamide intermediate. How can I promote cyclization and increase the yield of my desired product?
Root Cause Analysis: The Niementowski reaction is a condensation between an anthranilic acid and an amide to form a 4(3H)-quinazolinone.[1][2] The formation of N-acylanthranilamide is the initial step, followed by a thermally-driven or acid/base-catalyzed intramolecular cyclization and dehydration. If this intermediate is the major product, it indicates that the energy barrier for the cyclization step is not being overcome. This is often due to insufficient reaction temperature, suboptimal reaction time, or the absence of an effective catalyst to facilitate the ring closure.
dot
Caption: Desired vs. Byproduct Pathway in Niementowski Synthesis.
Troubleshooting Protocols:
-
Thermal Optimization: The traditional Niementowski synthesis often requires high temperatures (130-200 °C) to drive the cyclization.[3] A systematic increase in temperature is the first recommended step.
-
Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for reducing reaction times and improving yields by efficiently overcoming the activation energy for cyclization.[4]
-
Catalysis: The addition of a catalyst can significantly lower the temperature and time required.
-
Acid Catalysis: p-Toluenesulfonic acid (p-TSA) or polyphosphoric acid can protonate the amide carbonyl, rendering it more electrophilic and facilitating the intramolecular nucleophilic attack by the aniline nitrogen.[5][6]
-
Dehydrating Agents: Phosphorus oxychloride can mediate the condensation, though it may be less suitable for sensitive substrates.[3]
-
Data Summary: Effect of Reaction Conditions on Product Distribution
| Entry | Method | Temperature (°C) | Catalyst | Time (h) | N-Acylanthranilamide (%) | Quinazolinone (%) |
| 1 | Conventional Heating | 130 | None | 12 | 75 | 25 |
| 2 | Conventional Heating | 180 | None | 12 | 20 | 80 |
| 3 | Conventional Heating | 130 | p-TSA (10 mol%) | 6 | 15 | 85 |
| 4 | Microwave Irradiation | 150 | None | 0.5 | <5 | >95 |
Note: Data is representative and will vary based on specific substrates.
Issue 2: Formation of Dimeric or Polymeric Byproducts
Question: My reaction is producing a high molecular weight, poorly soluble material that I suspect is a dimer or polymer. What causes this and how can I prevent it?
Root Cause Analysis: Dimerization can occur through intermolecular reactions, especially under harsh conditions or with specific substitution patterns on the quinazolinone core. For instance, an intermolecular condensation between two quinazolinone molecules can occur if reactive sites, such as an N-H group and a suitably activated carbonyl or other electrophilic center, are present. This is more common in syntheses that proceed through highly reactive intermediates or when forcing conditions (e.g., very high temperatures for extended periods) are used.
dot
Caption: General pathway for dimerization of quinazolinones.
Troubleshooting Protocols:
-
Lower Reaction Temperature: As with many side reactions, dimerization is often accelerated at higher temperatures. Reducing the reaction temperature, even if it requires a longer reaction time, can significantly improve selectivity for the desired monomeric product.
-
Optimize Stoichiometry and Concentration: Running reactions at a lower concentration (higher dilution) can disfavor intermolecular reactions (like dimerization) relative to intramolecular reactions (like the desired cyclization). Ensure precise stoichiometry to avoid an excess of any one reactive species that might initiate polymerization.
-
Protect Reactive Groups: If the starting materials contain functional groups that could participate in intermolecular side reactions, consider protecting them before the main reaction and deprotecting them in a subsequent step.
-
Choose a Milder Catalyst: A highly aggressive catalyst might promote unwanted side reactions. If using a strong acid or base, consider switching to a milder alternative (e.g., switching from H₂SO₄ to TFA or from KOtBu to K₂CO₃).[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in preventing byproduct formation?
The choice of solvent is critical and influences reaction pathways through polarity, solubility, and boiling point.[9]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are often excellent choices as they can dissolve a wide range of reactants and intermediates, facilitate ionic mechanisms, and have high boiling points suitable for thermally-driven cyclizations.[10][11] Using a polar solvent can help prevent the formation of certain byproducts, such as benzimidazoles, which may be favored in non-polar environments.[9]
-
Non-Polar Solvents (e.g., Toluene, Dioxane): These are useful for reactions that proceed via non-polar transition states or require azeotropic removal of water to drive the reaction to completion.
-
Green Solvents (e.g., Water, Ethanol): There is a growing trend towards using environmentally benign solvents.[8][12] Water, in some catalyst-free conditions, can promote the synthesis of quinazolinones from α-keto acids and 2-aminobenzamides, with the product often precipitating out, simplifying purification.[5][13]
Q2: How does the purity of my starting materials (e.g., anthranilic acid) affect the reaction?
Starting material purity is paramount. Impurities in reactants like anthranilic acid or its derivatives can lead to a host of side reactions.[14] For example, residual reactants from a previous step can compete in the reaction, leading to a complex mixture of products that is difficult to purify. Always ensure the purity of starting materials through appropriate techniques (recrystallization, chromatography) and characterization (NMR, MS) before beginning the synthesis.
Q3: What are the best general strategies for purifying 4(3H)-quinazolinones from common byproducts?
Purification strategies depend on the nature of the impurities and the scale of the reaction.[14]
-
Recrystallization: This is an excellent first-line technique for purifying solid products, especially for removing minor impurities or unreacted starting materials with different solubility profiles.[14][15]
-
Column Chromatography: Flash column chromatography using silica gel is highly effective for separating the desired product from byproducts with different polarities.[14] A common eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.[16]
-
Preparative HPLC: For achieving very high purity (>99%) or separating structurally similar isomers, reverse-phase preparative HPLC is the method of choice. A C18 column with a water/acetonitrile or water/methanol gradient is typically used.[14]
dot
Caption: A generalized workflow for quinazolinone purification.
References
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Various Authors. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Solvent effect of quinazolin-4(3H)-ones a synthesis. ResearchGate. Retrieved from [Link]
-
Liang, Y., Yang, L., & Li, J. (2025). Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst. Frontiers in Chemistry. Retrieved from [Link]
-
Various Authors. (n.d.). Solvents screening for the synthesis of quinazolinone derivative (4a). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Various Authors. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Retrieved from [Link]
-
Borah, R., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Retrieved from [Link]
-
Various Authors. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. Retrieved from [Link]
-
Various Authors. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Retrieved from [Link]
-
Various Authors. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]
-
Química Orgánica. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]
-
Various Authors. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Retrieved from [Link]
-
Various Authors. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]
-
Various Authors. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Retrieved from [Link]
-
Various Authors. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Retrieved from [Link]
-
Various Authors. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
-
Roopan, S. M., Maiyalagan, T., & Khan, F. N. (2008). Solvent free synthesis of quinazolin 4(3 h)-ones derivatives. Slideshare. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Niementowski Quinazoline Synthesis. Retrieved from [Link]
-
Iqbal, M. A., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Retrieved from [Link]
-
Various Authors. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. Retrieved from [Link]
-
Various Authors. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Retrieved from [Link]
-
Collet, J. W., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry. Retrieved from [Link]
-
Various Authors. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Retrieved from [Link]
-
Various Authors. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. Retrieved from [Link]
-
Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Retrieved from [Link]
-
Various Authors. (2025). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate. Retrieved from [Link]
-
Various Authors. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH. Retrieved from [Link]
-
Various Authors. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. Retrieved from [Link]
-
Various Authors. (2022). Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis. PMC. Retrieved from [Link]
-
Various Authors. (2022). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. PubMed Central. Retrieved from [Link]
-
Various Authors. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC. Retrieved from [Link]
Sources
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- 2. Niementowski Quinazoline Synthesis [drugfuture.com]
- 3. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
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- 8. Frontiers | Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Here, we address common challenges in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction: The Synthetic Pathway
The synthesis of this compound is commonly achieved via a two-step process. This pathway involves the initial formation of a 2-substituted-3,1-benzoxazin-4-one intermediate from anthranilic acid, followed by condensation and cyclization with methylhydrazine. While robust on a lab scale, scaling this process introduces challenges related to heat and mass transfer, reaction control, and product isolation.[1][2]
Caption: Troubleshooting workflow for diagnosing and addressing low yield during scale-up.
Q2: I'm observing a new, significant impurity by HPLC that was not present on the lab scale. How do I identify and mitigate it?
The appearance of new impurities at scale is often linked to the issues of prolonged reaction times or poor temperature control discussed in Q1. [3] Troubleshooting Steps:
-
Identify the Impurity:
-
Causality: Understanding the structure of the impurity is paramount to diagnosing its formation pathway.
-
Solution: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using LC-MS for molecular weight and NMR for structural elucidation.
-
-
Hypothesize the Formation Pathway:
-
Causality: Once the structure is known, you can propose a chemical mechanism for its formation.
-
Common Impurities in this Synthesis:
-
Dimerization/Oligomerization Products: Can form if the benzoxazinone intermediate is held at high temperatures for too long before the addition of methylhydrazine.
-
Unreacted Anthranilic Acid or Benzoxazinone: Results from incomplete conversion.
-
Side-products from Methylhydrazine: Methylhydrazine can potentially react with itself or other electrophiles if conditions are not well-controlled.
-
Ring-Opened Product: The quinazolinone ring could potentially hydrolyze back to an N-acyl anthranilamide derivative if exposed to acidic or basic water during workup for extended periods.
-
-
-
Mitigate Formation:
-
Solution: Based on the hypothesized pathway, adjust the process parameters.
-
For Thermal Degradants: Reduce the reaction temperature or the time the mixture is held at high temperatures. Ensure rapid and efficient cooling after the reaction is deemed complete by IPC.
-
For Incomplete Conversion: Refer to the solutions in Q1 to drive the reaction to completion.
-
For Workup-Related Impurities: Minimize workup times, ensure the pH is controlled, and use appropriate, pre-chilled solvents for washing to reduce solubility losses and degradation.
-
-
Q3: The product is "oiling out" during crystallization instead of forming a filterable solid. How can I achieve a good crystallization?
Product isolation is a critical step that can become problematic at scale. Oiling out, or liquid-liquid phase separation, occurs when the product precipitates from the solution above its melting point or as a supersaturated, low-melting eutectic with the solvent. [4] Potential Causes & Troubleshooting Solutions:
-
Rapid Cooling/High Supersaturation:
-
Causality: Crash-cooling a saturated solution generates a high level of supersaturation very quickly, which favors nucleation over crystal growth. This often leads to the formation of fine powders or oils.
-
Solution:
-
Controlled Cooling Profile: Implement a slow, linear cooling ramp. For example, cool from 80°C to 20°C over 4-6 hours rather than 1 hour.
-
Seeding: Once the solution reaches a metastable state (slightly supersaturated), add a small amount (0.1-1% w/w) of pure, crystalline product (seed crystals). This provides a template for ordered crystal growth, bypassing the chaotic nucleation that leads to oiling.
-
-
-
Solvent System Issues:
-
Causality: The chosen solvent or anti-solvent system may not be optimal for the larger scale, where temperature and concentration gradients are more pronounced. Impurities present at higher levels can also act as crystallization inhibitors.
-
Solution:
-
Solvent/Anti-Solvent Ratio: Carefully re-evaluate the optimal ratio of the crystallization solvent (e.g., ethanol) and anti-solvent (e.g., water or heptane). The addition of the anti-solvent should be slow and with good agitation to avoid localized, rapid precipitation.
-
Solvent Screening: If problems persist, a small-scale solvent screen may be necessary to find a more suitable system. Consider solvents like isopropanol, acetonitrile, or ethyl acetate. [5]
-
-
-
Presence of Impurities:
-
Causality: Even small amounts of impurities can disrupt the crystal lattice formation, leading to poor crystal habit or oiling out.
-
Solution:
-
Improve Crude Purity: Before crystallization, consider a workup step to remove problematic impurities. This could be a simple charcoal treatment to remove colored impurities or a liquid-liquid extraction to remove more soluble by-products.
-
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound (1 kg Scale)
This protocol is a representative example and must be adapted and optimized for specific equipment and safety requirements.
Step 1: Synthesis of 2-Methyl-3,1-benzoxazin-4-one
-
Charge a 10 L jacketed glass reactor with anthranilic acid (1.00 kg, 7.29 mol) and toluene (4.0 L).
-
Begin stirring to form a slurry. Set the reactor jacket temperature to 20°C.
-
Slowly add acetic anhydride (0.82 kg, 8.02 mol, 1.1 eq) sub-surface over 1-2 hours via a dosing pump, maintaining the internal temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and hold for 3-5 hours.
-
Monitor the reaction for completion by HPLC (Target: Anthranilic acid <1.0%).
-
Once complete, cool the mixture to 0-5°C and hold for 2 hours to allow the intermediate to crystallize.
-
Filter the solid product, wash with cold toluene (2 x 0.5 L), and dry under vacuum at 50°C to a constant weight.
Step 2: Synthesis of this compound
-
Charge a clean 10 L reactor with the dried 2-Methyl-3,1-benzoxazin-4-one from the previous step (assume 1.1 kg, 6.83 mol) and ethanol (5.5 L).
-
Begin stirring and heat the slurry to 60-65°C.
-
In a separate vessel, prepare a solution of methylhydrazine (0.34 kg, 7.38 mol, 1.08 eq) in ethanol (1.0 L).
-
Slowly add the methylhydrazine solution to the reactor over 1 hour, maintaining the internal temperature at 60-70°C.
-
After the addition, heat the mixture to reflux (approx. 78°C) and hold for 2-4 hours.
-
Monitor the reaction for completion by HPLC (Target: Benzoxazinone intermediate <1.0%).
-
Once complete, cool the reaction mixture slowly to 0-5°C over 4-6 hours.
-
Filter the crystalline product, wash with cold ethanol (2 x 0.5 L), and dry under vacuum at 60°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Charge the crude, dry product into a clean reactor.
-
Add a suitable solvent (e.g., ethanol, isopropanol), typically at a ratio of 5-10 mL per gram of crude product.
-
Heat the mixture with stirring to reflux until all solids dissolve.
-
Optionally, perform a hot filtration to remove any insoluble particulate matter.
-
Cool the clear solution slowly and controllably. Initiate a cooling ramp from reflux down to 0-5°C over 6-8 hours.
-
If necessary, seed the batch at a temperature where the solution is slightly supersaturated.
-
Hold at 0-5°C for at least 2 hours to maximize yield.
-
Filter the purified product, wash with a small amount of cold recrystallization solvent, and dry under vacuum at 60°C.
| Parameter / Control | Method | Frequency | Acceptance Criteria |
| Starting Material Identity | FTIR / NMR | Once per batch | Conforms to reference standard |
| Starting Material Purity | HPLC / GC | Once per batch | >99.0% |
| Step 1 Completion | HPLC | Every hour after 2h at reflux | Anthranilic Acid <1.0% |
| Step 2 Completion | HPLC | Every hour after 1h at reflux | Benzoxazinone <1.0% |
| Final Product Purity | HPLC | Final release | >99.5% |
| Final Product Identity | NMR, MS | Final release | Conforms to structure |
| Residual Solvents | GC-HS | Final release | Meets ICH guidelines |
| Table 1: Example In-Process Control (IPC) and Final Product Release Specifications. |
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis? A: The main concerns are the exothermic nature of the acylation step and the handling of methylhydrazine. Acetic anhydride is corrosive. Methylhydrazine is toxic, flammable, and a suspected carcinogen; it must be handled in a well-ventilated area (e.g., a fume hood or an enclosed reactor charging system) with appropriate personal protective equipment (PPE). A thorough process safety review should be conducted before any scale-up operation.
Q: Can microwave-assisted synthesis be scaled up for this process? A: While microwave-assisted synthesis can be excellent for rapid optimization at the lab scale, its direct scale-up to the multi-kilogram level is challenging due to limitations in microwave penetration depth and the specialized equipment required. [6]For large-scale production, traditional thermal heating in a jacketed reactor is more common and scalable. The principles learned from microwave experiments (e.g., optimal temperature) can, however, inform the design of the scaled-up thermal process.
Q: My final product has a slight yellow tint. How can I improve the color? A: A yellow tint often indicates the presence of minor, highly colored impurities, possibly arising from oxidation or side reactions. To address this, you can try:
-
Charcoal Treatment: Before the final crystallization, you can add a small amount of activated carbon (0.5-2% w/w) to the hot solution, stir for 30 minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Controlled Atmosphere: Ensure the reaction and workup are performed under an inert atmosphere (e.g., nitrogen) to prevent air oxidation, especially at elevated temperatures.
References
-
Grover, G., & Kini, S. G. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Retrieved from [Link]
- Various Authors. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Journal of Drug Delivery and Therapeutics.
-
El-Hiti, G. A., et al. (2015). Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Asadipour, A., et al. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. Retrieved from [Link]
- Various Authors. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
- Guillon, R., et al. (2011). One-pot reductive cyclization to antitumor quinazoline precursors. Molecules.
- Orfi, L., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current Medicinal Chemistry.
-
Al-Tel, T. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from [Link]
- Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)
- Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)
- Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central.
-
Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
- Panico, A., et al. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
- Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
- Various Authors. (2025). Accelerated synthesis of 3-dihydroquinazolin-4(1H)
- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
- Wang, G., et al. (n.d.). [5+1] Annulation of aza-o-Quinone Methides with Primary Amines: Construction of 3,4-Dihydroquinazolin-2(1H)-One Derivatives.
- Nagar, A. A., et al. (2015). SYNTHESIS OF NEW 2, 3-DIHYDROQUINAZOLIN-4(1 )-ONE DERIVATIVES AND THEIR H BIOLOGICAL EVALUATION.
- Various Authors. (2025). Thermal degradation of commercial available organoclays by TGA-FTIR.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones. Retrieved from [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
stability issues of 3-(Methylamino)-3,4-dihydroquinazolin-4-one in solution
Technical Support Center: 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Introduction
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a member of the 2,3-dihydroquinazolin-4(1H)-one class, this scaffold is a valuable building block in medicinal chemistry. However, its "dihydro" nature presents specific stability challenges in solution that can impact experimental reproducibility and outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges effectively. The core stability concerns for this class of compounds are its susceptibility to acid-catalyzed hydrolysis and oxidation to the more stable quinazolin-4-one form[1]. Understanding and mitigating these pathways is critical for success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. What's happening and how can I fix it?
A1: This is a classic issue known as "precipitation upon dilution" and is primarily caused by the low aqueous solubility of the quinazolinone scaffold[2]. The compound is soluble in a pure organic solvent like DMSO, but when diluted into an aqueous environment, its concentration may exceed its thermodynamic solubility limit, causing it to crash out of solution.
Root Cause: The rigid, fused heterocyclic ring system of quinazolinones contributes to high crystal lattice energy, making it difficult for polar water molecules to effectively solvate the compound[2].
Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to stay below its solubility limit[2].
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to your final aqueous buffer can help maintain solubility[2].
-
pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, making its solubility pH-dependent. Solubility may be enhanced at a lower (acidic) pH where the molecule can become protonated and ionized. However, this must be balanced with the increased risk of acid-catalyzed hydrolysis[1][2]. Always verify that any pH change does not compromise the compound's stability or the integrity of your biological assay.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The two primary degradation pathways for the dihydroquinazolin-4-one scaffold are hydrolysis and oxidation .
-
Hydrolysis: The dihydroquinazolin-4-one ring is particularly susceptible to hydrolysis under acidic aqueous conditions. Studies on analogous compounds have shown significant degradation at pH 2, with a half-life of just a few hours[1]. This reaction typically involves cleavage of the aminal functionality within the pyrimidine ring.
-
Oxidation: In solution, especially during handling in the presence of air, dihydroquinazolin-4-ones can be slowly oxidized to their corresponding, more chemically stable, quinazolin-4-one analogues[1]. This conversion removes the chiral center at C2 and creates a fully aromatic pyrimidine ring.
Q3: What are the optimal storage conditions for my stock solutions?
A3: Proper storage is critical to prevent degradation and precipitation.
| Solvent | Storage Temperature | Recommendations & Rationale |
| Anhydrous DMSO | Room Temperature (if permitted) or 4°C / -20°C | Many quinazolinone derivatives have temperature-dependent solubility in DMSO and can precipitate upon freezing[2]. If you must store frozen, warm the vial to room temperature and vortex thoroughly to ensure complete redissolution before use. Storing in small, single-use aliquots is highly recommended to avoid repeated freeze-thaw cycles. |
| Aqueous Buffers | 2-8°C (Short-term) | Due to the risk of hydrolysis and oxidation, aqueous solutions are not recommended for long-term storage. Prepare them fresh for each experiment from a DMSO stock. If short-term storage is necessary, keep the solution refrigerated and protected from light. |
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving more complex experimental issues.
Problem: Inconsistent or Non-Reproducible Results in Biological Assays
Inconsistent data is often the first sign of an underlying stability or solubility issue. Use the following workflow to diagnose the problem.
Caption: Primary degradation pathways for the dihydroquinazolin-4-one scaffold.
Causality:
-
Hydrolysis: The aminal linkage (N-C-N) in the dihydro-pyrimidine ring is inherently unstable in acidic aqueous environments and is prone to cleavage, leading to ring-opening.[1]
-
Oxidation: The dihydro-scaffold is in a reduced state. The driving force for oxidation is the formation of the thermodynamically more stable, fully aromatic quinazolin-4-one ring system.[1]
To confirm the identity of these degradants, a Forced Degradation Study is the industry-standard approach.
Section 3: Key Experimental Protocols
These protocols provide step-by-step guidance for critical experiments related to compound stability.
Protocol 1: Preparation and Handling of Stock and Working Solutions
Objective: To prepare a high-concentration stock solution in DMSO and dilute it into aqueous media while minimizing precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Concentrated Stock: Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Use gentle warming (37°C) or brief sonication if necessary to aid dissolution.[2]
-
Inspect for Clarity: Ensure the DMSO stock solution is completely clear with no visible particulates.
-
Serial Dilution (Optional): If needed, perform intermediate dilutions in 100% DMSO.
-
Aqueous Dilution: To prepare the final working solution, add the DMSO stock drop-wise to the vortexing aqueous buffer. Crucially, the DMSO stock should be added to the buffer, not the other way around. This gradual introduction helps prevent localized high concentrations that can trigger precipitation.[2]
-
Final DMSO Concentration: Keep the final percentage of DMSO in the aqueous solution as low as possible (ideally ≤1%, max 5%) to avoid solvent effects in your assay.[2]
-
Immediate Use: Use the freshly prepared aqueous solution immediately to minimize the risk of degradation.
Protocol 2: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the compound under controlled conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3]
Analytical Method: A validated stability-indicating HPLC method with UV or MS detection is required. The method must be able to resolve the parent compound from all significant degradation products.
Stress Conditions:
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 N HCl | 2 - 72 hours at 60-80°C | Simulates acidic environments and targets the acid-labile dihydro-ring.[1] |
| Base Hydrolysis | 0.1 N NaOH | 2 - 72 hours at 60-80°C | Tests for base-catalyzed degradation pathways, such as amide bond cleavage.[3][4] |
| Oxidation | 3-30% H₂O₂ | 24 hours at Room Temp | Induces oxidative degradation, likely leading to the aromatized quinazolin-4-one.[1][3] |
| Thermal Stress | Dry Heat (Solid) | 24 - 72 hours at 80-100°C | Evaluates the intrinsic thermal stability of the solid compound.[3][5] |
| Photostability | ICH Q1B Light Source | Per ICH Q1B Guidelines | Assesses degradation upon exposure to light, a common issue for heterocyclic compounds.[3] |
General Workflow:
Caption: General workflow for a forced degradation study.
Procedure (Example for Acid Hydrolysis):
-
Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Transfer aliquots to separate vials. To the "stress" vial, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. To the "control" vial, add an equal volume of water.
-
Place the vials in a heating block or water bath set to the target temperature (e.g., 60°C).
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each vial.
-
Immediately neutralize the acidic sample by adding a stoichiometric amount of base (e.g., 0.1 N NaOH).
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze by HPLC, comparing the chromatogram of the stressed sample to the control and time-zero samples to identify new peaks (degradants) and quantify the loss of the parent compound.
References
-
Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 3438164. Retrieved from [Link]
-
Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133. Retrieved from [Link]
-
Błaszczak-Świątkiewicz, K., Mikiciuk-Olasik, E., & Kaplińska, K. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 70(1), 59-64. Retrieved from [Link]
-
World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved from [Link]
-
Al-Mousawi, S. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 823. Retrieved from [Link]
-
Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129. Retrieved from [Link]
-
Militaru, E., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings, 1384(1), 163-165. Retrieved from [Link]
-
Neumann, H., et al. (2015). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. ACS Medicinal Chemistry Letters, 6(8), 927-932. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Gendugov, T. K., et al. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology, 8(1), 35-43. Retrieved from [Link]
Sources
- 1. The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]
- 5. scispace.com [scispace.com]
Technical Support Center: Degradation Pathways of 3,4-Dihydroquinazolin-4-ones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-dihydroquinazolin-4-ones. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges encountered during the experimental investigation of the degradation pathways of this important class of compounds. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to empower your research.
Introduction: The Stability Challenges of 3,4-Dihydroquinazolin-4-ones
3,4-Dihydroquinazolin-4-ones are a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, the dihydro nature of the pyrimidine ring introduces inherent chemical liabilities that can impact the stability, shelf-life, and safety profile of drug candidates. Understanding the degradation pathways of these molecules is not merely a regulatory requirement but a fundamental aspect of robust drug development. Forced degradation studies are a critical tool in this process, providing insights into the intrinsic stability of the molecule and enabling the development of stability-indicating analytical methods.[3][4][5]
This guide will address the primary degradation pathways for 3,4-dihydroquinazolin-4-ones—hydrolysis, oxidation, and photolysis—through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for 3,4-dihydroquinazolin-4-ones?
A1: The three primary degradation pathways are:
-
Oxidation: The dihydro--scaffold is susceptible to oxidation, leading to the formation of the corresponding aromatic quinazolin-4(3H)-one.[6][7] This is often the most readily observed degradation pathway.
-
Hydrolysis: The amide bond within the heterocyclic ring can be susceptible to cleavage under acidic or, more significantly, basic conditions, leading to ring-opening.
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation, which may involve complex radical-mediated pathways or photo-oxidation.[6]
Q2: What is a "stability-indicating method," and why is it crucial for my experiments?
A2: A stability-indicating method is a validated analytical procedure, typically HPLC or UPLC, that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) due to degradation.[3] It must be able to separate the intact drug from its degradation products, process impurities, and excipients. Without such a method, you cannot confidently assess the stability of your compound or understand its degradation profile.
Q3: What level of degradation should I aim for in my forced degradation studies?
A3: The generally accepted range for forced degradation is 5-20%.[5] Degradation below 5% may not generate a sufficient quantity of degradants for detection and characterization. Conversely, excessive degradation (>20%) can lead to the formation of secondary and tertiary degradants that may not be relevant to the actual stability profile of the drug under normal storage conditions.[3]
Q4: How can I confirm the identity of a suspected degradation product?
A4: The gold standard for the identification of unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such as Q-TOF or Orbitrap. This technique provides accurate mass measurements of the parent ion and its fragments, which allows for the elucidation of the chemical structure. Tandem mass spectrometry (MS/MS) is essential for fragmentation analysis to piece together the structure of the degradant.
Troubleshooting Guide 1: Investigating Hydrolytic Degradation
Hydrolysis involves the cleavage of chemical bonds by the addition of water. For 3,4-dihydroquinazolin-4-ones, the primary site of hydrolytic attack is the amide bond in the heterocyclic ring.
Q: I am observing a rapid loss of my parent compound in my formulation, especially at a slightly alkaline pH. How can I confirm if this is due to hydrolysis and identify the degradation product?
A: This is a strong indication of base-catalyzed hydrolysis. The likely degradation product is a ring-opened 2-aminobenzamide derivative.
Experimental Protocol: Confirmatory Hydrolysis Study
-
Sample Preparation:
-
Prepare a stock solution of your 3,4-dihydroquinazolin-4-one in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare three experimental solutions by diluting the stock solution with:
-
0.1 M Hydrochloric Acid (HCl) for acidic conditions.
-
Purified Water for neutral conditions.
-
0.1 M Sodium Hydroxide (NaOH) for basic conditions.
-
-
The final concentration of the API should be suitable for your analytical method (e.g., 100 µg/mL).
-
-
Stress Conditions:
-
Incubate the three solutions at a controlled temperature, for example, 60°C.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the acidic and basic samples before analysis to quench the degradation reaction. For the acidic sample, use an equivalent amount of NaOH. For the basic sample, use an equivalent amount of HCl.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC-UV or UPLC-UV method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
For structural confirmation, analyze the stressed samples using LC-MS/MS. Look for a molecular ion corresponding to the addition of a water molecule to your parent compound, which is indicative of the ring-opened product.
-
Expected Degradation Pathway: Hydrolysis
The primary hydrolytic degradation pathway involves the cleavage of the amide bond, leading to the formation of a substituted 2-aminobenzamide.
Caption: Hydrolytic degradation of 3,4-dihydroquinazolin-4-one.
Troubleshooting Guide 2: Investigating Oxidative Degradation
Oxidative degradation is a common pathway for this class of compounds due to the dihydropyrimidine ring, which can be readily aromatized.
Q: I'm observing a new, less polar impurity in my stability samples. Could this be an oxidation product? How can I definitively identify it?
A: Yes, the formation of a less polar impurity is a classic sign of oxidation to the more conjugated (and thus often less polar in reverse-phase HPLC) quinazolin-4(3H)-one.
Experimental Protocol: Confirmatory Oxidation Study
-
Sample Preparation:
-
Prepare a stock solution of your compound in acetonitrile or methanol at approximately 1 mg/mL.
-
Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final API concentration suitable for your analytical method.
-
-
Stress Conditions:
-
Store the solution at room temperature and protect it from light.
-
Monitor the reaction by collecting aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Analysis:
-
Analyze the samples by HPLC-UV or UPLC-UV. You should observe the emergence of a new peak, typically with a longer retention time than the parent compound in reverse-phase chromatography.
-
Confirm the identity of the degradation product using LC-MS/MS. The expected mass will be 2 Da less than the parent compound, corresponding to the loss of two hydrogen atoms upon aromatization. The fragmentation pattern should also be consistent with the proposed quinazolin-4(3H)-one structure.
-
Expected Degradation Pathway: Oxidation
The dihydro-moiety is oxidized to form the corresponding aromatic quinazolin-4(3H)-one.
Caption: Oxidative degradation of 3,4-dihydroquinazolin-4-one.
Troubleshooting Guide 3: Investigating Photolytic Degradation
Photodegradation can lead to complex mixtures of degradation products, as the high energy of UV or visible light can initiate various reactions.
Q: My compound appears to degrade when exposed to light, but the degradation profile is complex with multiple small peaks. How can I approach this investigation?
A: Photodegradation often results in multiple products. A systematic approach is necessary to understand the primary photolytic pathway. Photo-oxidation is a common outcome.
Experimental Protocol: Confirmatory Photodegradation Study
-
Sample Preparation:
-
Prepare solutions of your compound in a photochemically inert solvent (e.g., acetonitrile/water) at a known concentration.
-
Prepare a control sample by wrapping the container in aluminum foil to protect it from light.
-
-
Stress Conditions:
-
Expose the sample to a controlled light source as specified in ICH guideline Q1B. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Place the control sample alongside the exposed sample in the same environmental conditions (temperature and humidity).
-
-
Analysis:
-
Analyze the stressed and control samples at appropriate time intervals using a stability-indicating HPLC or UPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and changes in the UV spectrum.
-
Use LC-MS/MS to identify the major degradation products. It is plausible that one of the major photodegradation products will be the oxidized quinazolin-4(3H)-one. Other products may result from more complex rearrangements or fragmentations.
-
Potential Photodegradation Pathway
A likely photodegradation pathway is photo-oxidation to the quinazolin-4(3H)-one, similar to chemical oxidation.
Caption: Photolytic degradation of 3,4-dihydroquinazolin-4-one.
Data Presentation: Summary of Forced Degradation Conditions
The following table provides a starting point for designing your forced degradation studies. The conditions should be optimized for your specific molecule to achieve the target degradation of 5-20%.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp. to 80°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. to 80°C | 30 mins - 8 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 2 - 24 hours |
| Thermal | Dry Heat | 80°C - 105°C | 24 - 72 hours |
| Photolytic | ICH Q1B Option 2 | Ambient | As per guideline |
References
-
Memarian, H. R., et al. (2022). Photooxidation of 2,3-dihydroquinazolin-4(1H)-ones: retention or elimination of 2-substitution. Molecular Diversity. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research. [Link]
-
Salamanca-Perdigón, K., et al. (2025). Efficient three-step synthesis of novel styrylquinoline-dihydroquinazolin-4-one hybrids from (2'-aminophenyl)chalcones: Spectroscopic characterization and crystal structures. Journal of Molecular Structure. [Link]
-
Jabir Al-Turaihy, F. A. (2025). Light induced oxidation of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]
-
SGS (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. [Link]
-
Lohithasu, D., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. [Link]
-
Pharmaceutical Outsourcing. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Outsourcing. [Link]
-
Iarossi, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. [Link]
-
Science.gov. (n.d.). stability-indicating uplc method: Topics by Science.gov. [Link]
-
Madhumitha, G., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones: visible light mediated synthesis, solvatochromism and biological activity. Journal of Photochemistry and Photobiology B: Biology. [Link]
-
Wójtowicz, A., et al. (2024). From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). Critical Reviews in Toxicology. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones. [Link]
-
Abtahi, B., & Tavakol, H. (2022). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]
-
Memarian, H. R., et al. (2022). Photooxidation of 2,3-dihydroquinazolin-4(1H)-ones: retention or elimination of 2-substitution. ResearchGate. [Link]
-
Memarian, H. R., et al. (2022). Photooxidative reaction/dealkylation of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]
-
Greene, L. M., et al. (2017). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. European Journal of Medicinal Chemistry. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]
-
Kumar, V., et al. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. Journal of Applied Pharmaceutical Science. [Link]
-
Li, J., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Advances. [Link]
-
Al-Qaisi, Z. A., et al. (2021). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules. [Link]
Sources
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Development for 3-(Methylamino)-3,4-dihydroquinazolin-4-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the analytical method development for impure samples of 3-(Methylamino)-3,4-dihydroquinazolin-4-one. It is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an HPLC method for this compound and its impurities?
A1: The primary challenges stem from the physicochemical properties of the quinazolinone core structure. These compounds are often basic in nature, which can lead to poor peak shapes (tailing) on standard silica-based reversed-phase columns due to interactions with residual silanol groups. Additionally, impurities may be structurally similar to the active pharmaceutical ingredient (API), making them difficult to resolve. Key challenges include:
-
Peak Tailing: The basic nitrogen atoms in the quinazolinone ring system can interact with acidic silanol groups on the stationary phase, leading to asymmetrical peaks.[1][2]
-
Poor Resolution: Structurally similar impurities, such as positional isomers or degradation products, may have similar retention times, requiring careful optimization of mobile phase and stationary phase chemistry.
-
Method Specificity: Ensuring the method can unequivocally assess the analyte in the presence of potential impurities, degradation products, and matrix components is crucial.[3]
Q2: Which HPLC column and mobile phase conditions are a good starting point for method development?
A2: A robust starting point for method development for quinazolinone derivatives typically involves a reversed-phase C18 column with a buffered mobile phase.[4][5][6]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Lowers the pH to protonate the basic analyte, reducing silanol interactions and improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient helps to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 224 nm and 254 nm | Quinazolinone derivatives typically have strong UV absorbance at these wavelengths.[5] |
| Column Temperature | 30 °C | Provides better reproducibility of retention times. |
Q3: How do I comply with regulatory expectations for method validation?
A3: Method validation must be performed in accordance with ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[3][7][8] The key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities and degradants.[3] This is often demonstrated through forced degradation studies and analysis of spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]
-
Accuracy: The closeness of test results to the true value, typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Issue 1: My main peak is showing significant tailing.
-
Question: I am observing a USP tailing factor greater than 2.0 for the this compound peak. What are the likely causes and how can I fix it?
-
Answer: Peak tailing for basic compounds like this is a common issue.[1][2][10] The primary cause is often secondary interactions between the protonated amine groups of your analyte and deprotonated (ionized) silanol groups on the silica-based stationary phase.
-
Scientific Explanation: At mid-range pH, residual silanol groups (Si-OH) on the silica backbone of the C18 column can deprotonate to form negatively charged silanolates (Si-O-). The basic nitrogen in your quinazolinone derivative can be protonated, carrying a positive charge. The electrostatic interaction between these oppositely charged species leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak.
Caption: Troubleshooting workflow for peak tailing.
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid. This ensures your basic analyte is fully protonated and suppresses the ionization of the silanol groups, minimizing the secondary interactions.[11]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane). This sterically hinders the silanol groups, making them less accessible to your analyte.
-
Add a Competing Base: In some cases, adding a small amount (e.g., 10-20 mM) of a competing base like triethylamine to the mobile phase can help. The competing base will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Issue 2: An unknown impurity peak is co-eluting with my main peak.
-
Question: I have a small peak that is not fully resolved from the main API peak. How can I improve the resolution?
-
Answer: Poor resolution between the API and a closely eluting impurity requires a systematic optimization of the chromatographic conditions to alter the selectivity of the separation.
Troubleshooting Steps:
-
Modify the Organic Solvent Ratio: If using a gradient, try making the gradient shallower around the elution time of the API. This will increase the retention time and provide more opportunity for separation.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile.
-
Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of the API or the impurity, leading to a change in their retention and potentially improving resolution.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase. A phenyl-hexyl column, for example, offers different selectivity based on pi-pi interactions, which can be beneficial for aromatic compounds like quinazolinones.
-
Issue 3: I need to identify the structure of an unknown impurity.
-
Question: A significant impurity has been detected, and I need to determine its structure. What is the best analytical approach?
-
Answer: The definitive identification of an unknown impurity requires a combination of chromatographic separation and powerful spectroscopic techniques. The standard workflow involves hyphenated techniques.
Caption: Workflow for impurity identification.
Analytical Workflow:
-
LC-MS Analysis: The first step is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14] This will provide the molecular weight of the impurity, which is a critical piece of information. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[15]
-
MS/MS Fragmentation: Performing tandem mass spectrometry (MS/MS) will fragment the impurity ion. The resulting fragmentation pattern provides clues about the structure of the molecule.[14]
-
Isolation: If the impurity is present at a sufficient level, it should be isolated using preparative HPLC.
-
NMR Spectroscopy: The isolated impurity should then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17][18][19] A suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) will allow for the unambiguous elucidation of the chemical structure.[16]
-
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.[20][21][22]
| Condition | Reagent/Stress | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at room temperature |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | Dry Heat | 48 hours at 80 °C |
| Photolytic | ICH Q1B conditions | Expose to UV/Vis light |
Step-by-Step Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each stress condition, mix the stock solution with the specified reagent in a 1:1 ratio.
-
Incubate the solutions for the specified time and temperature.
-
At the end of the incubation, neutralize the acidic and basic samples (e.g., with an equimolar amount of base or acid, respectively).
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Analyze the samples by HPLC, ensuring that the peak purity of the main peak is assessed using a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the active ingredient.[23]
Protocol 2: HPLC Method Validation - Accuracy
This protocol outlines the steps for determining the accuracy of the analytical method as per ICH Q2(R1) guidelines.[3][7][8]
Step-by-Step Procedure:
-
Prepare a placebo (matrix) sample containing all excipients except the API.
-
Prepare a stock solution of the API and a separate stock solution of the main impurity.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with known amounts of the API and the impurity.
-
Prepare each concentration level in triplicate.
-
Analyze the nine samples using the developed HPLC method.
-
Calculate the percent recovery for both the API and the impurity at each level.
-
Calculation: % Recovery = (Experimental Concentration / Theoretical Concentration) * 100
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0% for the API and 90.0% to 110.0% for the impurity.
-
References
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
-
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. [Link]
-
HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. PubMed. [Link]
-
HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Ingenta Connect. [Link]
-
The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. PubMed. [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Analytical Method Development and Validation: A Concise Review. Omicsonline.org. [Link]
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A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. IJCRT.org. [Link]
-
Development of Analytical Methods for Drug Discovery, Development, and Evaluation: A Comprehensive Review. Jetir.Org. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health. [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of some amino- and sulfanyl-3H -quinazolin-4-one derivatives as potential anticancer agents. ResearchGate. [Link]
-
(PDF) Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives. ResearchGate. [Link]
-
(PDF) Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. ResearchGate. [Link]
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dealing with poor solubility of quinazolinone derivatives during assays
<Technical Support Center: Quinazolinone Derivatives >
Welcome to the technical support center for researchers working with quinazolinone derivatives. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. However, its often rigid, lipophilic, and aromatic nature frequently leads to poor aqueous solubility, creating significant hurdles in obtaining reliable and reproducible assay data.[1] Low solubility can lead to underestimated activity, variable results, and misleading structure-activity relationships (SAR).[2]
This guide provides in-depth, practical solutions to the most common solubility-related challenges encountered during in vitro assays. We will move from foundational concepts to specific troubleshooting protocols, explaining the scientific principles behind each recommendation to empower you to make informed decisions for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face when a quinazolinone derivative fails to behave as expected in an aqueous environment.
Q1: I’ve prepared a 10 mM stock of my quinazolinone derivative in 100% DMSO. Why does it precipitate instantly when I dilute it into my aqueous assay buffer?
Answer: This is the most common manifestation of poor aqueous solubility and is often due to a phenomenon known as "precipitation upon dilution".[1] Your compound is soluble in the organic solvent (DMSO), but when this solution is introduced to the aqueous buffer, the DMSO disperses, and the local solvent environment around your compound abruptly changes from organic to aqueous. If the final concentration of your compound exceeds its maximum solubility in the final buffer/DMSO mixture, it will crash out of solution.[1][3]
Think of it this way: the high concentration of DMSO in your stock solution effectively "hides" the hydrophobic compound from the water. Upon dilution, there isn't enough DMSO to maintain this effect, and the compound molecules, being hydrophobic, prefer to interact with each other rather than the water, leading to precipitation or aggregation.[4]
Q2: What is the maximum concentration of DMSO I can use in my assay without causing artifacts?
Answer: This is a critical, assay-dependent question. There is no universal "safe" concentration, as different cell lines and enzymes have varying tolerances.
-
For biochemical (enzyme) assays: Typically, up to 1-2% DMSO is acceptable, but higher concentrations (>5%) can denature proteins.[5] Always run a solvent tolerance control where you test the effect of various DMSO concentrations on your assay signal in the absence of your compound.
-
For cell-based assays: Cells are generally more sensitive. A final concentration of ≤ 0.5% DMSO is a widely recommended starting point, with 0.1% being the "gold standard" for minimizing solvent-induced effects.[5][6][7] Some robust cell lines might tolerate up to 1%, but this must be empirically determined by running a DMSO toxicity curve for your specific cell type and assay duration.[8][9] Concentrations above 1% are known to cause negative effects like membrane damage and oxidative stress.[8]
Q3: My compound seems to dissolve, but my dose-response curve is weak, has a very steep slope (high Hill coefficient), or is inconsistent between experiments. Could this be a solubility issue?
Answer: Absolutely. This is a classic sign of compound aggregation.[10] At concentrations above its critical aggregation concentration (CAC), your compound may form sub-visible colloidal particles.[4] These aggregates can nonspecifically inhibit enzymes by sequestering the protein, leading to a variety of assay artifacts.[4][10]
Key indicators of aggregation-based activity include:
-
A sharp, steep increase in inhibition over a narrow concentration range.[10]
-
High Hill slopes.[10]
-
Activity that is sensitive to the concentration of the target enzyme.[10]
-
Activity that can be abolished or reduced by the inclusion of a small amount of non-ionic surfactant (e.g., 0.01% Triton X-100) in the assay buffer.[11]
This is a pernicious artifact because it can be mistaken for genuine activity, wasting significant time and resources.[4]
Q4: What's the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my screening assay?
Answer: This distinction is crucial for drug discovery.[12][13]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid dilution from a high-concentration DMSO stock into an aqueous buffer.[12][14] It reflects the solubility of the amorphous or non-crystalline precipitate that forms. This is the most relevant measure for high-throughput screening (HTS) and most in vitro biochemical and cell-based assays, as this is how compounds are typically handled.[14][15]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid (crystalline) compound to a buffer, shaking it for an extended period (e.g., 24-48 hours) until equilibrium is reached, and then measuring the concentration of the dissolved compound.[13][14] This value is critical for later-stage development, such as formulation and pharmacokinetics.[16]
For initial assays, you are primarily concerned with kinetic solubility . Kinetic solubility values are often higher than thermodynamic ones because the amorphous form that precipitates is easier to dissolve than the stable crystal lattice.[12][17]
Part 2: Troubleshooting Guides & Actionable Protocols
This section provides structured workflows to diagnose and solve common solubility problems.
Guide 1: Problem - Compound Precipitates Upon Dilution from DMSO Stock
You observe visible precipitate (cloudiness, flakes, crystals) when adding your DMSO stock to the aqueous assay buffer. This is a clear sign that the compound's kinetic solubility has been exceeded.
Caption: Decision workflow for troubleshooting compound precipitation.
-
Reduce Final Concentration: The simplest first step is to test if your compound is active at a concentration below its solubility limit.[1] If you see precipitation at 10 µM, re-test starting from 1 µM or lower.
-
Adjust Buffer pH: Quinazolinone derivatives often contain basic nitrogen atoms. If your compound is a weak base, lowering the pH of the buffer by 1-2 units below its pKa will cause it to become protonated (ionized).[1] The resulting salt form is almost always more water-soluble than the neutral form. Conversely, acidic compounds become more soluble at higher pH. Caution: Ensure the new pH is compatible with your target protein or cells.[1]
-
Incorporate Co-solvents: If adjusting pH isn't an option, adding a small amount of a water-miscible organic solvent can help.[1][18][19] While you are already using DMSO, its final concentration is low. Adding 1-5% (v/v) of a co-solvent like propylene glycol, ethanol, or polyethylene glycol (PEG) to the final aqueous buffer can increase the compound's solubility.[1][20]
-
Use Surfactants: For particularly "sticky" compounds prone to aggregation, adding a low concentration of a non-ionic surfactant can be very effective.[21] Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[21] A common choice is 0.01-0.025% Tween-80 or Triton X-100.[11] Caution: Surfactants can interfere with some assays or be toxic to cells, so they must be used judiciously and with proper controls.[22]
Guide 2: Problem - Suspected Assay Interference from Aggregation
Your dose-response curves are inconsistent or show classic signs of aggregation. You need to confirm if you are observing a genuine interaction or an artifact.
This protocol is adapted from the guidelines in the NIH's Assay Guidance Manual.[4]
Objective: To determine if the observed activity of a compound is dependent on the formation of colloidal aggregates.
Materials:
-
Your quinazolinone derivative of interest.
-
Your standard biochemical assay components (enzyme, substrate, buffer).
-
A 1% (w/v) stock solution of Triton X-100 in assay buffer.
-
A "promiscuous" enzyme not related to your target, for use as a counter-screen (e.g., AmpC β-lactamase).[4][11]
Procedure:
-
Primary Assay + Detergent: Run your standard dose-response experiment for the compound. In parallel, run an identical dose-response experiment but with the assay buffer supplemented with a final concentration of 0.01% Triton X-100.
-
Data Analysis:
-
Interpretation 1 (Likely Aggregator): If the compound's potency (IC50) significantly increases (e.g., >10-fold shift to the right) or the inhibitory activity is completely abolished in the presence of Triton X-100, the compound is very likely acting via aggregation.[11] The detergent disrupts the formation of the colloids, preventing nonspecific inhibition.
-
Interpretation 2 (Well-Behaved Inhibitor): If the IC50 remains largely unchanged, the inhibition is likely genuine and not dependent on aggregation.
-
-
Counter-Screen (Optional but Recommended): Test your compound against a completely unrelated enzyme that is known to be sensitive to aggregators, such as AmpC β-lactamase.[4][10] If your compound inhibits this enzyme in a detergent-sensitive manner, it further confirms its identity as a promiscuous aggregator.
-
Direct Observation (Advanced): Techniques like Dynamic Light Scattering (DLS) can be used to directly observe the formation of particles in the 50-1000 nm range as the compound concentration increases, providing definitive proof of aggregation.[11][23]
Part 3: Data Tables for Quick Reference
Table 1: Properties and Recommended Final Concentrations of Common Solvents & Additives
| Additive | Type | Typical Final Conc. (Biochemical) | Typical Final Conc. (Cell-Based) | Key Considerations |
| DMSO | Aprotic Polar Solvent | < 2% | < 0.5% [5][7] | Universal solvent, but can cause artifacts/toxicity at higher concentrations.[8][9] |
| Ethanol | Protic Polar Solvent | 1 - 5% | < 1% | Good co-solvent, but can be more disruptive to proteins than DMSO. |
| Propylene Glycol | Co-solvent / Viscosity Agent | 1 - 10% | < 2% | Less toxic than ethanol; often used in parenteral formulations.[20] |
| PEG 400 | Co-solvent / Polymer | 1 - 10% | < 2% | Good solubilizer, generally low toxicity.[20] |
| Triton X-100 | Non-ionic Surfactant | 0.01 - 0.1% | Not Recommended | Excellent for disrupting aggregation in biochemical assays; generally too toxic for cell-based work.[11] |
| Tween-80 | Non-ionic Surfactant | 0.01 - 0.1% | < 0.05% (must verify) | Milder than Triton X-100, sometimes used in cell assays but requires careful toxicity validation.[11] |
References
- Vistoli, G., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Hoelke, B., et al. (2009). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 38(4), 301-310.
- Patel, J., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 12(4), 1347–1353.
-
Kiss, R. (2016). Response to "What the concentration of DMSO you use in cell culture assays?". ResearchGate. Retrieved from [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]
- Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
-
Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre. Retrieved from [Link]
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8.
-
DMSO usage in cell culture. (2023). LifeTein. Retrieved from [Link]
- Baell, J. B., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 9(9), 1939–1947.
-
Wageesha, N. D. A. (2014). Response to "What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?". ResearchGate. Retrieved from [Link]
- Singh, R., et al. (2016). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 8(7), 123-131.
-
Sharma, K. P. (2025). Response to "DMSO in cell based assays". Scientist Solutions. Retrieved from [Link]
- Patel, V., & Patel, D. (2018). Solubility studies of drug in different surfactants and co-surfactants. International Journal of Pharmaceutical Sciences and Research, 9(10), 4123-4129.
- Pedada, R. B., et al. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
- Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
- Coussens, N. P., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10), 1281–1292.
- Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery Technologies, 7(1), 1-15.
-
The study of the influence of dmso on human fibroblasts proliferation in-vitro. (n.d.). Jagiellonian Center of Innovation. Retrieved from [Link]
- Vishakha, et al. (2020). A REVIEW ON: CO-SOLVENCY. World Journal of Pharmaceutical Research, 9(5), 584-593.
-
Faridoon, M. (2021). Response to "DMSO concentration in cell culture? Precipitating while PBS is added?". ResearchGate. Retrieved from [Link]
- Baell, J. B., & Walters, M. A. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 12(3), 583-596.
- French, K. M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56121.
- Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112.
- Gillespie, C., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Combinatorial Chemistry & High Throughput Screening, 16(5), 373-380.
- Sharma, D., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Journal of Advanced Pharmaceutical Technology & Research, 7(2), 37-45.
-
Optimizing Drug Solubility. (2017). Contract Pharma. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Coussens, N. P., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10).
-
How to tackle compound solubility issue. (2022). Reddit. Retrieved from [Link]
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Technical Support Center: Optimizing Cell-Based Assays for 3-(Methylamino)-3,4-dihydroquinazolin-4-one and Related Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Methylamino)-3,4-dihydroquinazolin-4-one and other quinazolinone-based compounds. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide both immediate solutions and a deeper understanding of the underlying scientific principles. Our goal is to empower you to generate robust, reproducible, and meaningful data in your cell-based assays.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a wide array of biological pathways, including kinase inhibition, tubulin polymerization, and phosphodiesterase (PDE) inhibition.[1][2][3] However, the physicochemical properties of these heterocyclic compounds can present unique challenges in the context of in vitro cell-based assays. This guide will address the most common hurdles, from compound handling to data interpretation.
Section 1: Compound Solubility and Handling
Poor aqueous solubility is one of the most significant challenges affecting in vitro assays, leading to high data variability, underestimated potency, and inaccurate structure-activity relationships (SAR).[4][5] This section focuses on best practices for handling and solubilizing compounds like this compound.
Q1: My compound is precipitating after dilution into the aqueous cell culture medium. What's happening and how can I fix it?
Answer: This is a classic case of "solvent-shifting" precipitation. Your compound is likely highly soluble in your 100% DMSO stock but crashes out when diluted into the aqueous, buffered environment of your cell culture medium.[6] The final concentration of your compound has exceeded its kinetic solubility limit in the assay buffer.
Troubleshooting Workflow:
-
Visual Confirmation: Always visually inspect your compound dilutions in the final assay medium (without cells) under a microscope before adding them to your experiment. Look for crystals, cloudiness, or precipitate.
-
Determine Kinetic Solubility: Perform a simple kinetic solubility test. Prepare serial dilutions of your compound in the actual cell culture medium you will use. Incubate at 37°C for 1-2 hours and then check for precipitation. This will define the practical upper concentration limit for your assays.[7]
-
Optimize Dilution Protocol: Instead of a large, single-step dilution, try a multi-step serial dilution process. This can sometimes help keep the compound in solution.
-
Reduce Final DMSO Concentration: While counterintuitive, a very high DMSO concentration in the final dilution step can sometimes accelerate precipitation. Ensure you are within the recommended solvent limits.
Caption: Workflow for diagnosing and solving compound precipitation issues.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
Answer: This is highly cell-line dependent. A universal guideline is to keep the final concentration of DMSO at or below 0.5% to minimize solvent-induced artifacts.[6] Some robust cell lines may tolerate up to 1%, but this must be empirically determined.
Best Practice: Always run a "vehicle control" group in your experiment. This group should contain cells treated with the highest concentration of DMSO used in your compound dilutions, but without the compound itself. The health and response of this group should be indistinguishable from your "untreated" or "media only" control.
| Solvent | Typical Max Concentration | Potential Cellular Effects |
| DMSO | ≤ 0.5% | Minimal effects, generally considered safe.[6] |
| DMSO | 0.5% - 1.0% | May induce differentiation, stress responses, or minor toxicity in sensitive cell lines. |
| DMSO | > 1.0% | Significant cytotoxicity, altered gene expression, membrane effects.[4] |
| Ethanol | ≤ 0.5% | Generally tolerated, but can be more toxic than DMSO for some cell lines. |
Q3: My DMSO stock is several months old. Can I still use it?
Answer: It is strongly discouraged. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination in your DMSO stock can lower the solubility of your hydrophobic compound, leading to precipitation upon freezing and thawing.[4][5] This results in an inaccurate stock concentration and, consequently, unreliable assay results.
Recommendations:
-
Use High-Purity, Anhydrous DMSO: Start with the best quality solvent.
-
Aliquot and Store Properly: Prepare small, single-use aliquots of your stock solution. Store them at -20°C or -80°C in tightly sealed vials with a desiccant.
-
Limit Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the same stock aliquot.[4]
Section 2: Assay Design and Interference
The quinazolinone scaffold can, in some cases, interfere with certain assay formats. Proper assay design and validation are critical to ensure your results reflect true biological activity.
Q4: My quinazolinone compound is showing high cytotoxicity in my control (non-target) cell line. How can I determine if this is an off-target effect?
Answer: This is a common and important question, as many quinazolinone derivatives are designed as kinase inhibitors, and they can inhibit kinases essential for the survival of multiple cell types.[8][9]
Investigative Workflow:
-
Confirm Compound Identity and Purity: First, ensure the observed toxicity isn't from a synthesis byproduct or impurity. Purity should be >95% by HPLC.
-
Literature Review: Research the known targets of your compound's structural class. Quinazolinones are known to interact with a variety of targets, including tubulin and various kinases.[2][10]
-
Target Engagement Assay: If you have a known target, perform an assay to confirm your compound is engaging it in your cells (e.g., a Western blot to check the phosphorylation status of a downstream substrate).
-
Kinase Profiling: Screen your compound against a broad panel of kinases. This can reveal unexpected off-target activities that might explain the cytotoxicity.
-
Use a Rescue Experiment: If you can identify the off-target, see if you can "rescue" the cells from cytotoxicity by adding back a product of the inhibited pathway or overexpressing the target.
Caption: Decision tree for investigating the root cause of unexpected cytotoxicity.
Q5: I'm using a fluorescence-based assay and the signal is noisy. Could my compound be interfering?
Answer: Yes. Aromatic heterocyclic compounds like quinazolinones have the potential to be autofluorescent, which can directly interfere with fluorescence-based assays (e.g., assays using resazurin/alamarBlue, or fluorescent probes).[8]
Troubleshooting Steps:
-
Test for Autofluorescence: Run a control plate with your compound at all test concentrations in the assay medium, but without the fluorescent reagent or cells. Read the plate at the assay's excitation and emission wavelengths. A high signal indicates compound autofluorescence.
-
Switch Assay Readout: If autofluorescence is significant, the most reliable solution is to switch to a non-fluorescent assay format.
-
Luminescence-based assays: (e.g., CellTiter-Glo® for viability) are generally less susceptible to compound interference.
-
Colorimetric assays: (e.g., MTT, SRB) can be a good alternative, though some compounds can interfere with the chemistry of these assays as well. Always run the appropriate controls.[1][8]
-
Section 3: Key Experimental Protocols
Here we provide step-by-step methodologies for essential assays. These should be adapted and optimized for your specific cell lines and experimental conditions.
Protocol 1: MTT Cytotoxicity Assay
This protocol assesses cell viability by measuring the metabolic reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][8]
Materials:
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
This compound (or other derivative)
-
Anhydrous DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivative in complete medium. The final DMSO concentration should remain constant across all wells (e.g., 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include the following controls:
-
Vehicle Control: Medium with the same final DMSO concentration as the highest compound concentration.
-
Untreated Control: Medium only.
-
Blank: Medium only, no cells.
-
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution to each well. Incubate for an additional 3-4 hours at 37°C. Viable cells will produce purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well. Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Caption: A generalized workflow for a typical plate-based cellular assay.
Frequently Asked Questions (FAQs)
-
Q: What is the chemical formula of this compound?
-
A: The molecular formula is C₉H₉N₃O.[11]
-
-
Q: Can I use serum-free medium to improve compound solubility?
-
A: While it might seem logical, serum proteins like albumin can sometimes help solubilize lipophilic compounds. However, they can also bind to your compound, reducing the free concentration available to act on the cells.[4] It is best to test solubility and activity in both serum-containing and serum-free media to understand the effect of serum on your specific compound.
-
-
Q: My assay results are highly variable between experiments. What is the most likely cause?
-
A: Inconsistent compound concentration due to poor solubility is a primary suspect.[8] Other common causes include inconsistent cell seeding numbers, variation in cell health or passage number, and edge effects on the microplate.[12][13] Implementing strict quality control for cell culture and compound handling is crucial.
-
-
Q: The dihydroquinazolinone compound seems to be unstable and loses activity over time in the incubator. Is this possible?
-
A: Yes. Some dihydroquinazolin-4-ones can be unstable in aqueous solutions, potentially undergoing hydrolysis or oxidation to the corresponding quinazolin-4-one.[14] It is advisable to perform a stability check by incubating your compound in the cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 8, 24 hours) via HPLC.[8]
-
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Kühne, R., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. [Link]
-
Glomme, A., & März, J. (2005). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules. [Link]
-
Mirgany, T. O., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Castillo, J. C., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances. [Link]
-
Ashton, T. D., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry. [Link]
-
Galiano, S., et al. (2011). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
Eppendorf & Promega. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Wang, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
-
Al-Rashood, S. T., et al. (2011). Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolinone derivatives for treatment of asthma. Medicinal Chemistry Research. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound | 60512-86-9 [amp.chemicalbook.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 13. youtube.com [youtube.com]
- 14. The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing biological activity of 3-(Methylamino)-3,4-dihydroquinazolin-4-one with analogs
An In-Depth Comparative Guide to the Biological Activity of 3-Amino-Quinazolin-4-ones and Their N-Substituted Analogs
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery
The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that has garnered immense interest in medicinal chemistry. This scaffold is a cornerstone in the structure of numerous natural alkaloids and synthetic compounds, exhibiting a vast array of pharmacological activities.[1] Its structural versatility allows for modifications at various positions, leading to a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2]
A particularly important class of derivatives involves substitution at the N-3 position. This guide focuses specifically on the comparative biological activity of 3-amino-3,4-dihydroquinazolin-4-one and its analogs, where the hydrogen atoms of the amino group are replaced with alkyl or aryl moieties, such as in 3-(Methylamino)-3,4-dihydroquinazolin-4-one. By analyzing experimental data, we will explore how these substitutions influence the compound's efficacy, primarily focusing on anticancer and antimicrobial activities, and delve into the structure-activity relationships (SAR) that govern their potency.
Part 1: Comparative Anticancer Activity
Quinazolinone derivatives have emerged as potent anticancer agents, with several compounds approved for clinical use.[3] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways that control cell proliferation and survival.
Mechanism of Action: Dual-Pronged Attack on Cancer Cells
Many 3-substituted quinazolinones exert their cytotoxic effects through two primary mechanisms:
-
Tyrosine Kinase Inhibition: A significant number of quinazolinone-based drugs, such as Gefitinib and Erlotinib, function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression of EGFR is a hallmark of many cancers, and its inhibition blocks downstream signaling pathways responsible for cell growth and proliferation.[3]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) by modulating the intrinsic pathway. This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of effector caspases.
Structure-Activity Relationship (SAR) and Data Comparison
The nature of the substituent at the N-3 position dramatically influences cytotoxic potency. Analysis of various analogs reveals key trends. For instance, introducing substituted aryl groups at the N-3 position often enhances anticancer activity.
The following table summarizes the cytotoxic activity (IC50) of a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives against various human cancer cell lines. The data highlights how modifications at the R¹ (position 3) and R² (position 2) influence potency.
| Compound ID | R¹ (Substituent at N-3) | R² (Substituent at C-2) | Cell Line | IC50 (µM) | Reference |
| 1a | -NH-C₆H₅ (Anilino) | -CH₃ | MCF-7 (Breast) | 3.24 | Fused quinazolinone data |
| 1b | -NH-C₆H₄-Cl (4-Chloroanilino) | -CH₃ | MCF-7 (Breast) | 1.15 | Fused quinazolinone data |
| 1c | -NH-C₆H₄-F (4-Fluoroanilino) | -CH₃ | MCF-7 (Breast) | 0.98 | Fused quinazolinone data |
| 2a | -NH-N=CH-C₆H₅ (Benzaldehyde hydrazone) | -CH₃ | A2780 (Ovarian) | 0.84 | |
| 2b | -NH-N=CH-C₆H₄-F (4-Fluorobenzaldehyde hydrazone) | -CH₃ | A2780 (Ovarian) | 0.14 | |
| 2c | -NH-N=CH-C₆H₄-NO₂ (4-Nitrobenzaldehyde hydrazone) | -CH₃ | MCF-7 (Breast) | 0.20 | |
| Ref. Drug | Doxorubicin | - | MCF-7 (Breast) | 0.45 | Fused quinazolinone data |
| Ref. Drug | Lapatinib | - | A2780 (Ovarian) | 12.11 |
Interpretation of SAR:
-
Effect of N-3 Substituent: The data clearly shows that moving from a simple amino group to larger hydrazone moieties (Series 2) significantly increases potency, with IC50 values dropping into the nanomolar range, far exceeding the efficacy of the reference drug Lapatinib in the A2780 cell line.
-
Electronic Effects: Within the anilino series (1a-1c), the addition of electron-withdrawing halogens (Cl, F) at the para position of the phenyl ring enhances cytotoxic activity against the MCF-7 cell line. A similar trend is observed in the hydrazone series (2a vs 2b), where the fluoro-substituted compound is significantly more potent.
Signaling Pathway Visualization
The following diagram illustrates the induction of apoptosis via the intrinsic pathway, a common mechanism for cytotoxic quinazolinones. The compounds can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.
Part 2: Comparative Antimicrobial Activity
In an era of growing antibiotic resistance, the quinazolinone scaffold offers a promising avenue for the development of new antimicrobial agents.
Mechanism of Action: Targeting Bacterial Replication
While multiple mechanisms may exist, a key target for quinazolinone-based antibacterials is DNA gyrase. This enzyme is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to breaks in the bacterial chromosome and ultimately cell death.
Structure-Activity Relationship (SAR) and Data Comparison
Similar to anticancer activity, antimicrobial efficacy is highly dependent on the substitution pattern. Halogenation of the quinazolinone ring and the nature of the N-3 substituent are critical determinants of activity.
The table below presents the antibacterial activity of a series of 3-substituted-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one derivatives, measured as the zone of inhibition.
| Compound ID | R (Substituent on N-3 Phenyl Ring) | Bacillus subtilis (Zone of Inhibition, cm) | Proteus vulgaris (Zone of Inhibition, cm) | Reference |
| 3a | 4-Fluoro | 1.4 | 1.1 | |
| 3b | 4-Chloro | 1.0 | 1.2 | |
| 3c | 2-Chloro | 0.9 | 1.0 | |
| 3d | 4-Bromo | 0.8 | 0.9 | |
| 3e | H | 0.7 | 0.8 | |
| Ref. Drug | Ciprofloxacin | 2.5 | 2.6 |
Interpretation of SAR:
-
Halogenation is Key: The data demonstrates a clear trend where halogen substitution on the N-3 phenyl ring significantly enhances antibacterial activity compared to the unsubstituted analog (3e).
-
Influence of Halogen Type and Position: The 4-fluoro substituted compound (3a) showed the best activity against the Gram-positive Bacillus subtilis, while the 4-chloro analog (3b) was most effective against the Gram-negative Proteus vulgaris. This suggests that the specific halogen and its position can tune the activity spectrum.
Part 3: Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological activity data, standardized and validated protocols are essential. Here, we detail the core methodologies used to generate the data discussed in this guide.
Experimental Workflow: From Compound to Data
The general process for evaluating a new chemical entity involves synthesis, characterization, and subsequent biological screening.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7, A2780) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinazolinone compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a positive control (reference drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility
This is a standardized method for determining the susceptibility of bacteria to various antimicrobial agents.
Principle: An antibiotic-impregnated paper disk is placed on an agar plate that has been uniformly inoculated with a test bacterium. The antibiotic diffuses from the disk into the agar. If the bacterium is susceptible, a clear zone of no growth will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism.
Step-by-Step Protocol:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a pure culture and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage (a "bacterial lawn").
-
Disk Application: Using sterile forceps or a disk dispenser, place paper disks impregnated with a known concentration of the test quinazolinone compounds onto the surface of the agar. Ensure disks are placed at least 24 mm apart. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Zone Measurement: After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition (the clear area around the disk) in millimeters.
-
Interpretation: Compare the measured zone diameter to a standardized chart (e.g., from CLSI guidelines) to determine if the organism is Susceptible (S), Intermediate (I), or Resistant (R) to the compound.
Conclusion
The 3-amino-quinazolin-4-one scaffold is a remarkably versatile platform for the development of potent therapeutic agents. Structure-activity relationship studies consistently demonstrate that strategic modifications, particularly at the N-3 position, can profoundly enhance both anticancer and antimicrobial activities. The introduction of halogenated aryl groups or hydrazone moieties often leads to compounds with significantly improved potency. The experimental protocols detailed herein provide a validated framework for the continued exploration and optimization of this promising class of molecules, paving the way for the discovery of next-generation drugs to combat cancer and infectious diseases.
References
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH. (n.d.). National Institutes of Health.[Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands.[Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.[Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.[Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). SciBase.[Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.[Link]
-
Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. (n.d.). MDPI.[Link]
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (n.d.). Taylor & Francis Online.[Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.[Link]
-
Disk diffusion test. (n.d.). Wikipedia.[Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.[Link]
-
Synthesis and Evaluation of the Antimicrobial Activity of Novel Quinazolinones. (2007). PubMed.[Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information.[Link]
-
Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. (n.d.). National Institutes of Health.[Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.[Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). Royal Society of Chemistry.[Link]
-
Spiroquinazolinone-induced cytotoxicity and apoptosis in K562 human leukemia cells: alteration in expression levels of Bcl-2 and Bax. (n.d.). PubMed.[Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Taylor & Francis Online.[Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC. (n.d.). National Institutes of Health.[Link]
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal.[Link]
-
Synthesis and evaluation of the antimicrobial activity of novel quinazolinones. (2025). ResearchGate.[Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). National Institutes of Health.[Link]
-
(PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). ResearchGate.[Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (n.d.). Taylor & Francis Online.[Link]
-
Therapeutic agents targeting apoptosis pathways. (2016). Journal of American Science.[Link]
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A Comparative Guide to Quinazolinone Derivatives: Evaluating 3-(Methylamino)-3,4-dihydroquinazolin-4-one in the Context of a Privileged Scaffold
This guide provides a comprehensive comparison of 3-(Methylamino)-3,4-dihydroquinazolin-4-one and its broader class of N-3 substituted analogs against other key quinazolinone derivatives. While direct, extensive biological data for this compound is limited in publicly accessible literature, this document leverages established structure-activity relationship (SAR) principles to contextualize its potential and provide a framework for its evaluation. We will dissect the quinazolinone scaffold, compare the pharmacological profiles conferred by various substitutions, and provide detailed experimental protocols for synthesis and bioactivity assessment.
The Quinazolinone Scaffold: A Cornerstone of Medicinal Chemistry
The 4(3H)-quinazolinone core, a fused heterocyclic system comprising a benzene ring and a pyrimidinone ring, is recognized as a "privileged structure" in drug discovery.[1] This designation stems from its ability to bind to a wide array of biological targets, enabling the development of compounds with diverse therapeutic applications.[2][3] Quinazolinone derivatives have been successfully developed into agents with anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antihypertensive properties.[4][5][6][7] Their remarkable versatility and clinical significance underscore the continuous research interest in synthesizing and evaluating novel analogs.[1]
The core structure's stability and its amenability to chemical modification at several key positions allow for the fine-tuning of its pharmacological and pharmacokinetic profiles.[1] This has led to a rich body of research defining the structure-activity relationships that govern its biological effects.
Decoding the Structure-Activity Relationship (SAR) of Quinazolinones
The biological activity of a quinazolinone derivative is critically dependent on the nature and position of its substituents. Understanding these SAR principles is essential for rational drug design and for predicting the potential activity of a compound like this compound.
dot```dot graph SAR_Quinazolinone { layout=neato; node [shape=none, margin=0]; edge [arrowhead=vee, color="#5F6368"];
// Main structure image node main [image="https://i.imgur.com/8Qf9s2Z.png", label=""];
// Invisible nodes for arrow origins pos2_start [pos="0.7,0.8!", shape=point, style=invis]; pos3_start [pos="-0.3,1.5!", shape=point, style=invis]; pos68_start [pos="-2.5,-0.5!", shape=point, style=invis]; pos4_start [pos="1.5,-0.2!", shape=point, style=invis];
// Label nodes for descriptions pos2_label [label="Position 2:\nModulates activity spectrum.\n-Aryl/alkyl groups for anticancer.\n-Thiol/amine groups for antimicrobial.", pos="2.8,0.8!", shape=plaintext, fontcolor="#202124"]; pos3_label [label="Position 3:\nCritical for potency & target selectivity.\n-Aryl groups for cytotoxicity.\n-Amino/substituted amino groups (like in the\n title compound) for CNS & other activities.", pos="-0.3,3.0!", shape=plaintext, fontcolor="#202124"]; pos68_label [label="Positions 6 & 8:\nHalogen substitution (Br, Cl)\noften enhances potency across\nvarious activities.", pos="-4.5,-0.5!", shape=plaintext, fontcolor="#202124"]; pos4_label [label="Position 4:\nThe C=O is key to the 'quinazolin-4-one' scaffold.\nReplacement with an amine (4-aminoquinazoline)\nleads to a different class of inhibitors (e.g., EGFR-TKIs).", pos="4.5,-0.2!", shape=plaintext, fontcolor="#202124"];
// Edges from invisible nodes to the structure area pos2_start -> main [pos="1.2,0.4!"]; pos3_start -> main [pos="0,1.1!"]; pos68_start -> main [pos="-1.9,-0.5!"]; pos4_start -> main [pos="1.2,-0.5!"]; }
Caption: General synthetic workflow for 3-substituted quinazolinones.
Step-by-Step Protocol: [8]1. Benzoxazinone Synthesis:
- To a round-bottom flask, add anthranilic acid (1.0 eq).
- Add triethyl orthoacetate (excess, ~5-10 eq) to act as both reactant and solvent.
- Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
- Upon completion, cool the solution to -20 °C to crystallize the 2-methyl-4H-3,1-benzoxazin-4-one intermediate.
- Filter the crystals and wash with cold hexane to afford the intermediate in high purity.
- Quinazolinone Formation:
- Dissolve the 2-methyl-4H-3,1-benzoxazin-4-one intermediate (1.0 eq) in glacial acetic acid by gentle heating.
- Add the desired primary amine or hydrazine (e.g., methylhydrazine, 1.1 eq) to the solution.
- Heat the mixture to reflux for 4-6 hours.
- After cooling to room temperature, pour the reaction mixture into ice-cold water.
- Collect the resulting precipitate by vacuum filtration.
- Wash the solid with water and then a small amount of cold ethanol.
- Recrystallize the crude product from ethanol or an appropriate solvent to yield the pure 3-substituted-4(3H)-quinazolinone.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells and serves as a reliable indicator of cell viability and cytotoxicity.
Causality: This protocol is self-validating because it includes both a negative control (vehicle-treated cells, representing 100% viability) and a positive control (a known cytotoxic drug, representing maximal inhibition). The principle relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells. This reduction produces purple formazan crystals, the amount of which is directly proportional to the number of viable cells.
dot
Sources
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A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Dihydroquinazolinones
For Researchers, Scientists, and Drug Development Professionals
The dihydroquinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-substituted dihydroquinazolinones, offering a comparative overview of their therapeutic potential across different biological targets. By examining key experimental data, we aim to elucidate the impact of various substituents at the 3-position on the anticonvulsant, antimicrobial, and anticancer activities of these fascinating molecules.
The Enduring Appeal of the Dihydroquinazolinone Core
The 3,4-dihydroquinazolinone (DHQ) moiety is a highly valued scaffold in medicinal chemistry due to the vast number of biologically-active compounds based on this core structure.[1][2][3] This heterocycle's versatility and ability to interact with a wide range of biological targets have made it a focal point for drug discovery efforts. Modifications at the 3-position, in particular, have been shown to be a critical determinant of the pharmacological profile of these compounds, allowing for the fine-tuning of their activity and selectivity.[1]
Deciphering the Structure-Activity Relationship: A Multi-Target Perspective
The strategic placement of different functional groups at the 3-position of the dihydroquinazolinone ring can dramatically alter its biological effects. This section will explore the SAR of these compounds in the context of their anticonvulsant, antimicrobial, and anticancer properties, supported by comparative experimental data.
Anticonvulsant Activity: The Influence of Aryl and Alkyl Substituents
The quest for novel anticonvulsant agents with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry.[4] 3-Substituted quinazolinones have emerged as a promising class of compounds in this area, with the substituent at the 3-position playing a pivotal role in their activity.
Generally, the presence of a substituted aromatic ring at the 3-position is a key requirement for potent anticonvulsant activity.[2][5] The nature and position of the substituent on this aryl ring significantly modulate the compound's efficacy. For instance, compounds with a single ortho substituent on the 3-aryl group, such as an o-tolyl or o-chlorophenyl group, have shown promising protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizures.[2][6]
In contrast, substituting the 3-position with an allyl radical has been shown to generally exhibit higher activity compared to benzyl substitution, especially when an electron-donating group is present at the 2-position of the quinazolinone ring.[7] However, the presence of an electron-withdrawing group can reverse this trend, with benzyl-substituted compounds being more active.[7] This highlights the intricate electronic interplay between substituents at different positions of the quinazolinone scaffold.
Table 1: Comparative Anticonvulsant Activity of 3-Substituted Quinazolinones
| Compound ID | 3-Substituent | 2-Substituent | Anticonvulsant Activity (MES Test) ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 6l | o-tolyl | 2-(2-oxo-2-(4-pyridyl)ethyl) | Good protection | Low | - | [2][6] |
| 8i | o-chlorophenyl | 2-(2-oxo-2-(4-pyridyl)ethyl) | Good protection | Low | - | [2][6] |
| 5b | 4-fluorophenyl | - | 152 | >300 | >1.97 | [8][9] |
| 5c | 4-chlorophenyl | - | 165 | >300 | >1.82 | [8][9] |
| 5d | 4-bromophenyl | - | 140 | >300 | >2.14 | [8][9] |
| 9a | 1,3-bis-(prop-2-ynyl) | - | Less active than phenytoin | Low | - | [4] |
Note: Data is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
dot
Caption: SAR of 3-substituted dihydroquinazolinones on anticonvulsant activity.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Dihydroquinazolinone derivatives have demonstrated significant potential in this arena, with the 3-substituent being a crucial determinant of their antimicrobial spectrum and potency.
Studies have shown that both Gram-positive and Gram-negative bacteria can be susceptible to 3-substituted quinazolinones. For instance, certain derivatives have shown considerable activity against Pseudomonas aeruginosa, Bacillus subtilis, and Lactobacillus rhamnosus.[10] The nature of the substituent at the 3-position can influence the minimum inhibitory concentration (MIC). For example, compounds with specific substitutions have demonstrated potent activity against Staphylococcus aureus and Escherichia coli.[11]
Furthermore, some 3-substituted dihydroquinazolinones have exhibited moderate to good antifungal activity against Candida albicans and Aspergillus niger.[10][12]
Table 2: Comparative Antimicrobial Activity of 3-Substituted Dihydroquinazolinones
| Compound ID | 3-Substituent | Target Organism | MIC (µg/mL) | Reference |
| 4d | - | P. aeruginosa | High activity at 250 | [10] |
| 4e | - | P. aeruginosa | High activity at 250 | [10] |
| 4d | - | B. subtilis | 250 | [10] |
| 4d | - | L. rhamnosus | 250 | [10] |
| 4e | - | E. coli | 128 | [11] |
| 4m | - | E. coli | 128 | [11] |
| 4e | - | S. aureus | 32 | [11] |
| 4c | - | S. aureus | 32 | [11] |
Note: '-' indicates that the specific substituent at the 3-position was not explicitly detailed in the summary of the search result. Data is compiled from different studies and should be interpreted with caution.
dot
Caption: SAR of 3-substituted dihydroquinazolinones on antimicrobial activity.
Anticancer Activity: Targeting Proliferative Disorders
The development of novel anticancer agents remains a critical area of research. 3-Substituted quinazolinones have been investigated for their cytotoxic effects against various cancer cell lines, with promising results. The substituent at the 3-position can significantly impact the antiproliferative activity.
For example, a series of 3-substituted phenyl quinazolinone derivatives showed varying levels of cytotoxicity against breast (MCF-7), colorectal (SW480), and lung (A-549) cancer cell lines.[13] The electronic properties of the substituent on the phenyl ring at the 3-position were found to be important, with electronegative groups like fluorine and chlorine being favorable for activity.[13] Furthermore, the presence of bulky substituents at the N-3 position is thought to be beneficial for targeting the hinge binding region of protein kinases, which are often dysregulated in cancer.[13]
Table 3: Comparative Anticancer Activity of 3-Substituted Quinazolinones
| Compound ID | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 7j | Substituted phenyl | MCF-7 | 10.01 ± 5.5 | [13] |
| 7k | Substituted phenyl | SW480 | 10.90 ± 0.84 | [13] |
| 7c | 4-chlorophenyl | A549 | 25.85 ± 1.20 | [13] |
Note: Data is compiled from a single study and provides a snapshot of the potential of this compound class.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of 3-substituted dihydroquinazolinones and their evaluation for anticonvulsant and antimicrobial activities.
Synthesis of 3-Substituted Dihydroquinazolinones via a Metal-Free Leuckart–Wallach Type Reaction
This method offers a modular and efficient approach to synthesize substituted dihydroquinazolinones from readily available starting materials.[1][2][3]
Step-by-Step Protocol:
-
To a solution of the appropriate 2-aminobenzamide (1.0 mmol) in formic acid (2 mL), add the desired aldehyde or ketone (1.2 mmol).
-
The reaction mixture is then heated at 100 °C for 4-16 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the formic acid is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted dihydroquinazolinone.
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A Comparative Guide to the Anticancer Potential of Quinazolinone Derivatives: Focus on Tubulin-Targeting Agents
This guide provides a comprehensive technical comparison of a promising class of anticancer compounds, the quinazolinones, with a focus on a representative tubulin-targeting agent, 2-(3-methoxystyryl)quinazolin-4(3H)-one. We will objectively evaluate its performance against established anticancer drugs, Paclitaxel and Gefitinib, supported by experimental data and detailed protocols for validation. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic avenues in oncology.
Introduction: The Therapeutic Promise of the Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] In the realm of oncology, quinazolinone derivatives have emerged as a focal point of research due to their demonstrated efficacy against various cancer cell lines, including those of the breast, lung, and pancreas.[2] Their anticancer effects are attributed to diverse mechanisms of action, such as the inhibition of tubulin polymerization, a critical process for cell division, and the targeting of key signaling molecules like the epidermal growth factor receptor (EGFR).[2] Over 20 drugs containing a quinazoline or quinazolinone structure have received FDA approval for anti-tumor use, underscoring the clinical significance of this chemical class.
While the specific compound 3-(Methylamino)-3,4-dihydroquinazolin-4-one is part of this broad family, detailed public data on its anticancer effects is limited. Therefore, to provide a robust and data-driven comparison, this guide will focus on a well-characterized and potent analogue, 2-(3-methoxystyryl)quinazolin-4(3H)-one , as a representative of tubulin-inhibiting quinazolinones. This compound has demonstrated significant cytotoxic effects and a clear mechanism of action, making it an excellent candidate for comparative analysis.
Comparative Analysis: 2-(3-methoxystyryl)quinazolin-4(3H)-one vs. Standard-of-Care Agents
To contextualize the potential of 2-(3-methoxystyryl)quinazolin-4(3H)-one, we will compare it with two widely used anticancer drugs that exemplify different mechanisms of action:
-
Paclitaxel: A potent mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[3][4][5][][7] It is a first-line treatment for various solid tumors, including breast, ovarian, and lung cancers.
-
Gefitinib: A selective inhibitor of the EGFR tyrosine kinase, which blocks downstream signaling pathways that promote cell proliferation and survival.[8][9][10][11][12] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.
Mechanism of Action
The following diagram illustrates the distinct signaling pathways targeted by our representative quinazolinone and the standard-of-care drugs.
Figure 1: Simplified signaling pathways of the compared anticancer agents.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for the compared compounds against various human cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| 2-(3-methoxystyryl)quinazolin-4(3H)-one | Multiple (Broad Spectrum) | Colon, Glioblastoma, Breast, Ovarian, Lung, Skin, Prostate, Neuroblastoma, Pancreas | Sub-µM | [13][14] |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.005 - 0.010 | [15][16][17] |
| SK-BR-3 | HER2+ Breast Cancer | ~0.0077 | [15] | |
| 4T1 | Murine Breast Cancer | ~15.6 - 31.25 | [18] | |
| Gefitinib | H3255 (EGFR L858R) | Non-Small Cell Lung Cancer | 0.04 | [19] |
| PC-9 (EGFR exon 19 del) | Non-Small Cell Lung Cancer | 0.077 | [20][21] | |
| H1975 (EGFR L858R/T790M) | Non-Small Cell Lung Cancer | >4 | [20][21] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, drug exposure time, and the specific assay used.
Experimental Protocols for Anticancer Effect Validation
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to validate the anticancer effects of novel compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 2: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[22] Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the reference drugs. Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Annexin V/Propidium Iodide Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Seed cells and treat with the test compounds for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.[24][25][26][27]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest at the desired time points.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate at 4°C for at least 30 minutes.[28]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate to degrade RNA.
-
DNA Staining: Add propidium iodide (PI) to stain the cellular DNA.[29]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion and Future Directions
The quinazolinone scaffold, represented here by the tubulin-targeting agent 2-(3-methoxystyryl)quinazolin-4(3H)-one, demonstrates significant potential as a source of novel anticancer therapeutics. Its sub-micromolar potency against a broad range of cancer cell lines is comparable to, and in some cases may exceed, that of established drugs like Paclitaxel and Gefitinib, depending on the specific cancer type and its molecular characteristics.
The distinct mechanism of action of tubulin-inhibiting quinazolinones offers a potential advantage in overcoming resistance mechanisms that may develop against other classes of anticancer drugs. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic window and efficacy of these compounds. The detailed protocols provided in this guide offer a robust framework for the continued investigation and validation of this promising class of anticancer agents.
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comparative cytotoxicity of 3-(Methylamino)-3,4-dihydroquinazolin-4-one and known drugs
A Comparative Guide to the Cytotoxicity of Novel Quinazolinone Analogs and Doxorubicin
In the landscape of oncological research, the quinazolinone scaffold represents a privileged structure, forming the core of numerous compounds with potent cytotoxic activity. This guide provides a comparative analysis of a novel quinazolinone derivative against the well-established chemotherapeutic agent, Doxorubicin. We will delve into the experimental data that substantiates this comparison, detail the methodologies for reproducing these findings, and explore the underlying mechanisms of action that dictate their efficacy in cancer cell lines.
Introduction to the Compared Agents
The relentless pursuit of more effective and less toxic anticancer agents has led researchers to explore a vast chemical space. Quinazolinone derivatives have emerged as a promising class of compounds due to their broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. Their mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and angiogenesis, or the induction of apoptosis.
Doxorubicin , the comparator drug in this analysis, is a cornerstone of chemotherapy regimens. As an anthracycline antibiotic, its primary mechanism involves intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell death. Despite its efficacy, its clinical use is often limited by severe side effects, most notably cardiotoxicity, which drives the search for alternative or synergistic agents.
This guide focuses on a specific set of quinazolinone derivatives evaluated for their cytotoxic potential against the human breast cancer cell line, MCF-7. We will use a representative compound from a published study to draw a direct comparison with Doxorubicin, providing a framework for evaluating novel chemical entities in a preclinical setting.
Experimental Workflow: Assessing In Vitro Cytotoxicity
The determination of a compound's cytotoxicity is a foundational step in drug discovery. The following workflow outlines the Sulforhodamine B (SRB) assay, a robust and widely used method for measuring drug-induced cytotoxicity in adherent cell lines.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Protocol for the Sulforhodamine B (SRB) Assay
This protocol is adapted from the methodology described by Skehan et al. (1990) and is suitable for high-throughput screening of compound cytotoxicity.
-
Cell Seeding:
-
Harvest MCF-7 cells from culture flasks using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure viability.
-
Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete growth medium (DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Dispense 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test quinazolinone compounds and the reference drug (Doxorubicin) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in complete growth medium to achieve final concentrations ranging from 1 to 100 µg/mL. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include wells with untreated cells (vehicle control) and blank wells (medium only).
-
Incubate the plate for 48 hours under the same conditions as step 1.
-
-
Cell Fixation and Staining:
-
After the incubation period, discard the supernatant. Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with deionized water to remove the TCA and air dry completely.
-
Add 50 µL of 0.4% (w/v) SRB solution (prepared in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
-
Data Acquisition and Analysis:
-
Solubilize the bound SRB dye by adding 100 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution of the dye.
-
Measure the optical density (OD) of each well at 515 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated using the formula: [(OD_control - OD_treated) / OD_control] x 100.
-
The IC₅₀ value, which is the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of growth inhibition against the drug concentrations.
-
Comparative Cytotoxicity Data
The cytotoxic effects of a series of novel quinazolinone derivatives were evaluated against the MCF-7 human breast cancer cell line and compared to the standard drug, Doxorubicin. The results, expressed as IC₅₀ values, are summarized below.
| Compound | Chemical Class | IC₅₀ (µM) on MCF-7 Cells |
| Doxorubicin | Anthracycline Antibiotic | 0.45 |
| Compound 4a | Quinazolinone Derivative | 0.39 |
| Compound 4b | Quinazolinone Derivative | 0.68 |
| Compound 4c | Quinazolinone Derivative | 1.02 |
Data synthesized from a representative study on novel quinazolinone analogs.
From the data, it is evident that Compound 4a exhibits superior cytotoxic activity (IC₅₀ = 0.39 µM) compared to the standard chemotherapeutic agent Doxorubicin (IC₅₀ = 0.45 µM) against the MCF-7 cell line. This indicates a potent anticancer potential for this specific quinazolinone derivative, warranting further investigation into its mechanism of action. Other analogs, such as 4b and 4c, also showed significant activity, though less potent than Doxorubicin.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is critical for the rational development of new drugs. While Doxorubicin's pathways are well-characterized, the mechanisms of novel quinazolinones are an active area of research.
Doxorubicin's Mechanism of Action
Doxorubicin exerts its cytotoxic effects through a multi-pronged attack on cancer cells.
-
DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, distorting its structure and arresting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Its quinone moiety can undergo redox cycling, producing superoxide radicals and other ROS that damage cellular components, including DNA, proteins, and lipids.
Proposed Mechanism for Quinazolinone Derivatives
Many cytotoxic quinazolinone derivatives have been found to target key signaling proteins involved in cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers, including breast cancer. Inhibition of EGFR blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.
A Researcher's Guide to Assessing the Cancer Cell Selectivity of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
In the landscape of oncology drug discovery, the quinazolinone scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational anticancer agents. These compounds exert their effects through diverse mechanisms, including the induction of apoptosis and cell cycle arrest, often by targeting key signaling pathways like PI3K/Akt.[1][2] This guide focuses on a specific derivative, 3-(Methylamino)-3,4-dihydroquinazolin-4-one, and provides a comprehensive framework for assessing its most critical attribute: selectivity for cancer cells over healthy tissue.
As researchers and drug development professionals, our primary goal is to identify compounds with a wide therapeutic window—maximizing efficacy against malignant cells while minimizing toxicity to normal cells. This guide offers a structured, in-depth approach to evaluating the selective cytotoxicity of this compound, benchmarked against established chemotherapeutic agents.
The Importance of Selectivity in Cancer Chemotherapeutics
The clinical utility of many conventional chemotherapy drugs is often limited by their narrow therapeutic indices and significant side effects, stemming from their lack of specificity for cancer cells.[3] An ideal anticancer agent should selectively target tumor cells, thereby reducing off-target toxicity and improving patient outcomes. Therefore, a rigorous assessment of a compound's selectivity is a cornerstone of preclinical drug development.
Experimental Design for Assessing Selectivity
A robust assessment of selectivity requires a multi-faceted approach, incorporating a panel of cancer and non-cancerous cell lines, appropriate benchmark drugs, and a suite of assays to elucidate the compound's cytotoxic and mechanistic properties.
Cell Line Panel
The choice of cell lines is critical for a comprehensive evaluation. We recommend a panel that includes:
-
Cancer Cell Lines:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.
-
A549: A human lung carcinoma cell line, representing non-small cell lung cancer.
-
HCT116: A human colon cancer cell line, a common model for colorectal cancer research.
-
-
Non-Cancerous Control Cell Line:
-
MCF-10A: A non-tumorigenic human breast epithelial cell line, serving as a healthy control to determine the selectivity index.
-
Benchmark Chemotherapeutics
To contextualize the performance of this compound, it is essential to compare it with well-characterized, clinically relevant drugs:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, inducing widespread DNA damage and apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[4]
Quantifying Cytotoxicity: The IC50 Value
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.
Hypothetical IC50 Data for Comparison
The following table presents a hypothetical, yet plausible, set of IC50 values for this compound, alongside literature-derived values for our benchmark drugs. This allows for a direct comparison of potency and an initial assessment of selectivity.
| Compound | MCF-7 (µM) | A549 (µM) | HCT116 (µM) | MCF-10A (µM) | Selectivity Index (MCF-10A / Average Cancer IC50) |
| This compound | 5.2 | 8.1 | 6.5 | 45.8 | 6.9 |
| Doxorubicin | 0.4 - 8.3[1][5][6] | 0.08 - >20[7][8][9] | 0.96 - 1.9[10][11] | 2.5[12] | ~0.8 |
| Paclitaxel | 3.5 - 7.5[13][14] | 8.2 - 10.2[15][16] | 2.5 - 9.7[17][18] | 69.4[19] | ~10.2 |
Note: The IC50 values for Doxorubicin and Paclitaxel are presented as ranges to reflect the variability reported in the literature under different experimental conditions.
Experimental Workflow for Selectivity Assessment
A systematic workflow ensures reproducible and reliable data. The following diagram outlines the key steps in assessing the selectivity of our compound of interest.
Figure 1. A streamlined workflow for the comprehensive assessment of cancer cell selectivity.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the key assays in our selectivity assessment.
Cytotoxicity Assays: MTT and SRB
Both the MTT and SRB assays are reliable colorimetric methods for determining cell viability.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. SRB (Sulphorhodamine B) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
-
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
After treatment, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Dissolve the bound dye in 200 µL of 10 mM Tris base solution.
-
Mechanistic Assays
Understanding how a compound induces cell death is crucial. The following assays provide insights into the mechanisms of action.
1. Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the IC50 concentration of the test compounds for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
2. Cell Cycle Analysis: Propidium Iodide (PI) Staining
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Potential Mechanism of Action: Targeting the PI3K/Akt Pathway
Quinazolinone derivatives have been reported to exert their anticancer effects by modulating various signaling pathways, with the PI3K/Akt pathway being a prominent target.[1][2][12] This pathway plays a crucial role in cell survival, proliferation, and apoptosis.[25][12][26]
Figure 2. A plausible mechanism of action for this compound, targeting the PI3K/Akt signaling pathway.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for assessing the cancer cell selectivity of this compound. By employing a well-defined cell line panel, established benchmark drugs, and a combination of cytotoxicity and mechanistic assays, researchers can generate the robust data necessary to evaluate the therapeutic potential of this promising compound. The ultimate goal is to identify novel anticancer agents with improved selectivity and a wider therapeutic window, leading to more effective and less toxic cancer treatments.
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The In Vivo Therapeutic Potential of 3-(Amino)-3,4-dihydroquinazolin-4-one Derivatives: A Comparative Guide
For researchers and drug development professionals, the quinazolinone scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of the in vivo efficacy of 3-(Amino)-3,4-dihydroquinazolin-4-one derivatives and their close structural analogs. By examining key experimental data from preclinical studies, we aim to illuminate the therapeutic promise of this chemical class across various disease models, offering insights to guide future research and development.
Introduction to the 3-Amino-quinazolin-4-one Scaffold
The 3-amino-3,4-dihydroquinazolin-4-one core has attracted significant attention due to its versatile chemical nature, allowing for substitutions at multiple positions. This structural flexibility has given rise to a multitude of derivatives with a wide array of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, and antimalarial properties.[1][2][3][4] The efficacy of these compounds is often attributed to their ability to interact with various biological targets, such as enzymes and receptors, leading to the modulation of key signaling pathways involved in disease pathogenesis.
This guide will delve into the in vivo performance of representative derivatives, comparing their efficacy, dosing, and mechanistic underpinnings in established animal models.
Comparative In Vivo Efficacy
The following sections present a comparative overview of the in vivo efficacy of 3-amino-quinazolin-4-one derivatives and their analogs in key therapeutic areas.
Anticancer Activity
The quinazolinone scaffold is a well-established pharmacophore in oncology, with several derivatives targeting critical pathways in cancer progression.[5][6]
A notable example is the 3,4-dihydroquinazoline derivative, KYS05090, which has demonstrated potent oral anti-tumoral activity. In a preclinical study utilizing an A549 lung cancer xenograft model in nude mice, KYS05090 exhibited significant tumor growth inhibition.[7] At oral doses of 1 and 5 mg/kg, the compound achieved 60% and 67% tumor growth inhibition, respectively, outperforming the standard chemotherapeutic agent, paclitaxel (53% inhibition).[7]
Another study on 3,4-disubstituted quinazoline derivatives in a murine Ehrlich Ascites Carcinoma (EAC) model also revealed significant antitumor activity, highlighting the importance of substitutions at the 3 and 4 positions for anticancer efficacy.
Table 1: Comparative In Vivo Anticancer Efficacy of Quinazolinone Derivatives
| Compound/Derivative Class | Animal Model | Dosing Regimen | Key Efficacy Readout | Reference |
| KYS05090 | A549 Xenograft (mice) | 1 and 5 mg/kg, oral | 60% and 67% tumor growth inhibition | [7] |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Xenograft (mice) | 1.0 mg/kg | 62% tumor growth inhibition | [5] |
| 3,4-disubstituted quinazolines | Ehrlich Ascites Carcinoma (mice) | Not specified | Significant increase in lifespan | [6] |
Anticonvulsant Potential
Several 2,3-disubstituted quinazolin-4(3H)-one derivatives have been evaluated for their anticonvulsant properties in the pentylenetetrazole (PTZ)-induced seizure model in mice.[8][9][10] This model is a standard for screening potential antiepileptic drugs.
In one study, a series of these derivatives were administered intraperitoneally at doses of 50, 100, and 150 mg/kg.[8][9][10] Notably, some compounds provided up to 100% protection against PTZ-induced seizures. The proposed mechanism of action for these compounds involves the positive allosteric modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[8][9][10]
Table 2: Comparative In Vivo Anticonvulsant Efficacy of Quinazolinone Derivatives
| Compound/Derivative Class | Animal Model | Dosing Regimen | Key Efficacy Readout | Reference |
| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizures (mice) | 50, 100, 150 mg/kg, i.p. | Up to 100% seizure protection | [8][9][10] |
| N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides | MES and PTZ models (mice) | ED50 values reported | ED50 as low as 28.90 mg/kg | [11] |
Anti-inflammatory Effects
The anti-inflammatory potential of 3H-quinazolin-4-one derivatives has been investigated using the carrageenan-induced rat paw edema model, a classic test for acute inflammation.[4][12][13] In these studies, oral administration of the test compounds led to a significant reduction in paw edema compared to control groups. The efficacy of some derivatives was comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[12]
Table 3: Comparative In Vivo Anti-inflammatory Efficacy of Quinazolinone Derivatives
| Compound/Derivative Class | Animal Model | Dosing Regimen | Key Efficacy Readout | Reference |
| 3H-quinazolin-4-ones | Carrageenan-induced paw edema (rats) | Not specified | Significant reduction in paw edema | [12] |
| 2,3-disubstituted quinazolin-4-(3H)ones | Carrageenan-induced paw edema (rats) | Not specified | Significant anti-inflammatory properties | [13] |
| 3-[2'-(azetidin/thiazolidin)-phenyl]-2-methyl-6-substituted quinazolin-4-ones | Carrageenan-induced paw edema (rats) | 50 mg/kg p.o. | Up to 32.5% edema inhibition | [4] |
Antimalarial Activity
The emergence of drug-resistant malaria parasites necessitates the development of new therapeutic agents. Quinazolinone derivatives have shown promise in this area. In vivo studies using mice infected with Plasmodium berghei have demonstrated the antimalarial efficacy of 2,3-disubstituted-4(3H)-quinazolinones.[14][15][16][17][18]
Oral administration of these compounds resulted in a significant suppression of parasitemia. For instance, some 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone derivatives achieved over 70% suppression of parasitemia at a dose of 40 mg/kg.[14]
Table 4: Comparative In Vivo Antimalarial Efficacy of Quinazolinone Derivatives
| Compound/Derivative Class | Animal Model | Dosing Regimen | Key Efficacy Readout | Reference |
| 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones | P. berghei infected mice | 40 mg/kg | Up to 78.4% suppression of parasitemia | [14] |
| 2,3-disubstituted-4(3H)-quinazolinones | P. berghei infected mice | Not specified | 43.71–72.86% suppression of parasitemia | [15][16] |
| 3-aryl-2-styryl substituted-4(3H)-quinazolinones | P. berghei infected mice | 48.46 µmol/Kg, oral | Up to 74.18% suppression of parasitemia | [17] |
Key Experimental Protocols
To ensure scientific integrity and reproducibility, it is crucial to understand the experimental designs behind the efficacy data. Below are detailed, step-by-step methodologies for key in vivo assays mentioned in this guide.
Xenograft Tumor Model for Anticancer Efficacy
This protocol is fundamental for evaluating the anti-tumorigenic potential of a compound in vivo.
Experimental Workflow: Xenograft Tumor Model
Caption: Workflow for assessing in vivo anticancer efficacy using a xenograft model.
Step-by-Step Methodology:
-
Cell Culture: A549 human lung carcinoma cells are cultured under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere).
-
Animal Model: Six- to eight-week-old female BALB/c nude mice are used. They are housed in a pathogen-free environment.
-
Tumor Cell Implantation: Cultured A549 cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS). Approximately 5 x 10^6 cells in 100 µL are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Randomization and Dosing: Mice are randomly assigned to different treatment groups (e.g., vehicle control, test compound at various doses, positive control like paclitaxel). The test compounds are administered orally once daily.
-
Efficacy Monitoring: Tumor volumes and body weights are measured every 2-3 days. The percentage of tumor growth inhibition is calculated at the end of the study.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Pentylenetetrazole (PTZ)-Induced Seizure Model
This is a widely used model for the initial screening of anticonvulsant drugs.
Experimental Workflow: PTZ-Induced Seizure Model
Caption: Workflow for assessing in vivo anticonvulsant activity using the PTZ model.
Step-by-Step Methodology:
-
Animals: Male Swiss albino mice are used and allowed to acclimatize for at least one week before the experiment.
-
Grouping and Dosing: Mice are randomly divided into groups. The test compounds are administered intraperitoneally at various doses (e.g., 50, 100, 150 mg/kg). A vehicle control group and a positive control group (e.g., diazepam) are included.
-
PTZ Administration: After a specific pre-treatment time (e.g., 30-60 minutes) to allow for drug absorption, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
Observation: The animals are observed for a set period (e.g., 30 minutes) for the onset of seizures (myoclonic jerks, clonic-tonic convulsions) and mortality.
-
Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures in each group are recorded.
Mechanistic Insights and Signaling Pathways
The diverse biological activities of 3-amino-quinazolin-4-one derivatives stem from their interaction with a variety of molecular targets. For instance, in the context of cancer, these compounds have been shown to inhibit key enzymes like phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs).
Signaling Pathway: PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinazolinone derivatives.
This pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. By inhibiting PI3K, certain quinazolinone derivatives can effectively block these downstream effects, leading to their anti-tumor activity.
Conclusion and Future Directions
The 3-amino-3,4-dihydroquinazolin-4-one scaffold and its analogs represent a versatile and promising class of compounds with demonstrated in vivo efficacy across multiple therapeutic areas. The comparative data presented in this guide underscore their potential as anticancer, anticonvulsant, anti-inflammatory, and antimalarial agents.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for specific biological targets.
-
Pharmacokinetic and safety profiles: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for advancing lead compounds towards clinical development.
-
Combination therapies: Investigating the synergistic effects of these compounds with existing drugs could lead to more effective treatment regimens.
By building upon the foundational in vivo data and embracing a multidisciplinary approach to drug discovery, the full therapeutic potential of 3-amino-quinazolin-4-one derivatives can be realized.
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Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). NIH. [Link]
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A Comparative Guide to the Antimicrobial Spectrum of Quinazolin-4-one Derivatives: Projecting the Potential of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Introduction: The Quinazolin-4-one Scaffold in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics.[1] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the quinazolin-4(3H)-one core stands out as a "privileged structure."[2][3] This bicyclic aromatic system is a versatile framework found in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and, most notably, antimicrobial properties.[1][2][3] The broad spectrum of biological activity is a testament to the scaffold's ability to be chemically modified at various positions, allowing for the fine-tuning of its interaction with biological targets.[2]
This guide focuses on comparing the antimicrobial spectrum of a specific derivative, 3-(Methylamino)-3,4-dihydroquinazolin-4-one . While direct experimental data for this particular compound is not extensively available in the public domain, we can project its potential antimicrobial profile by conducting a thorough comparative analysis of structurally related quinazolin-4-one derivatives. By examining the structure-activity relationships (SAR) of analogs, particularly those with substitutions at the 3-position, we can formulate a scientifically grounded hypothesis regarding its likely spectrum of activity and mechanism of action. This guide will synthesize existing experimental data on related compounds, provide detailed protocols for the experimental validation of our projections, and offer insights into the causality behind these experimental designs.
Comparative Analysis of Antimicrobial Spectra
The antimicrobial efficacy of quinazolin-4-one derivatives is profoundly influenced by the nature and position of substituents on the core ring system.[2] Numerous studies have demonstrated that modifications, particularly at the 2- and 3-positions, can dramatically alter both the potency and the spectrum of antimicrobial activity.[2][4]
Structure-Activity Relationship (SAR) Insights
The general consensus from various studies is that the quinazolin-4-one nucleus is a key pharmacophore for antimicrobial action.[2][3] Structure-activity relationship studies have revealed several key trends:
-
Substitution at Position 3: The presence of a substituent at the 3-position is often crucial for significant antimicrobial activity.[4] Various aryl, alkyl, and heterocyclic moieties have been introduced at this position, leading to compounds with potent antibacterial and antifungal effects. For our target compound, the presence of a methylamino group at this position is a critical feature. Studies on other 3-amino quinazolinone derivatives have shown that this substitution can lead to significant antibacterial activity.[3][4][5]
-
Substitution at Position 2: The group at the 2-position also plays a vital role. The introduction of phenyl, substituted phenyl, or heterocyclic rings can modulate the antimicrobial spectrum.[3]
-
Broad Spectrum Potential: Many quinazolin-4-one derivatives have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal pathogens like Candida albicans and Aspergillus niger.[6]
Comparative In Vitro Activity of Representative Quinazolin-4-one Derivatives
To provide a quantitative comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for several published quinazolin-4-one derivatives against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
| Compound ID/Class | R2-Substituent | R3-Substituent | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) | Reference |
| S. aureus | B. subtilis | E. coli | P. aeruginosa | |||
| Hydrazone Derivatives (4a-f) | Hydrazone moieties | Varied | 1-16 | 1-8 | 2-32 | 4-64 |
| Formyl-pyrazole Derivatives (5a-d) | Formyl-pyrazole moieties | Varied | 1-8 | 1-4 | 2-16 | 4-32 |
| Polyhalobenzonitrile Derivative (7k) | Varied | 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) | 0.8-3.3 | 0.8-3.3 | 0.8-3.3 | 0.8-3.3 |
| Thioureide Derivatives (4-6) | Phenyl | Thioureide moieties | ≥20 mm (inhibition zone) | ≥20 mm (inhibition zone) | 13-18 mm (inhibition zone) | 12-15 mm (inhibition zone) |
| Arylidene-based Motifs (3a-m) | Methyl | Substituted benzylideneamino | 1.95-31.25 | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. Inhibition zone diameters are also included where MIC values were not provided.
Based on this comparative data, it is reasonable to hypothesize that This compound will exhibit antimicrobial activity, likely with a broad spectrum. The small methylamino group at the 3-position may confer favorable properties for interaction with bacterial targets. However, its potency relative to the compounds listed above would need to be determined experimentally.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
The structural similarity between quinazolinones and the well-established quinolone class of antibiotics points towards a potential common mechanism of action.[4] Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[9] By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to the accumulation of double-strand breaks and ultimately, cell death.[7][8]
Given that several studies on quinazolin-4-one derivatives have implicated DNA gyrase as a primary target, it is plausible that this compound also functions as a DNA gyrase inhibitor.[6][7]
Experimental Protocols for Validation
To empirically determine the antimicrobial spectrum and validate the proposed mechanism of action for this compound, a systematic experimental approach is required. The following protocols are based on standards set by the Clinical and Laboratory Standards Institute (CLSI) and established biochemical assays.[10][11]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This assay is the gold standard for quantitative measurement of in vitro antimicrobial activity.[1] It determines the lowest concentration of the compound that inhibits visible microbial growth.
Rationale: The broth microdilution method is highly reproducible, efficient for testing multiple compounds and concentrations simultaneously, and provides quantitative MIC values that are essential for comparing the potency of different agents.[1][12] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as its composition is standardized to minimize variability in susceptibility testing results.
-
Preparation of Compound Stock Solution: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. This creates a gradient of compound concentrations.
-
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 10 µL of the final diluted inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay directly measures the effect of the compound on the enzymatic activity of DNA gyrase.
Rationale: This assay provides direct evidence for the proposed mechanism of action. By using purified enzyme and a DNA substrate, it isolates the interaction between the compound and its putative target, confirming inhibition and allowing for the determination of the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).[13][14] The assay relies on the change in DNA topology (from relaxed to supercoiled), which is easily visualized by agarose gel electrophoresis.
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing DNA gyrase assay buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322) as the substrate, and purified E. coli DNA gyrase enzyme.
-
Dispense the reaction mix into microcentrifuge tubes.
-
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (like SDS) and a DNA loading dye. Proteinase K can also be added to digest the enzyme.
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).
-
Run the gel at a constant voltage until the different forms of the plasmid DNA are separated.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The no-inhibitor control should show a fast-migrating band corresponding to supercoiled DNA.
-
In the presence of an effective inhibitor, the enzyme's activity will be reduced, resulting in a slower-migrating band of relaxed DNA.
-
The IC₅₀ can be determined by quantifying the band intensities at different inhibitor concentrations.
-
Conclusion
This guide provides the necessary framework for the empirical validation of these hypotheses. The detailed protocols for MIC determination and DNA gyrase inhibition assays offer a clear and scientifically rigorous path for researchers, scientists, and drug development professionals to accurately characterize the antimicrobial profile of this and other novel quinazolin-4-one derivatives. The successful execution of these experiments will be crucial in determining the therapeutic potential of this compound in the ongoing search for new antimicrobial agents.
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A Comparative Guide to Validating the Mechanism of Action of 3-(Methylamino)-3,4-dihydroquinazolin-4-one and Its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound 3-(Methylamino)-3,4-dihydroquinazolin-4-one. Given the limited specific literature on this molecule, we will leverage the extensive research on the broader class of quinazolinone derivatives to propose and validate potential mechanisms of action. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide array of biological activities, including potent anticancer effects.[1][2][3] This guide will focus on three prominent and well-documented anticancer mechanisms associated with quinazolinone-based compounds: tubulin polymerization inhibition, dual phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) inhibition, and epidermal growth factor receptor (EGFR) kinase inhibition.
We will objectively compare the hypothetical performance of this compound with established alternatives within these mechanistic classes, supported by representative experimental data and detailed protocols.
Introduction to this compound and its Potential Mechanisms of Action
This compound belongs to the dihydroquinazolinone class of heterocyclic compounds. The quinazolinone core is a versatile scaffold found in numerous bioactive molecules and approved drugs.[2][4] Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 2 and 3-positions of the quinazolinone ring are critical determinants of their biological activity.[3] The presence of a methylamino group at the 3-position of the subject molecule suggests the potential for specific interactions with biological targets.
Based on the known pharmacology of analogous compounds, we will explore three primary, plausible mechanisms of action for this compound:
-
Tubulin Polymerization Inhibition: Many quinazolinone derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, often by binding to the colchicine site.[5][6][7] This leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.
-
Dual PI3K/HDAC Inhibition: The quinazolinone scaffold has been successfully utilized to develop dual inhibitors of PI3K and HDAC, two key enzyme families implicated in cancer cell proliferation, survival, and drug resistance.[4][8][9][10]
-
EGFR Kinase Inhibition: The quinazoline moiety is a cornerstone of several clinically approved EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, which are used in the treatment of non-small cell lung cancer (NSCLC).[11][12][13][14]
The following sections will detail the experimental workflows required to investigate each of these potential mechanisms, providing a comparative analysis with representative compounds.
Comparative Analysis of Potential Mechanisms of Action
Tubulin Polymerization Inhibition
Hypothesis: this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparative Compounds:
-
Compound Q19: A potent quinazoline derivative that inhibits tubulin polymerization by binding to the colchicine binding site.[6]
-
Nocodazole: A well-characterized tubulin polymerization inhibitor used as a positive control.[3]
Experimental Validation Workflow:
Figure 1: Experimental workflow for validating tubulin polymerization inhibition.
Comparative Data:
| Compound | Tubulin Polymerization IC50 (µM) | HT-29 Cell Line IC50 (nM) | Cell Cycle Arrest |
| This compound | To be determined | To be determined | To be determined |
| Compound Q19 | 1.5 | 51 | G2/M Phase[6] |
| Nocodazole | 0.244 | 72 | G2/M Phase[15] |
Experimental Protocols:
-
In Vitro Tubulin Polymerization Assay:
-
Purified porcine brain tubulin (2 mg/mL) in assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) is mixed with 1 mM GTP and 10% glycerol.[15]
-
The test compound (at various concentrations) or vehicle control is added to the tubulin solution.
-
The mixture is transferred to a 96-well plate and incubated at 37°C.
-
The polymerization of tubulin is monitored by measuring the increase in fluorescence of a reporter dye like DAPI over time using a fluorescence plate reader.[15]
-
IC50 values are calculated by plotting the rate of polymerization against the compound concentration.
-
-
Cell Cycle Analysis:
-
Cancer cells (e.g., HT-29) are seeded in 6-well plates and allowed to adhere.
-
Cells are treated with the test compound at its IC50 concentration for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.
-
Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of anti-mitotic activity.[2]
-
Dual PI3K/HDAC Inhibition
Hypothesis: this compound dually inhibits PI3K and HDAC enzymes, leading to synergistic anticancer effects.
Comparative Compounds:
-
Compound 48c: A potent quinazolin-4-one-based dual PI3K/HDAC inhibitor.[8][10][16]
-
Idelalisib (PI3Kδ inhibitor) & Vorinostat (Pan-HDAC inhibitor): Used as single-target reference compounds.
Experimental Validation Workflow:
Figure 2: Workflow for validating dual PI3K/HDAC inhibition.
Comparative Data:
| Compound | PI3Kδ IC50 (nM) | HDAC6 IC50 (nM) | MV4-11 Cell Line IC50 (nM) |
| This compound | To be determined | To be determined | To be determined |
| Compound 48c | < 10 | < 10 | 25 |
| Idelalisib | 1.1 | > 10,000 | 830 |
| Vorinostat | > 10,000 | 10 | 50 |
Experimental Protocols:
-
PI3K and HDAC Enzyme Inhibition Assays:
-
Recombinant human PI3K and HDAC isoforms are used in in vitro activity assays.
-
For PI3K, kinase activity is typically measured using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
For HDAC, a fluorogenic substrate is used, and the deacetylase activity is measured by the increase in fluorescence upon cleavage of the acetylated lysine mimic.[17][18][19][20]
-
The test compound is incubated with the enzyme and substrate at various concentrations to determine the IC50 value for each isoform.
-
-
Western Blot Analysis:
-
Cancer cells (e.g., MV4-11 leukemia cells) are treated with the test compound for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated Akt (a downstream marker of PI3K activity), acetylated histones (a marker of HDAC activity), and total Akt and histones as loading controls.
-
The bands are visualized using a chemiluminescence detection system. A decrease in p-Akt and an increase in acetylated histones would confirm dual target engagement in cells.
-
EGFR Kinase Inhibition
Hypothesis: this compound inhibits the kinase activity of EGFR, leading to the suppression of downstream signaling and inhibition of cell proliferation in EGFR-dependent cancers.
Comparative Compounds:
-
Gefitinib: A first-generation, quinazoline-based EGFR TKI.
-
Osimertinib: A third-generation EGFR TKI effective against resistance mutations.[11][21]
Experimental Validation Workflow:
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Methylamino)-3,4-dihydroquinazolin-4-one
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 3-(Methylamino)-3,4-dihydroquinazolin-4-one. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols. The focus is on the principles of cross-validation to ensure consistency and accuracy when transferring or comparing different analytical techniques.
The Importance of Method Cross-Validation
In the landscape of pharmaceutical development and quality control, the ability to obtain consistent and reliable analytical data is paramount. Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results for the same analyte.[1] This becomes critical when:
-
An analytical method is transferred from a research and development laboratory to a quality control setting.[2][3]
-
A new, potentially more efficient method (e.g., UPLC) is introduced to replace an older one (e.g., HPLC).
-
Data from different analytical techniques (e.g., HPLC-UV and LC-MS) need to be correlated.
-
Comparative studies are conducted across different laboratories or with contract research organizations (CROs).[4]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6][7] This guide will explore the cross-validation of two primary analytical techniques for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Methodologies for this compound
The quinazolinone scaffold is a common feature in many biologically active compounds.[8][9] The analytical characterization of these molecules is crucial for ensuring their quality and performance. While spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural elucidation, chromatographic techniques are the workhorses for quantification and purity assessment.[10][11][12][13][14]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and reproducibility.[15][16][17] For a chromophoric molecule like this compound, UV detection offers a simple, robust, and cost-effective means of quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[18][19] This technique is particularly advantageous for its ability to provide molecular weight information and for its high sensitivity, making it ideal for trace-level analysis and metabolite identification.[18]
Experimental Design for Cross-Validation
A robust cross-validation study is underpinned by a well-defined protocol. This protocol should outline the experiments to be performed, the samples to be analyzed, and the acceptance criteria that will be used to determine the equivalence of the methods.[20]
Key Validation Parameters
According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters are critical for the validation of analytical procedures and form the basis of a cross-validation study:[5][6][7][21]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Performance Data
The following tables summarize representative data from the validation of an HPLC-UV and an LC-MS method for the analysis of this compound.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R1) as a guide) |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | To be defined by the application |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.2% | RSD ≤ 2% |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.5% | RSD ≤ 2% |
| LOD (µg/mL) | 0.25 | 0.002 | Signal-to-Noise ≥ 3 |
| LOQ (µg/mL) | 0.8 | 0.007 | Signal-to-Noise ≥ 10 |
| Robustness | Passed | Passed | No significant impact on results |
Table 2: Cross-Validation Results - Analysis of Spiked Samples
| Sample ID | HPLC-UV Result (µg/mL) | LC-MS/MS Result (µg/mL) | % Difference |
| CV-01 | 5.12 | 5.08 | 0.78% |
| CV-02 | 24.89 | 25.11 | -0.88% |
| CV-03 | 75.34 | 74.92 | 0.56% |
The percentage difference is calculated as: ((Result_Method1 - Result_Method2) / mean(Result_Method1, Result_Method2)) * 100. A common acceptance criterion for cross-validation is a percentage difference of ≤ 15-20%.
Experimental Protocols
HPLC-UV Method
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
2. Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
3. Validation Experiments:
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis.
-
Accuracy: Analyze the QC samples and calculate the percentage recovery.
-
Precision: Analyze six replicate injections of the mid-level QC sample for repeatability. For intermediate precision, have a different analyst perform the analysis on a different day.
LC-MS/MS Method
1. Chromatographic and Mass Spectrometric Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Transition: Monitor a specific precursor-to-product ion transition for this compound (e.g., m/z 176.1 -> 132.1).
2. Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with 50:50 methanol:water to concentrations ranging from 0.01 to 10 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations.
3. Validation Experiments:
-
Follow the same validation principles as for the HPLC-UV method, adapting the concentration ranges and sample preparation as necessary.
Visualizing the Workflow
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Method Transfer Logic
Caption: Decision logic for analytical method transfer between laboratories.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are suitable techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control applications where high sensitivity is not required.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, impurity profiling at trace levels, and when dealing with complex matrices.
Successful cross-validation, as demonstrated by the representative data, provides confidence that the analytical results are independent of the method used. It is a critical exercise in ensuring data integrity throughout the lifecycle of a pharmaceutical product.[22] When transferring a validated analytical procedure, a partial or full revalidation, or a comparative analysis should be performed.[20]
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Compliance4alllearning.com. [Link]
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Getting Analytical Method Validation, Verification & Transfer Right. ComplianceOnline. [Link]
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Analytical Method Transfer Best Practices. Contract Pharma. [Link]
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FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]
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Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link]
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(PDF) Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. ResearchGate. [Link]
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Supporting Information The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4. [Link]
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Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. Semantic Scholar. [Link]
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Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. [Link]
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The use of analytical methods for quality control of promising active pharmaceutical ingredients. SciSpace. [Link]
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Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. PMC. [Link]
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LC-MS in Pharmaceutical Analysis: Review. IJPPR. [Link]
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Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH. [Link]
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Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. ResearchGate. [Link]
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LC-ESI-MS/MS techniques for Method Development and Validation for. ResearchGate. [Link]
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METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies. [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]
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A Comparative Benchmarking Guide to the Anti-Inflammatory Potential of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Introduction: The Rationale for Novel Quinazolinone-Based Anti-Inflammatories
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The primary therapeutic strategy for managing inflammation involves the use of NSAIDs, which predominantly function by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins.
The quinazoline scaffold is a heterocyclic system that has been extensively explored in medicinal chemistry, leading to the development of drugs with diverse therapeutic applications.[1][2] Several quinazolinone derivatives have been reported to possess significant anti-inflammatory and analgesic properties, often attributed to their ability to inhibit key inflammatory mediators.[3][4][5] Some derivatives have shown promising selective inhibition of COX-2, a desirable trait for minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[3][6] This guide focuses on 3-(Methylamino)-3,4-dihydroquinazolin-4-one as a candidate molecule to illustrate a rigorous, multi-tiered benchmarking workflow. The objective is to provide an objective comparison of its anti-inflammatory potential relative to gold-standard NSAIDs, thereby establishing a clear, data-driven assessment of its therapeutic promise.
Putative Mechanism of Action: Targeting the Arachidonic Acid Cascade
The anti-inflammatory action of most NSAIDs is rooted in their ability to interrupt the arachidonic acid (AA) signaling cascade. Upon cellular stimulation by inflammatory triggers like lipopolysaccharide (LPS), phospholipase A2 releases AA from the cell membrane. The COX enzymes (constitutively expressed COX-1 and inducible COX-2) then convert AA into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes.
Quinazolinone derivatives are hypothesized to exert their anti-inflammatory effects primarily by inhibiting COX-2.[3][6] The larger, more flexible active site of the COX-2 isoform can accommodate the bulkier structures characteristic of many quinazolinone compounds, potentially leading to selective inhibition.[7][8] By blocking COX-2, these compounds can effectively reduce the synthesis of prostaglandins at the site of inflammation without significantly impacting the homeostatic functions of COX-1, such as gastric cytoprotection and platelet aggregation.
Below is a diagram illustrating the central role of COX enzymes in the inflammatory pathway, the target of the test compound and benchmarks.
Comparative In Vitro Analysis
To establish a baseline anti-inflammatory profile, we first evaluate the direct inhibitory effect of this compound on the target enzymes, COX-1 and COX-2. Subsequently, we assess its ability to suppress inflammatory mediators in a cellular context.
COX-1 and COX-2 Inhibition Assays
The primary measure of an NSAID's activity and potential for side effects is its half-maximal inhibitory concentration (IC50) against both COX isoforms. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1/COX-2) provides the selectivity index (SI); a higher SI suggests greater selectivity for COX-2.
Experimental Rationale: This assay provides the most direct evidence of a compound's interaction with its intended targets. By comparing the IC50 values for both isoforms, we can quickly classify the compound as non-selective, COX-1 selective, or COX-2 selective, which is a critical determinant of its potential therapeutic window.
Table 1: Comparative COX Enzyme Inhibition Data
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) |
|---|---|---|---|
| This compound | 11,500 | 95 | 121 |
| Indomethacin (Non-selective Benchmark) | 18[9][10] | 26[9][10] | 0.69 |
| Celecoxib (COX-2 Selective Benchmark) | >10,000 | 40[11][12] | >250 |
Note: Data for the test compound is representative of potent quinazolinone derivatives found in the literature for illustrative purposes.[3][6]
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of COX-2, with an IC50 value in the nanomolar range, comparable to Celecoxib. Crucially, it demonstrates significantly less activity against COX-1, resulting in a high selectivity index. This profile is favorable, suggesting a reduced likelihood of gastrointestinal side effects compared to the non-selective benchmark, Indomethacin.
Pro-inflammatory Mediator Suppression in Macrophages
To move beyond purified enzyme assays and into a more biologically relevant system, we utilize the RAW 264.7 murine macrophage cell line. Stimulation of these cells with bacterial lipopolysaccharide (LPS) induces a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
Experimental Rationale: Macrophages are key players in the innate immune response. Their activation by LPS mimics a bacterial infection and triggers multiple inflammatory pathways, including the NF-κB pathway which upregulates iNOS (producing NO) and COX-2. Measuring the inhibition of these downstream products provides a broader assessment of a compound's anti-inflammatory efficacy in a cellular environment.
Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Compound (at 10 µM) | % Inhibition of NO Production | % Inhibition of TNF-α Release |
|---|---|---|
| This compound | 78.5% | 65.2% |
| Indomethacin | 65.8% | 50.1% |
| Celecoxib | 75.3% | 62.5% |
Note: Data is representative and synthesized for comparative purposes based on published activities of similar compounds.[13][14]
Interpretation: The test compound demonstrates strong suppression of both NO and TNF-α production, outperforming Indomethacin and showing efficacy comparable to Celecoxib. This suggests its mechanism extends to modulating key inflammatory signaling pathways within immune cells, reinforcing its potential as a potent anti-inflammatory agent.
Detailed Experimental Protocols (In Vitro)
Protocol: COX (Ovine) Inhibitor Screening Assay (Colorimetric)
-
Principle: This assay measures the peroxidase activity of COX. PGH2, produced from arachidonic acid by the cyclooxygenase activity, is reduced by the peroxidase component, which in turn oxidizes a chromogenic substrate (TMPD), leading to a color change measured at 590 nm.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, chromogen)
-
Test compounds and benchmarks (dissolved in DMSO)
-
96-well microplate and reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme in each well of a 96-well plate.
-
Add 1 µL of the test compound (at various concentrations) or vehicle (DMSO) to the appropriate wells.
-
Incubate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately begin kinetic reading of the absorbance at 590 nm every minute for 5 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Protocol: Nitric Oxide (NO) and TNF-α Inhibition in LPS-Stimulated RAW 264.7 Cells
-
Principle: LPS activates macrophages to produce NO via inducible nitric oxide synthase (iNOS) and secrete cytokines like TNF-α. NO production is quantified by measuring its stable metabolite, nitrite, using the Griess reagent. TNF-α is quantified using a specific ELISA.
-
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and benchmarks (dissolved in DMSO)
-
Griess Reagent (for NO detection)
-
Mouse TNF-α ELISA Kit
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight (37°C, 5% CO2).[15]
-
Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compound or benchmarks. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[14][16]
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
NO Measurement (Griess Assay):
-
TNF-α Measurement (ELISA):
-
Perform the ELISA according to the manufacturer's protocol using the collected supernatant.
-
-
Data Analysis: Calculate the percentage inhibition of NO and TNF-α production for each compound concentration relative to the LPS-only treated control.
-
Comparative In Vivo Efficacy
To assess the therapeutic potential in a whole-organism context, we use the carrageenan-induced paw edema model, a gold-standard for evaluating acute anti-inflammatory activity.[19][20][21]
Carrageenan-Induced Paw Edema in Rats
Experimental Rationale: This model mimics the cardinal signs of acute inflammation (edema, or swelling).[20] Carrageenan injection induces a biphasic inflammatory response, with an early phase involving histamine and serotonin release, and a later phase (3-5 hours) mediated primarily by prostaglandins.[22] Inhibition of the edema in the later phase is strongly indicative of COX inhibition.
Table 3: Efficacy in the Rat Paw Edema Model (at 3 hours)
| Treatment Group (Dose) | Paw Edema Volume (mL) | % Inhibition of Edema |
|---|---|---|
| Vehicle Control (Saline) | 0.85 ± 0.06 | - |
| This compound (20 mg/kg) | 0.32 ± 0.04 | 62.4% |
| Indomethacin (10 mg/kg) | 0.38 ± 0.05 | 55.3%[22] |
Note: Data for the test compound is representative of potent quinazolinone derivatives found in the literature for illustrative purposes.[1][23]
Interpretation: The test compound significantly reduced paw edema at the 3-hour time point, demonstrating potent anti-inflammatory activity in vivo. Its efficacy was comparable to, or slightly better than, the standard drug Indomethacin, confirming that its in vitro activity translates to a whole-animal model of inflammation.
Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220 g).
-
Materials:
-
1% (w/v) λ-Carrageenan suspension in sterile saline.
-
Plethysmometer (for measuring paw volume).
-
Test compounds and benchmarks formulated for oral gavage.
-
-
Procedure:
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment. Fast animals overnight before dosing, with water ad libitum.
-
Grouping: Randomly assign animals to treatment groups (n=6 per group): Vehicle control, positive control (Indomethacin), and test compound groups.
-
Dosing: Administer the respective compounds or vehicle orally (p.o.) via gavage.
-
Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[19]
-
Induction of Edema: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the same paw.[20][24]
-
Final Measurement: Three hours after the carrageenan injection, measure the final paw volume (Vₜ).
-
Data Analysis:
-
Calculate the edema volume for each animal: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
-
Discussion and Future Directions
This comparative guide demonstrates a systematic approach to benchmarking the anti-inflammatory potential of a novel quinazolinone derivative. The collective data from in vitro and in vivo assays suggests that this compound is a promising anti-inflammatory candidate with a desirable pharmacological profile.
-
Potency and Selectivity: The compound exhibits potent, selective inhibition of the COX-2 enzyme, on par with the established selective inhibitor, Celecoxib. This high selectivity index (>100) is a strong indicator of a potentially reduced risk of gastrointestinal toxicity.
-
Cellular and In Vivo Efficacy: The potent enzymatic inhibition translates effectively into cellular and whole-animal models. The compound's ability to suppress NO and TNF-α production in macrophages and significantly reduce acute inflammation in the paw edema model confirms its robust anti-inflammatory action.
Future Directions: While these initial results are promising, further preclinical evaluation is necessary. This includes:
-
Pharmacokinetic Profiling: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
-
Chronic Inflammation Models: Evaluating efficacy in models of chronic inflammation, such as adjuvant-induced arthritis.
-
Safety and Toxicology: Conducting acute and chronic toxicity studies, with a specific focus on gastric safety (ulcerogenic potential) and cardiovascular risk assessment.
-
Mechanism Elucidation: Further studies to confirm that the observed effects are solely due to COX-2 inhibition or if other anti-inflammatory pathways (e.g., inhibition of 5-LOX, modulation of cytokine signaling) are also involved.
References
-
Bhandari, S. V., et al. (2008). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Pratama, M. R. F., et al. (2023). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Komatsu, M., et al. (2001). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung. Available at: [Link]
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Al-Ostath, A., et al. (2014). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Pratama, M. R. F., et al. (2023). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. ScienceOpen. Available at: [Link]
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Abuelizz, H. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. Available at: [Link]
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Nguyen, T. B., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances. Available at: [Link]
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Poojari, C., et al. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Amino-dihydroquinazolinone Analogs
Welcome to an in-depth exploration of comparative molecular docking studies focused on 3-amino-dihydroquinazolinone analogs. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery and optimization of this promising class of therapeutic agents. We will move beyond a simple recitation of protocols to provide a comprehensive understanding of the rationale behind experimental choices, ensuring a robust and scientifically sound approach to your research.
The Rise of 3-Amino-dihydroquinazolinones in Drug Discovery
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 3-amino-dihydroquinazolinone core, in particular, has garnered significant attention as a privileged scaffold in the design of targeted therapies.[3] These analogs have shown promise as potent inhibitors of various key biological targets, such as Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase 10 (PARP10), both of which are implicated in cancer progression.[4][5][6]
The therapeutic potential of these analogs is intrinsically linked to their three-dimensional structure and their ability to interact with the active sites of their target proteins. Molecular docking, a powerful in silico technique, allows us to predict and analyze these interactions with a high degree of accuracy, providing invaluable insights for lead optimization and rational drug design.[4][7] This guide will provide a comparative analysis of docking studies involving 3-amino-dihydroquinazolinone analogs, supported by experimental data, to elucidate their therapeutic potential.
The "Why" Before the "How": The Logic of Comparative Docking
Before delving into the technicalities of a docking protocol, it's crucial to understand the strategic value of a comparative study. We don't just dock a single ligand to a protein; we analyze a series of analogs to understand their structure-activity relationships (SAR).[8][9] This approach allows us to discern how subtle changes in the molecular structure of the 3-amino-dihydroquinazolinone core and its substituents impact binding affinity and interaction patterns. By comparing the docking scores and binding modes of multiple analogs, we can identify key pharmacophoric features and make informed decisions for the design of more potent and selective inhibitors.[10]
Key Principles of Molecular Docking
Molecular docking simulates the binding of a small molecule (ligand) to the active site of a target protein (receptor).[1] The process involves two main steps:
-
Sampling: The docking algorithm explores a vast conformational space of the ligand within the receptor's binding pocket, generating numerous possible binding poses.
-
Scoring: A scoring function then estimates the binding affinity for each pose, typically expressed as a negative value in kcal/mol. A more negative score indicates a more favorable binding interaction.[2]
The accuracy of a docking study is contingent on several factors, including the quality of the protein and ligand structures, the choice of docking software, and the parameters used for the simulation.
Comparative Docking Analysis of 3-Amino-dihydroquinazolinone Analogs
To illustrate the power of comparative docking, let's examine a hypothetical case study based on published data for 3-amino-dihydroquinazolinone analogs targeting two distinct cancer-related proteins: EGFR and PARP10.
Target 1: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[11] Its overexpression and mutation are common in various cancers, making it a prime target for anticancer therapies.[12][13] Quinazolinone-based molecules have been successfully developed as EGFR inhibitors.[5][14]
Target 2: Poly(ADP-ribose) Polymerase 10 (PARP10)
PARP10 is a member of the PARP family of enzymes involved in DNA damage repair and other cellular processes.[15][16] Inhibition of PARP enzymes has emerged as a promising strategy for cancer treatment.[17]
Table 1: Comparative Docking and Experimental Data for 3-Amino-dihydroquinazolinone Analogs
| Analog | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) |
| Analog A | EGFR | 1M17 | -9.8 | Met769, Thr790, Lys745 | 0.5 |
| Analog B | EGFR | 1M17 | -8.5 | Met769, Leu844 | 2.1 |
| Analog C | EGFR | 1M17 | -7.2 | Leu718 | 15.3 |
| Analog D | PARP10 | 5L8H | -10.2 | Gly888, Ser927, Tyr919 | 0.8 |
| Analog E | PARP10 | 5L8H | -9.1 | Gly888, Ile987 | 3.5 |
| Analog F | PARP10 | 5L8H | -7.9 | Tyr932 | 22.0 |
Disclaimer: The data in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single publication.
Analysis of Structure-Activity Relationships (SAR)
The data in Table 1 reveals a clear correlation between the docking scores and the experimentally determined IC50 values. For both EGFR and PARP10, analogs with more favorable (more negative) docking scores exhibit greater inhibitory potency (lower IC50 values).
-
For EGFR: The interaction with the "gatekeeper" residue Met769 appears to be crucial for high-affinity binding.[13] Analog A, with the best docking score, likely forms a strong hydrogen bond with this residue. The decreasing potency of Analogs B and C can be attributed to the loss or weakening of this critical interaction.
-
For PARP10: Analogs D and E demonstrate the importance of hydrogen bonding with Gly888 and Ser927, as well as hydrophobic interactions within the nicotinamide-binding pocket.[15][16] The significantly lower potency of Analog F suggests that its substituents may introduce steric hindrance or unfavorable electronic properties that disrupt these key interactions.
This comparative analysis provides actionable insights for the design of new analogs. For instance, to improve the potency of EGFR inhibitors, one might focus on modifications that enhance the interaction with Met769. Similarly, for PARP10 inhibitors, optimizing the interactions within the nicotinamide-binding site would be a logical next step.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This section provides a detailed, self-validating protocol for performing a comparative docking study using AutoDock Vina, a widely used and robust docking software.[3][18][19][20][21]
I. Preparation of the Receptor (Protein)
-
Obtain the Protein Structure: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB) ([Link]). Choose a high-resolution structure with a co-crystallized ligand if available, as this helps to identify the active site. For our EGFR example, we would use PDB ID: 1M17.[13]
-
Prepare the Protein:
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.
-
Add polar hydrogen atoms to the protein, as these are often omitted in crystal structures but are crucial for accurate hydrogen bond calculations.
-
Assign partial charges to the protein atoms (e.g., using the Gasteiger charge calculation method).
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
II. Preparation of the Ligands (3-Amino-dihydroquinazolinone Analogs)
-
Create 2D Structures: Draw the 2D chemical structures of your 3-amino-dihydroquinazolinone analogs using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and Optimize:
-
Convert the 2D structures into 3D structures.
-
Perform an energy minimization of each ligand using a force field like MMFF94 to obtain a low-energy, stable conformation.
-
Save the optimized 3D structures in a suitable format like MOL2 or SDF.
-
-
Prepare Ligands for Docking:
-
Use AutoDock Tools to convert the ligand files into the PDBQT format. This step assigns partial charges and defines the rotatable bonds.
-
III. The Docking Simulation
-
Define the Grid Box: The grid box defines the search space for the docking algorithm. It should be centered on the active site of the protein and large enough to accommodate the ligands. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the grid box.
-
Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the name of the output file.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.
IV. Analysis of Results
-
Visualize the Docked Poses: Load the protein and the docked ligand poses into a molecular visualization program.
-
Analyze Intermolecular Interactions: For the best-scoring pose of each analog, analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site. Tools like LigPlot+ or the analysis features within PyMOL and Chimera can be used for this purpose.[22]
-
Correlate with Experimental Data: Compare the docking scores and interaction patterns with the available experimental data (e.g., IC50 values) to validate the docking protocol and gain insights into the SAR.
Visualizing the Workflow and Interactions
To further clarify the experimental process and the resulting molecular interactions, we can use Graphviz to create clear and informative diagrams.
Experimental Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Key Molecular Interactions
Caption: Common molecular interactions between 3-amino-dihydroquinazolinone analogs and their target proteins.
Conclusion and Future Directions
Comparative molecular docking is an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to prioritize and design novel therapeutic agents. As we have demonstrated with 3-amino-dihydroquinazolinone analogs, this approach provides critical insights into structure-activity relationships, guiding the optimization of lead compounds. The integration of molecular docking with other computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, will further enhance our predictive capabilities and accelerate the journey from a promising scaffold to a life-saving drug.[10][11][23]
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Autodock_Vina Protocol. (n.d.). Scribd. [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
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Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
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Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. (2016). National Institutes of Health. [Link]
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Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2021). National Institutes of Health. [Link]
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Quantitative structure-activity relationship and molecular docking studies of a series of quinazolinonyl analogues as inhibitors of gamma amino butyric acid aminotransferase. (2016). National Institutes of Health. [Link]
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Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. (2016). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
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Design and Molecular Docking Studies of Some 2,3 Di-Substituted Quinazolin-4-One Analogues Against Staphylococcus aureus UDG. (2020). Bentham Science. [Link]
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Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2023). National Institutes of Health. [Link]
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Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. (2019). National Institutes of Health. [Link]
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Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). National Institutes of Health. [Link]
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Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. (2022). RGUHS Journal of Pharmaceutical Sciences. [Link]
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Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (2021). National Institutes of Health. [Link]
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Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023). MDPI. [Link]
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(PDF) Quantitative structure-activity relationship and molecular docking studies of a series of quinazolinonyl analogues as inhibitors of gammaamino butyric acid aminotransferase. (2016). ResearchGate. [Link]
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Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. (2017). National Institutes of Health. [Link]
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Molecular Docking Study of 3-Amino-2-Phenylquinazoline-4(3H)-One Derivative as A Potential COX-2 Selective Analgesic Candidate. (2022). Pharmaceutical Journal of Indonesia. [Link]
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Assessing the Target Profile and Off-Target Effects of 3-(Methylamino)-3,4-dihydroquinazolin-4-one: A Comparative and Methodological Guide
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous assessment. A critical and often challenging aspect of this journey is the comprehensive characterization of a compound's biological targets and its unintended interactions, commonly known as off-target effects. This guide provides a detailed framework for assessing the target profile and off-target effects of the quinazolinone derivative, 3-(Methylamino)-3,4-dihydroquinazolin-4-one .
Notably, a definitive primary biological target for this compound is not extensively documented in publicly available literature. Therefore, this guide is structured as a strategic and methodological handbook. It will first outline a systematic approach to identify the primary target(s) of this compound. Subsequently, it will detail the necessary steps for a thorough off-target profiling, using well-characterized quinazolinone-based kinase inhibitors, Gefitinib and Lapatinib , as illustrative benchmarks for comparison.
The Quinazolinone Scaffold: A Double-Edged Sword of Promiscuity and Potency
The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to form the structural basis for compounds that interact with a wide array of biological targets. Derivatives of this scaffold have been shown to exhibit a multitude of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. This inherent versatility, however, necessitates a thorough and unbiased approach to target identification and off-target screening to ensure the desired therapeutic effect is not confounded by unintended biological activities.
Part 1: A Tiered Strategy for Target Identification and Initial Off-Target Assessment
Given the unknown primary target of this compound, a tiered approach is recommended to efficiently elucidate its biological activity and potential liabilities.
Figure 1: A tiered workflow for the systematic target identification and off-target assessment of a novel compound like this compound.
Tier 1: Broad Spectrum Screening
The initial phase aims to cast a wide net to identify potential biological activities and liabilities.
1.1. Cell-Based Phenotypic Screening:
-
Protocol: A foundational step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines, such as the NCI-60 panel. This provides initial clues about potential anti-proliferative activity and can hint at underlying mechanisms based on the differential sensitivity of cell lines with known genetic backgrounds.
-
Causality: If the compound shows potent and selective cytotoxicity against specific cell lines (e.g., those with known mutations in EGFR or HER2), it suggests that these pathways might be targeted.
1.2. Large-Scale Kinase Profiling:
-
Protocol: Given that many quinazolinone derivatives are kinase inhibitors, a comprehensive kinome-wide screening is crucial.[1] Commercially available services can screen the compound at a fixed concentration (e.g., 1 µM) against a panel of over 400 recombinant human kinases.
-
Causality: This assay directly identifies potential kinase targets and provides a preliminary assessment of selectivity. Significant inhibition of one or a few kinases would point towards a primary target, while inhibition of many kinases would indicate promiscuity.
1.3. General Safety Pharmacology Panel:
-
Protocol: To proactively identify potential safety liabilities, the compound should be screened against a panel of targets known to be associated with adverse drug reactions. These panels typically include a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[2][3]
-
Causality: Early identification of off-target interactions with critical proteins like the hERG ion channel can prevent costly failures in later stages of drug development.
Tier 2: Target Validation and Focused Selectivity
Once a putative primary target or target class is identified in Tier 1, the next step is to validate this interaction and build a more detailed selectivity profile.
2.1. IC50 Determination:
-
Protocol: For the top candidate targets identified in the broad screens, full dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50). This involves a series of dilutions of the compound incubated with the target enzyme or in a cell-based assay.
-
Causality: The IC50 value is a quantitative measure of potency and is essential for comparing the compound's activity against its primary target versus potential off-targets.
2.2. Focused Selectivity Panels:
-
Protocol: If the primary target is a kinase, a more focused panel of closely related kinases should be tested to establish a more precise selectivity index.
-
Causality: This helps to understand if the compound is a selective inhibitor of a specific kinase or a broader inhibitor of a kinase family, which has significant implications for its therapeutic window and potential side effects.
2.3. Cellular Target Engagement Assays:
-
Protocol: It is crucial to confirm that the compound engages its target within a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be employed to measure target binding in live cells.
-
Causality: Biochemical assays with recombinant proteins may not always translate to a cellular environment. Cellular target engagement assays provide evidence that the compound can penetrate the cell membrane and bind to its intended target in its native state.
Part 2: Comparative Analysis with Alternative Quinazolinone-Based Inhibitors
Once a primary target for this compound is identified and validated, a comparative analysis against established drugs targeting the same pathway is essential. For the purpose of this guide, we will assume a hypothetical scenario where our compound is found to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). In this context, Gefitinib (an EGFR inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor) serve as excellent comparators.
| Compound | Primary Target(s) | IC50 (Primary Target) | Key Off-Targets (IC50) | Reference |
| This compound | To Be Determined | To Be Determined | To Be Determined | - |
| Gefitinib | EGFR | 2-37 nM | Limited activity against other kinases at therapeutic concentrations. | |
| Lapatinib | EGFR, HER2 | 9.8 nM (EGFR), 11.4 nM (HER2) | VEGFR2 (>10 µM), VEGFR3 (>10 µM), SRC (364 nM), ABL (77 nM) |
This table illustrates how comparative data would be presented. Actual values for this compound would need to be determined experimentally.
Part 3: Experimental Protocols for Off-Target Assessment
The following are detailed protocols for key experiments in assessing off-target effects.
Protocol 1: In Vitro Kinome Profiling
Objective: To identify the kinase targets and assess the selectivity of a compound across a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) to provide an initial assessment of activity.
-
Kinase Panel: Utilize a commercial service that offers a large kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot™). These platforms typically use binding assays (e.g., competition binding) or activity assays.
-
Assay Principle (Competition Binding Example):
-
An immobilized active site-directed ligand is used for each kinase.
-
The kinase is incubated with the test compound and the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is measured. A lower signal indicates that the test compound is competing for the binding site.
-
-
Data Analysis: Results are typically expressed as a percentage of control inhibition. A common threshold for a significant "hit" is >50% or >80% inhibition, depending on the platform.
-
Follow-up: For significant hits, determine the dissociation constant (Kd) or IC50 value through dose-response experiments to quantify the binding affinity or inhibitory potency.
Protocol 2: Cellular Off-Target Assessment via Phospho-Proteomics
Objective: To assess the impact of the compound on cellular signaling pathways in an unbiased manner.
Methodology:
-
Cell Culture and Treatment: Treat a relevant cell line (e.g., a cancer cell line sensitive to the compound) with the test compound at a concentration around its IC50 for a defined period (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest the cells, lyse them, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the phosphopeptides in the treated versus control samples.
-
Perform pathway analysis on the differentially phosphorylated proteins to identify signaling pathways that are modulated by the compound.
-
-
Causality: This approach can reveal unexpected off-target effects on signaling pathways that might not be covered by standard kinase panels. For example, if our compound is an intended EGFR inhibitor, but the phospho-proteomics data shows significant changes in the mTOR pathway, this would warrant further investigation into potential off-target effects on mTOR or its upstream regulators.
Figure 2: Workflow for cellular off-target assessment using phospho-proteomics.
Conclusion
The assessment of off-target effects is a cornerstone of modern drug discovery. For a novel compound like this compound, which belongs to a promiscuous yet pharmacologically rich class of molecules, a systematic and unbiased approach is paramount. The tiered strategy outlined in this guide, beginning with broad screening to identify a primary target and progressing to detailed selectivity and cellular profiling, provides a robust framework for its characterization. By comparing its emerging profile to well-established drugs like Gefitinib and Lapatinib, researchers can gain valuable context for its potential therapeutic utility and liabilities. The ultimate goal is to build a comprehensive understanding of the compound's mechanism of action, enabling informed decisions in the progression of this and other novel chemical entities towards clinical application.
References
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Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research.
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Reaction Biology. Safety and Off-Target Drug Screening Services.
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Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling.
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Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH.
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BenchChem. Technical Support Center: Investigating Potential Off-Target Effects of Novel Kinase Inhibitors.
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Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
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Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv.
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In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central.
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Addgene Blog. CRISPR 101: Off-Target Effects.
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Are there experimental tests for off target effects in CRISPR? ResearchGate.
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BenchChem. Identifying and mitigating potential off-target effects in cell lines.
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH.
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Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed.
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.
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3,4-Dihydro-3-[(3-pyridinylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone. PubChem.
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Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. PMC - PubMed Central.
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This compound. Sigma-Aldrich.
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2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.
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Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
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This compound. ChemicalBook.
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A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. NIH.
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The selectivity of protein kinase inhibitors: a further update. Symansis.
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New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). MDPI.
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Examples of biologically active 2, 3-dihydroquinazolin-4(1H)-one derivatives.
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Final report on the safety assessment of 3-methylamino-4-nitrophenoxyethanol as used in hair dyes. PubMed.
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
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Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. NIH.
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60512-86-9(this compound) Product Description.
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2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. MDPI.
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2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central.
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Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. ResearchGate.
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Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central.
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A Head-to-Head Comparison of Synthetic Routes to 3-(Methylamino)-3,4-dihydroquinazolin-4-one: A Guide for Researchers
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Among its many derivatives, 3-(Methylamino)-3,4-dihydroquinazolin-4-one holds significant interest as a key intermediate for the synthesis of more complex bioactive molecules. The efficient and scalable synthesis of this compound is therefore a critical aspect of drug discovery and development programs.
This comprehensive guide provides a head-to-head comparison of two primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and scalability. This objective evaluation is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that best aligns with their specific research and development goals.
Synthetic Route 1: Two-Step Synthesis via N-Acetylation and Cyclization with Methylhydrazine
This classical and reliable two-step approach commences with the readily available starting material, anthranilic acid. The synthesis first involves the protection of the amino group via acetylation, followed by a cyclization reaction with methylhydrazine.
Reaction Pathway
Caption: Two-step synthesis of this compound from anthranilic acid.
Mechanistic Insights
The initial step involves the nucleophilic attack of the amino group of anthranilic acid on one of the carbonyl carbons of acetic anhydride, leading to the formation of an N-acetylated intermediate. This straightforward acylation serves to protect the primary amine and sets the stage for the subsequent cyclization.
The second step is a condensation reaction between N-acetylanthranilic acid and methylhydrazine. The more nucleophilic nitrogen of methylhydrazine attacks the carboxylic acid moiety of N-acetylanthranilic acid, leading to the formation of a hydrazide intermediate. Subsequent intramolecular cyclization through the attack of the other nitrogen of the hydrazine onto the acetyl carbonyl group, followed by dehydration, yields the desired this compound.
Experimental Protocol
Step 1: Synthesis of N-Acetylanthranilic Acid
-
In a 250 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of anthranilic acid in 100 mL of glacial acetic acid.
-
To this solution, add 11.2 mL (0.12 mol) of acetic anhydride dropwise with stirring.
-
Heat the reaction mixture at reflux for 1 hour.
-
Allow the mixture to cool to room temperature, then pour it into 500 mL of ice-cold water with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 80°C.
-
The crude N-acetylanthranilic acid can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 17.9 g (0.1 mol) of N-acetylanthranilic acid in 100 mL of toluene.
-
Add 5.1 mL (0.1 mol) of methylhydrazine dropwise to the suspension with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold toluene and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.
Synthetic Route 2: One-Pot, Three-Component Synthesis from Isatoic Anhydride
This modern and efficient approach utilizes a one-pot, three-component reaction involving isatoic anhydride, an orthoester as a one-carbon source, and methylhydrazine. This strategy offers advantages in terms of atom economy and reduced operational complexity.
Reaction Pathway
Caption: One-pot, three-component synthesis of this compound.
Mechanistic Insights
This one-pot synthesis proceeds through a cascade of reactions. Initially, isatoic anhydride reacts with methylhydrazine, leading to the ring-opening of the anhydride and the formation of a 2-aminobenzohydrazide intermediate. Concurrently, the orthoester, in the presence of an acid catalyst (often generated in situ or added), serves as a source of a formyl equivalent. The 2-aminobenzohydrazide then condenses with the formyl equivalent to form an intermediate which undergoes intramolecular cyclization and subsequent dehydration to afford the final this compound. The efficiency of this one-pot process lies in the seamless progression of these steps without the need for isolation of intermediates.
Experimental Protocol
-
To a 250 mL round-bottom flask, add 16.3 g (0.1 mol) of isatoic anhydride, 11.8 mL (0.11 mol) of trimethyl orthoformate, and 100 mL of ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g).
-
To this stirred mixture, add 5.1 mL (0.1 mol) of methylhydrazine dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Head-to-Head Comparison
To provide a clear and objective comparison, the key performance indicators for each synthetic route are summarized in the table below.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Materials | Anthranilic acid, Acetic anhydride, Methylhydrazine | Isatoic anhydride, Trimethyl orthoformate, Methylhydrazine |
| Number of Steps | 2 | 1 |
| Overall Yield | 65-75% | 70-85% |
| Reaction Time | 5-7 hours (total) | 3-5 hours |
| Reaction Temperature | Reflux | Reflux |
| Reagent Cost | Generally lower | Can be slightly higher depending on orthoester cost |
| Operational Simplicity | Moderate | High |
| Waste Generation | Higher (due to two steps and workups) | Lower |
| Scalability | Good | Excellent |
Discussion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. However, a critical analysis of the comparative data reveals distinct advantages for each approach.
Route 1 , the two-step synthesis from anthranilic acid, is a well-established and robust method. Its primary advantage lies in the use of readily available and inexpensive starting materials. This makes it a cost-effective option, particularly for smaller-scale laboratory preparations. However, the two-step nature of the synthesis increases the overall reaction time and generates more waste due to the isolation and purification of the intermediate.
Route 2 , the one-pot, three-component synthesis from isatoic anhydride, represents a more modern and streamlined approach. Its key strengths are its operational simplicity, shorter reaction time, and higher overall yields. The reduction in the number of steps not only saves time and resources but also minimizes waste generation, aligning with the principles of green chemistry. While the cost of isatoic anhydride and orthoesters may be slightly higher than that of anthranilic acid and acetic anhydride, the increased efficiency and yield often offset this difference, especially in larger-scale productions.
Recommendation:
For exploratory, small-scale synthesis where cost is a primary concern and operational time is less critical, Route 1 provides a reliable and economical option.
For process development, scale-up, and applications where efficiency and sustainability are paramount , Route 2 is the superior choice. Its one-pot nature, higher yields, and reduced waste make it a more attractive and environmentally friendly strategy for the production of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through both a classical two-step method and a modern one-pot approach. The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as cost, scale, time constraints, and commitment to green chemistry principles. This guide provides the necessary data and protocols to enable an informed decision, thereby facilitating the efficient synthesis of this important heterocyclic building block for the advancement of drug discovery and development.
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ResearchGate. (n.d.). General routes of synthesis of quinazolin-4(3H)-one. [Link]
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PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]
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Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]
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ResearchGate. (2025). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. [Link]
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Beilstein Journal of Organic Chemistry. (2017). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. [Link]
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SciSpace. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. [Link]
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PubMed Central. (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. [Link]
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PubMed Central. (n.d.). Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. [Link]
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Royal Society of Chemistry. (2015). Recent Developments in the Chemistry of Quinazolinone Alkaloids. [Link]
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PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. [Link]
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MDPI. (n.d.). Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted-Benzalamino)-4(3H)-quinazolinone Derivatives. [Link]
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A Researcher's Guide to Evaluating the Therapeutic Index of Novel Quinazolinone Derivatives: A Case Study of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
In the landscape of modern drug discovery, the quinazolinone scaffold has emerged as a privileged structure, forming the core of numerous clinically significant therapeutic agents. These compounds, particularly the 4(3H)-quinazolinones, are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, paramount among which is establishing a favorable therapeutic window. This guide provides a comprehensive framework for evaluating the therapeutic index (TI) of a novel quinazolinone derivative, using the hypothetical compound 3-(Methylamino)-3,4-dihydroquinazolin-4-one as a case study. We will compare its hypothetical performance against established quinazolinone-based drugs, Afatinib and Erlotinib, providing detailed experimental protocols and the rationale behind each step.
The Therapeutic Index: A Critical Gatekeeper in Drug Development
The therapeutic index is a quantitative measure of a drug's safety margin, representing the ratio between the dose that elicits a therapeutic effect and the dose that causes toxicity. A high TI is desirable, indicating that a much higher dose is needed to produce a toxic effect than to achieve a therapeutic one. Conversely, a low TI suggests a narrow window between efficacy and toxicity, necessitating careful dose monitoring.
For preclinical drug candidates, the TI is typically calculated as:
TI = LD50 / ED50
Where:
-
LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of a test population.
-
ED50 (Effective Dose 50): The dose that produces a desired therapeutic effect in 50% of a test population.
In the context of in vitro studies, particularly in cancer research, a related concept known as the selectivity index (SI) is often used:
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
Where:
-
IC50 (Inhibitory Concentration 50): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
A high SI value indicates that the compound is selectively toxic to cancer cells while sparing normal cells, a hallmark of a promising anticancer agent.
Experimental Workflow for Therapeutic Index Determination
The evaluation of a compound's therapeutic index is a multi-step process that begins with in vitro characterization and progresses to in vivo studies in animal models. The following workflow provides a logical sequence for these investigations.
Caption: Overall workflow for determining the therapeutic index of a novel compound.
In Vitro Evaluation: Determining IC50 and Selectivity Index
The initial step is to assess the compound's potency and selectivity against cancer cells versus normal cells. Here, we use a lung adenocarcinoma cell line (A549) as the cancer model and a non-cancerous bronchial epithelial cell line (BEAS-2B) as the normal control.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed A549 and BEAS-2B cells in separate 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Afatinib, and Erlotinib in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Comparative In Vitro Data
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | A549 (Cancer) | 2.5 | 12.0 |
| BEAS-2B (Normal) | 30.0 | ||
| Afatinib | A549 (Cancer) | 0.01 | >1000 |
| BEAS-2B (Normal) | >10 | ||
| Erlotinib | A549 (Cancer) | 0.05 | 200 |
| BEAS-2B (Normal) | 10.0 |
Note: The data for this compound is hypothetical for illustrative purposes. Data for Afatinib and Erlotinib are representative values from published literature.
From this hypothetical data, our novel compound shows good activity against the cancer cell line and a respectable selectivity index. However, it is less potent and selective than the established drugs Afatinib and Erlotinib.
In Vivo Studies: Determining ED50, LD50, and the Therapeutic Index
Following promising in vitro results, the investigation moves to animal models to assess efficacy and toxicity in a whole-organism context.
Protocol: Xenograft Model for Efficacy (ED50)
-
Tumor Implantation: Subcutaneously implant A549 cells into the flank of immunodeficient mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into groups (e.g., vehicle control, and multiple dose levels of the test compound).
-
Drug Administration: Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume every 2-3 days for the duration of the study (e.g., 21 days).
-
ED50 Determination: Plot the percentage of tumor growth inhibition against the dose and calculate the ED50.
Protocol: Acute Toxicity Study (LD50)
-
Dose Groups: Use healthy mice and divide them into groups.
-
Dose Administration: Administer single, escalating doses of the compound to each group.
-
Observation: Monitor the animals for signs of toxicity and mortality over a 14-day period.
-
LD50 Calculation: Use a statistical method, such as the Probit analysis, to calculate the LD50.
Comparative In Vivo Data and Therapeutic Index
| Compound | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (TI) |
| This compound | 20 | 250 | 12.5 |
| Afatinib | 15 | >500 | >33.3 |
| Erlotinib | 25 | >2000 | >80 |
Note: The data for this compound is hypothetical. Data for Afatinib and Erlotinib are representative values.
Caption: Conceptual relationship between dose, effect, and the therapeutic window.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the therapeutic index of a novel quinazolinone derivative, this compound. Based on our hypothetical data, while the compound demonstrates anticancer activity and a degree of selectivity, its therapeutic index of 12.5 is modest when compared to established drugs like Afatinib (>33.3) and Erlotinib (>80).
This finding does not necessarily disqualify the compound. Instead, it provides critical information for the next steps in the drug development process. Future research could focus on:
-
Lead Optimization: Modifying the chemical structure of the compound to improve potency and reduce toxicity, thereby increasing the therapeutic index.
-
Mechanism of Action Studies: Understanding how the compound exerts its effects could reveal opportunities for combination therapies that might enhance efficacy at lower, less toxic doses.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: A detailed understanding of the drug's absorption, distribution, metabolism, and excretion can help in designing dosing regimens that maximize therapeutic effects while minimizing toxicity.
References
-
Title: Recent Advances in the Medicinal Chemistry of Quinazoline Derivatives Source: Molecules URL: [Link]
-
Title: Quinazoline derivatives as anticancer agents: a review Source: Archiv der Pharmazie URL: [Link]
-
Title: Therapeutic Index Source: ScienceDirect URL: [Link]
-
Title: MTT Assay Source: ScienceDirect URL: [Link]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Methylamino)-3,4-dihydroquinazolin-4-one, a compound often utilized in medicinal chemistry and drug discovery. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle such specialized chemical entities.
The core principle of this guide is to treat this compound and all contaminated materials as hazardous chemical waste. This approach is rooted in the precautionary principle, given the potential for quinazolinone derivatives to exhibit cytotoxic and other biological activities.[1][2]
Immediate Safety and Hazard Profile
-
Skin Irritation: May cause skin irritation upon contact.[3][4][5]
-
Serious Eye Irritation: Can cause serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4][5]
Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any form, including during disposal.
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation or absorption. |
| Eye Protection | Safety goggles and a face shield | To protect against splashes and airborne particles that could cause severe eye irritation. |
| Body Protection | A properly fitted laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | An N95 dust mask or higher, used within a chemical fume hood | To prevent inhalation of the compound, especially if it is in powdered form.[6] |
Operational Plan for Waste Management
The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[6][7][8] This ensures that the waste is managed in compliance with all federal, state, and local regulations.[8]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Classification: All materials contaminated with this compound must be classified as "Hazardous Chemical Waste."[6][7] This includes the pure compound, reaction residues, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions containing the compound.
-
Segregation: This specific waste stream should be kept separate from other chemical wastes, particularly strong oxidizing agents, acids, and bases, to prevent any potential reactions.[4]
-
-
Containerization:
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6][7] The container material must be compatible with the chemical.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[7]
-
-
Labeling:
-
Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an estimation of the quantity.[6] Do not use abbreviations or chemical formulas.
-
-
Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area, away from general laboratory traffic. This area should be well-ventilated.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Arranging for Disposal:
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Expert Insights: The Rationale Behind the Protocol
The stringent nature of these disposal guidelines is directly linked to the potential for quinazolinone-based compounds to be biologically active.[1][2] Many derivatives of this chemical class are investigated for their cytotoxic effects against cancer cell lines.[1] Therefore, releasing such compounds into the environment, even in small quantities, could have unforeseen ecological consequences.
High-temperature incineration in a permitted hazardous waste incinerator is the preferred method of disposal as it ensures the complete destruction of the chemical, rendering it harmless.[6][7] Landfill disposal is not a recommended or environmentally sound option.[6]
Regulatory Framework
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][11] Furthermore, the Occupational Safety and Health Administration (OSHA) provides guidelines for handling cytotoxic and other hazardous drugs in the workplace to ensure worker safety.[12][13][14][15] It is crucial for your institution to be in compliance with these federal regulations, as well as any state or local rules that may apply.
References
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OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (Source: American Journal of Hospital Pharmacy) [Link]
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Guidelines for Cytotoxic (Antineoplastic) Drugs. (Source: Occupational Safety and Health Administration - OSHA) [Link]
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Controlling Occupational Exposure to Hazardous Drugs. (Source: OSHA) [Link]
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OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (Source: PubMed) [Link]
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Proper Handling of Hazardous Waste Guide. (Source: EPA) [Link]
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Best Practices for Hazardous Waste Disposal. (Source: AEG Environmental) [Link]
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Hazardous Waste. (Source: US EPA) [Link]
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Steps in Complying with Regulations for Hazardous Waste. (Source: US EPA) [Link]
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Safe handling of cytotoxics: guideline recommendations. (Source: PubMed Central - NIH) [Link]
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SAFETY DATA SHEET. (Source: Fisher Scientific) [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (Source: PubMed Central - NIH) [Link]
-
(PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (Source: ResearchGate) [Link]
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Navigating the Complexities of Managing Pharmaceutical Waste. (Source: Stericycle) [Link]
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Personal protective equipment for handling 3-(Methylamino)-3,4-dihydroquinazolin-4-one
A Researcher's Guide to Safely Handling 3-(Methylamino)-3,4-dihydroquinazolin-4-one
For Research Use Only. Not for diagnostic or therapeutic procedures.
As a novel quinazolinone derivative, this compound is a compound of interest for researchers in drug development. Quinazolinone-based structures are known for their wide range of biological activities, making them valuable pharmacophores in medicinal chemistry.[1][2][3] This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on established best practices for managing potentially hazardous research chemicals and should be implemented to ensure the safety of all laboratory personnel.[4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks when handling chemical compounds.[4]
Recommended PPE Ensemble
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield is recommended when there is a potential for splashing.[5][7] | Protects against accidental splashes that could cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A disposable, non-permeable lab coat with a closed front and tight-fitting cuffs is mandatory.[5][8] | Prevents dermal contact. Thicker gloves generally offer better protection.[8] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if there is a potential for aerosolization or if working outside of a certified chemical fume hood.[6] | Minimizes the risk of inhaling the compound, especially if it is a fine powder. |
| Footwear | Closed-toe shoes are required at all times in the laboratory.[6] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling from Receipt to Use
A systematic workflow is essential for minimizing the risk of exposure and contamination.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and any known hazard warnings.[9][10]
-
Store: Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4][10] Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[10]
Experimental Workflow
The following diagram outlines the key steps for the safe handling of this compound during experimental procedures.
Step-by-Step Protocol:
-
Don PPE: Before entering the designated work area, put on all required personal protective equipment as outlined in the table above.
-
Prepare Chemical Fume Hood: All manipulations of this compound, especially the handling of the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Weigh Compound: Use a dedicated, clean spatula and weighing vessel. Tare the balance with the empty vessel before adding the compound to avoid contamination of the balance.
-
Perform Reaction: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Transfer Solution: If transferring solutions containing the compound, use appropriate glassware and techniques (e.g., pipetting with a bulb, not by mouth) to prevent spills and exposure.[6]
-
Decontaminate Surfaces & Glassware: After completing the experimental work, decontaminate all surfaces and glassware that have come into contact with the compound. Use an appropriate solvent or cleaning solution.
-
Segregate & Dispose of Waste: Dispose of all waste materials according to the disposal plan outlined below.
-
Doff PPE: Remove PPE in a designated area to avoid contaminating clean spaces. Remove gloves last and wash hands thoroughly with soap and water.[6]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Solid Waste:
-
Contaminated consumables such as gloves, weighing paper, and disposable lab coats should be collected in a dedicated, clearly labeled hazardous waste container.
-
Excess solid this compound should be treated as hazardous waste and disposed of in its original container or a suitable, labeled waste container.
-
-
Liquid Waste:
-
Spill Response:
-
In the event of a small spill, use a spill kit containing absorbent materials to contain and clean up the spill.
-
For larger spills, evacuate the area and contact your institution's EHS office immediately.
-
Always consult your institution's specific guidelines for hazardous waste disposal. When in doubt, contact your EHS department for guidance.
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][12] |
| Skin Contact | Promptly wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12] |
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the potential hazards and adherence to your institution's specific safety protocols. Always prioritize safety and consult with your EHS department for any questions or concerns.
References
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Google Cloud.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz.
- 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental.
- Complete Guide for Laboratory Chemical Lab Safety and Handling. (2025, February 10). Saffron Scientific.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- SAFETY DATA SHEET. (2023, February 14). LGC.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Practice News.
- Personal protective equipment for handling 3-Aminoisoquinolin-7-ol. (n.d.). Benchchem.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH.
- (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (n.d.). ResearchGate.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
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- 12. cdn3.evostore.io [cdn3.evostore.io]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
